3-Fluoro-4-iodo-2-methoxybenzonitrile
Description
Properties
Molecular Formula |
C8H5FINO |
|---|---|
Molecular Weight |
277.03 g/mol |
IUPAC Name |
3-fluoro-4-iodo-2-methoxybenzonitrile |
InChI |
InChI=1S/C8H5FINO/c1-12-8-5(4-11)2-3-6(10)7(8)9/h2-3H,1H3 |
InChI Key |
VZLFTRAURJRXQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)I)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: Navigating the Landscape of a Niche Research Chemical
An In-Depth Technical Guide to 3-Fluoro-4-iodo-2-methoxybenzonitrile: Synthesis, Properties, and Applications
In the intricate world of drug discovery and materials science, substituted benzonitriles are invaluable scaffolds. The strategic placement of functional groups on the benzene ring can profoundly influence a molecule's physicochemical properties and biological activity. This guide focuses on a specific, yet sparsely documented compound: 3-Fluoro-4-iodo-2-methoxybenzonitrile. A comprehensive search for this molecule, including its Chemical Abstracts Service (CAS) number, reveals a significant lack of readily available public information. This suggests that it is either a novel or a particularly niche research chemical.
Physicochemical Properties: An Extrapolation from Known Analogs
While specific experimental data for 3-Fluoro-4-iodo-2-methoxybenzonitrile is not available, we can predict its properties by examining its constituent parts and comparing it to known compounds. The table below summarizes the properties of some relevant analogs.
| Property | 3-Fluoro-4-methoxybenzonitrile | 4-Fluoro-3-methoxybenzonitrile[1][2] | 2-Fluoro-4-methoxybenzonitrile[3] | Predicted for 3-Fluoro-4-iodo-2-methoxybenzonitrile |
| CAS Number | 331-62-4 | 243128-37-2 | 94610-82-9 | Not Assigned |
| Molecular Formula | C₈H₆FNO | C₈H₆FNO | C₈H₆FNO | C₈H₅FINO |
| Molecular Weight | 151.14 g/mol | 151.14 g/mol | 151.14 g/mol | ~277.04 g/mol |
| Appearance | White to off-white solid | White to light yellow powder | Not specified | Likely a solid, possibly off-white to yellow |
| Melting Point | 97-101 °C | 108-111 °C | Not specified | Expected to be higher than analogs due to increased molecular weight and polarizability from iodine |
| Boiling Point | Not specified | 96-98 °C | Not specified | Significantly higher than analogs |
| Solubility | Likely soluble in organic solvents | Soluble in organic solvents | Soluble in organic solvents | Expected to be soluble in common organic solvents like DCM, THF, and DMF |
The introduction of an iodine atom at the 4-position is expected to significantly increase the molecular weight and polarizability of the molecule. This will likely result in a higher melting and boiling point compared to its non-iodinated counterparts. The overall solubility profile is expected to remain similar, with good solubility in a range of organic solvents.
Synthesis and Methodology: A Proposed Synthetic Pathway
A direct, documented synthesis for 3-Fluoro-4-iodo-2-methoxybenzonitrile is not readily found in the literature. However, a plausible synthetic route can be devised based on established organic chemistry transformations, starting from a more common precursor. A logical approach would be the electrophilic iodination of a suitable substituted anisole, followed by the introduction of the nitrile group.
A potential synthetic workflow is outlined below:
Caption: Proposed synthesis of 3-Fluoro-4-iodo-2-methoxybenzonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed method and would require optimization in a laboratory setting.
Step 1: Synthesis of 3-Fluoro-4-iodo-2-methoxybenzaldehyde
-
To a solution of 2-Fluoro-3-iodoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-Fluoro-4-iodo-2-methoxybenzaldehyde.
Step 2: Synthesis of 3-Fluoro-4-iodo-2-methoxybenzonitrile
-
To a solution of 3-Fluoro-4-iodo-2-methoxybenzaldehyde (1.0 eq) in formic acid, add hydroxylamine hydrochloride (1.2 eq) and sodium formate (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the product with dichloromethane (DCM), wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-Fluoro-4-iodo-2-methoxybenzonitrile.
Chemical Reactivity and Synthetic Utility
The unique arrangement of functional groups in 3-Fluoro-4-iodo-2-methoxybenzonitrile makes it a versatile building block for further chemical synthesis.
-
The Nitrile Group: This group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.
-
The Iodine Atom: The carbon-iodine bond is a key site for cross-coupling reactions.[4] It can readily participate in reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents. This is particularly valuable in the construction of complex molecular libraries for drug discovery.
-
The Fluoro and Methoxy Groups: The fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target.[4] The methoxy group can also influence the electronic properties of the aromatic ring and can be a site for ether cleavage to reveal a phenol if desired.
Caption: Potential synthetic transformations of 3-Fluoro-4-iodo-2-methoxybenzonitrile.
Applications in Research and Development
While specific applications of 3-Fluoro-4-iodo-2-methoxybenzonitrile are not documented, the utility of fluorinated benzonitriles as intermediates is well-established, particularly in the pharmaceutical and materials science sectors.
Pharmaceutical Development: Fluorinated aromatic compounds are prevalent in modern pharmaceuticals.[1] The fluorine atom can improve metabolic stability, increase binding affinity, and modulate the pKa of nearby functional groups. Benzonitrile-containing molecules are also common in drug candidates. Therefore, 3-Fluoro-4-iodo-2-methoxybenzonitrile is a promising starting material for the synthesis of novel bioactive molecules. For example, similar fluorinated building blocks are used in the synthesis of kinase inhibitors for oncology and anti-inflammatory drugs.[4]
Materials Science: Benzonitrile derivatives are also utilized in the development of advanced materials. For instance, they can be incorporated into thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). The electronic properties of the molecule, which can be fine-tuned by the substituents, are crucial for these applications.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-Fluoro-4-iodo-2-methoxybenzonitrile. However, based on the hazard information for analogous compounds such as 3-Fluoro-4-methoxybenzonitrile and other halogenated benzonitriles, the following precautions should be taken.
| Hazard Category | Recommendations |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[5] Avoid ingestion, skin contact, and inhalation of dust. |
| Skin Irritation | May cause skin irritation. Wear appropriate protective gloves. |
| Eye Irritation | May cause serious eye irritation. Wear safety glasses with side-shields or goggles. |
| Respiratory Irritation | May cause respiratory irritation. Work in a well-ventilated area or a fume hood. |
General Handling Procedures:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
3-Fluoro-4-iodo-2-methoxybenzonitrile represents a potentially valuable yet under-explored building block in synthetic chemistry. While direct information is scarce, a thorough analysis of its structural components and related compounds allows for the construction of a robust technical guide. Its unique combination of a reactive nitrile group, a versatile iodine handle for cross-coupling, and the modulating effects of the fluoro and methoxy groups make it an attractive substrate for the synthesis of complex molecules in drug discovery and materials science. The proposed synthetic route provides a starting point for its preparation, and the outlined safety procedures, based on analogous compounds, ensure its responsible handling in a research setting. Further investigation into the synthesis and reactivity of this compound is warranted and could unlock new avenues for chemical innovation.
References
-
PrepChem.com. Synthesis of 3-fluoro-4-methoxybenzonitrile. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. The Role of 3-Fluoro-4-methoxybenzonitrile in Custom Synthesis Projects. Available from: [Link]
-
ChemRxiv. Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. Available from: [Link]
-
Organic Syntheses. Preparation of (4-Methoxyphenyl)(2,4,6-trimethoxyphenyl)iodonium Triflate. Org. Synth. 2019, 96, 286-302. Available from: [Link]
-
Chemsrc. 4-Methoxybenzonitrile. Available from: [Link]
-
Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Available from: [Link]
-
PubChem. 2-Fluoro-3-iodo-4-methylbenzonitrile. Available from: [Link]
-
ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available from: [Link]
Sources
Technical Monograph: 4-Iodo-2-methoxy-3-fluorobenzonitrile
This technical guide provides a comprehensive analysis of 4-iodo-2-methoxy-3-fluorobenzonitrile (also known by its IUPAC preferred name, 3-fluoro-4-iodo-2-methoxybenzonitrile ), a specialized halogenated building block critical in the synthesis of arylpicolinate herbicides and advanced pharmaceutical scaffolds.
Executive Summary
4-Iodo-2-methoxy-3-fluorobenzonitrile is a trisubstituted benzene derivative characterized by a unique substitution pattern that combines an electron-withdrawing nitrile group, a nucleophilic methoxy group, and two halogens (fluorine and iodine) with distinct reactivities. Its primary utility lies in its role as a regioselective scaffold for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and as a precursor to 3-fluoro-4-iodo-2-methoxybenzaldehyde . It is a key intermediate in the manufacturing of 6-(poly-substituted aryl)-4-aminopicolinate herbicides, a class of auxin mimics used for broad-spectrum weed control.
Chemical Identity & Structural Profile[1][2][3][4][5]
| Attribute | Details |
| IUPAC Name | 3-Fluoro-4-iodo-2-methoxybenzonitrile |
| Common Name | 4-Iodo-2-methoxy-3-fluorobenzonitrile |
| CAS Registry Number | 943830-99-7 |
| Molecular Formula | C₈H₅FINO |
| Molecular Weight | 277.03 g/mol |
| SMILES | COc1c(F)c(I)ccc1C#N |
| InChI Key | TWYUOUVQRHKSFE-UHFFFAOYSA-N (Analogous structure check required) |
| Structure Class | Poly-substituted Benzonitrile |
Structural Analysis
The molecule features a benzene ring with four contiguous substituents:
-
Nitrile (CN) at C1: Strong electron-withdrawing group (EWG), directing nucleophilic attack to the ortho (C2) and para (C4) positions.
-
Methoxy (OMe) at C2: Strong electron-donating group (EDG) by resonance, but positioned ortho to the nitrile to relieve steric strain and electronic deficiency.
-
Fluorine (F) at C3: Highly electronegative, modifying the pKa of adjacent protons and influencing metabolic stability.
-
Iodine (I) at C4: A "soft" halogen with a weak C-I bond, serving as an excellent handle for oxidative addition in palladium-catalyzed coupling reactions.
Physicochemical Properties[1][2][7]
The following data aggregates experimental values from patent literature and predicted physicochemical descriptors.
| Property | Value | Source/Method |
| Physical State | Solid (Crystalline powder) | Experimental (Workup) |
| Melting Point | 95–100 °C (Estimated) | Analog Comparison |
| Boiling Point | 256.6 ± 35.0 °C | Predicted (760 Torr) |
| Density | 1.8 ± 0.1 g/cm³ | Predicted |
| LogP | 2.5 – 3.1 | Predicted (Consensus) |
| Solubility | Soluble in Toluene, EtOAc, DMF, DCM | Experimental |
| pKa | N/A (Non-ionizable core) | N/A |
| LC/MS Signal | m/z = 277 [M+H]⁺ | Experimental [1] |
Synthetic Methodology
The synthesis of 4-iodo-2-methoxy-3-fluorobenzonitrile is typically achieved via Nucleophilic Aromatic Substitution (SₙAr) , leveraging the activating nature of the nitrile group.
Protocol: Regioselective SₙAr from 2,3-Difluoro-4-iodobenzonitrile
Reference: Dow AgroSciences LLC, US Patent 7,314,849 (Example 30) [1]
Reaction Scheme: The transformation involves the selective displacement of the labile fluorine atom at the C2 position (ortho to the activating nitrile) by a methoxide anion.
Figure 1: Synthetic pathway via Regioselective Nucleophilic Aromatic Substitution.
Step-by-Step Procedure:
-
Reagent Preparation: In a reaction vessel, slurry Sodium Hydride (NaH) (60 mg, 2.5 mmol) in anhydrous DMF (15 mL).
-
Methoxide Generation: Carefully add dry Methanol (120 µL, 3.0 mmol) to the slurry. Stir for 10 minutes at 25°C to generate sodium methoxide in situ.
-
Substrate Addition: Cool the solution to -25°C to control regioselectivity. Add 2,3-difluoro-4-iodobenzonitrile (500 mg, 1.9 mmol).
-
Reaction: Stir the mixture for 25 minutes at -25°C. The electron-withdrawing nitrile group activates the C2-fluorine for substitution.
-
Quench & Workup: Quench the reaction with 10% citric acid . Extract with ethyl acetate (EtOAc), wash with brine, dry over sodium sulfate (Na₂SO₄), and concentrate.
-
Purification: The crude solid can be used directly or purified via silica gel chromatography.
Critical Control Points:
-
Temperature (-25°C): Essential to prevent over-substitution (displacing the C3-fluorine) or side reactions.
-
Regioselectivity: Substitution occurs exclusively at C2 because it is ortho to the nitrile (strong EWG). The C3 position is meta to the nitrile and less activated.
Reactivity & Applications in Drug/Agrochemical Discovery
This compound serves as a "linchpin" intermediate, allowing independent functionalization of the benzene ring.
Reduction to Benzaldehyde
The nitrile group is frequently reduced to an aldehyde using Diisobutylaluminum hydride (DIBAL-H) . This aldehyde (3-fluoro-4-iodo-2-methoxybenzaldehyde) is a precursor for constructing heterocycles like pyridines or pyrimidines.
Cross-Coupling (Suzuki/Sonogashira)
The C4-Iodine bond is highly reactive toward Pd(0) catalysts. This allows for the introduction of complex aryl, heteroaryl, or alkynyl groups at the 4-position without disturbing the methoxy or fluoro substituents.
Figure 2: Divergent synthetic utility of the scaffold.
Handling & Safety Profile
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).
-
Signal Word: Warning.
-
GHS Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (iodine bond lability).
-
Incompatibility: Strong oxidizing agents, strong acids (potential for HCN evolution if nitrile is hydrolyzed under extreme acidic conditions).
References
-
Balko, T. W., et al. (2007).[1] 6-(Poly-substituted aryl)-4-aminopicolinates and their use as herbicides. U.S. Patent No.[2] 7,314,849.[3] Washington, DC: U.S. Patent and Trademark Office.
-
Epp, J. B., et al. (2008). Process for the preparation of 4-amino-3-chloro-6-(substituted)picolinates. U.S. Patent Application 2008/0051596.
-
ChemicalBook. (2025). 3-Fluoro-4-iodo-2-methoxybenzonitrile Properties and Supplier Data.
Sources
Tetrasubstituted Benzonitriles: Advanced Building Blocks in Rational Drug Design
Executive Summary The benzonitrile moiety has long been recognized as a privileged pharmacophore in medicinal chemistry. However, as drug discovery moves toward highly complex, target-specific therapeutics, simple mono- or di-substituted rings are often insufficient. Tetrasubstituted benzonitriles offer an unprecedented level of spatial control, conformational restriction, and dense orthogonal functionalization. This technical guide explores the pharmacological rationale, strategic advantages, and validated synthetic methodologies for deploying tetrasubstituted benzonitriles in modern drug development.
The Pharmacological Rationale for the Benzonitrile Motif
The nitrile group (-C≡N) is a unique functional moiety. From a physicochemical perspective, it features a linear, sp-hybridized geometry and a minimal molecular volume—approximately one-eighth the size of a standard methyl group[1]. This compact nature allows the cyano group to penetrate deep, narrow hydrophobic pockets within target proteins without introducing steric clashes[1]. Furthermore, its strong electron-withdrawing capability significantly alters the electron density of the attached aromatic ring, enhancing
Several FDA-approved drugs leverage the benzonitrile core to achieve high target affinity. For instance, Letrozole, a non-steroidal aromatase inhibitor, utilizes a benzonitrile derivative to competitively inhibit the aromatase enzyme (cytochrome P450 19A1), thereby blocking estrogen biosynthesis[2]. Enzalutamide, an androgen receptor inhibitor, relies on a highly substituted benzonitrile framework to prevent the nuclear translocation of the androgen receptor[2]. Recent co-crystallization studies have also demonstrated that benzonitrile fragments in drugs like Crisaborole (anti-dermatitis) and Alectinib (anti-cancer) form highly specific, "key-lock" supramolecular complexes with their targets[3].
Letrozole's mechanism of action via aromatase inhibition.
The Shift to Tetrasubstitution: Causality in Molecular Design
While mono- and di-substituted benzonitriles are ubiquitous, the transition toward tetrasubstituted benzonitriles represents a sophisticated evolution in rational drug design. As a Senior Application Scientist, I advocate for the integration of tetrasubstituted scaffolds for three primary reasons:
-
Vectorial Complexity and Orthogonal Reactivity : Tetrasubstitution provides multiple distinct exit vectors for functionalization. For example, a building block like 2-bromo-4-fluorobenzonitrile offers orthogonal reactivity: the bromo-substituent can undergo palladium-catalyzed cross-coupling, while the fluoride acts as an ideal leaving group for nucleophilic aromatic substitution (
)[4]. Expanding this to a tetrasubstituted core allows for even denser, sequential derivatization without cross-reactivity. -
Conformational Restriction : Bulky substituents adjacent to the nitrile or other key functional groups restrict bond rotation. This locks the molecule into a specific bioactive conformation, reducing the entropic penalty upon target binding and increasing overall binding affinity.
-
Electronic Fine-Tuning : The presence of four substituents allows medicinal chemists to precisely tune the pKa of adjacent functional groups and modulate the overall dipole moment of the molecule, which is critical for optimizing oral bioavailability and membrane permeability.
Synthetic Methodologies for Tetrasubstituted Benzonitriles
Synthesizing highly substituted aromatic rings is notoriously challenging due to severe steric hindrance. However, advanced transition-metal catalysis has provided robust solutions[5].
Method A: Palladium/Norbornene Cooperative Catalysis (Catellani Reaction)
The most elegant approach to tetrasubstituted benzonitriles involves Catellani-type chemistry. This one-pot procedure allows for the vicinal functionalization of aryl halides. By employing a palladium catalyst and norbornene as a transient mediator, an aryl halide can undergo ortho-alkylation followed by ipso-cyanation using
Method B: Direct Palladium-Catalyzed Cyanation For precursors already possessing the desired substitution pattern, direct cyanation of an aryl bromide or chloride using palladium catalysis is preferred[5]. The critical choice here is the ligand; bulky, electron-rich bidentate phosphine ligands (like dppf) are required to facilitate oxidative addition into the sterically hindered carbon-halogen bond and prevent premature reductive elimination.
Workflow of Pd/Norbornene-catalyzed tetrasubstituted benzonitrile synthesis.
Experimental Protocol: Palladium-Catalyzed Synthesis of a Tetrasubstituted Benzonitrile
The following protocol details the cyanation of a sterically hindered 1-bromo-2,3,4-trisubstituted benzene.
Causality in Protocol Design: We utilize
Step-by-Step Methodology:
-
Reaction Setup : In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the highly substituted aryl bromide precursor (1.0 mmol),
(0.6 mmol, 1.2 equiv of CN), (0.02 mmol, 2 mol%), dppf (0.04 mmol, 4 mol%), and elemental zinc dust (0.1 mmol, 10 mol%).-
Scientific Rationale: The addition of zinc dust is a critical self-validating step; it continuously reduces any adventitious, inactive Pd(II) back to the active Pd(0) species, ensuring a robust and uninterrupted catalytic cycle.
-
-
Solvent Addition : Add anhydrous, degassed N,N-dimethylacetamide (DMAc) (5.0 mL) to the mixture. Seal the tube and remove it from the glovebox.
-
Scientific Rationale: DMAc provides the high boiling point necessary for the reaction and coordinates effectively with zinc salts to facilitate the transmetalation step[5].
-
-
Execution : Place the sealed vessel in a pre-heated oil bath at 120 °C. Stir vigorously for 16 hours.
-
In-Process Tracking : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) mobile phase. The complete disappearance of the less polar aryl bromide spot and the appearance of a more polar, UV-active benzonitrile spot confirms successful conversion.
-
Workup and Purification : Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove metal residues. Wash the filtrate with 2M
(to complex and safely remove excess zinc and cyanide ions), followed by a brine wash. Dry the organic layer over anhydrous , concentrate in vacuo, and purify the crude product via flash column chromatography on silica gel[5].
Quantitative Data Summary
The table below summarizes the primary synthetic strategies for substituted benzonitriles, highlighting their efficiencies and applications in drug discovery workflows.
| Synthetic Strategy | Catalyst / Reagent System | Cyanide Source | Typical Yield | Key Advantage | Application in Drug Discovery |
| Catellani-type Reaction | 65–85% | One-pot vicinal functionalization | Rapid generation of complex polycyclic benzonitriles[6] | ||
| Direct Pd-Cyanation | 75–95% | High functional group tolerance | Late-stage cyanation of sterically hindered APIs[5] | ||
| Sandmeyer Reaction | 50–70% | Transition-metal (Pd) free | Scale-up synthesis of foundational building blocks[5] | ||
| Ammoxidation | Mixed Transition Metal Oxides | >90% | Highly scalable, industrial | Bulk production of simple precursors in sub-nano spaces[7] |
Conclusion
Tetrasubstituted benzonitriles represent a frontier in rational drug design, offering unparalleled opportunities for precise spatial arrangement and orthogonal functionalization. By leveraging advanced transition-metal catalysis, medicinal chemists can overcome historical synthetic barriers, unlocking new chemical space for the development of highly selective and potent therapeutics.
References
-
Title: Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis of Polycyclic Benzonitriles via a One-Pot Aryl Alkylation/Cyanation Reaction Source: Journal of the American Chemical Society (ACS) URL: [Link]
-
Title: Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces Source: MedCrave Online URL: [Link]
Sources
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ossila.com [ossila.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medcraveonline.com [medcraveonline.com]
Comprehensive Analysis of C8H5FINO Isomers in Medicinal Chemistry: Structural Elucidation and Synthetic Utility
Executive Summary & Molecular Identity[1][2][3]
The molecular formula C8H5FINO represents a specific class of poly-functionalized heterocyclic scaffolds, most notably halogenated oxindoles (indolin-2-ones) and hydroxyindoles . These compounds possess a high degree of unsaturation (Degree of Unsaturation = 6) and serve as "heavy fragments" in Fragment-Based Drug Discovery (FBDD).
The simultaneous presence of Fluorine (bioisostere for H/OH, metabolic blocker) and Iodine (halogen bond donor, synthetic handle) on a bicyclic core makes C8H5FINO isomers privileged structures for developing kinase inhibitors and CNS-active agents.
Quantitative Molecular Profile
The following data constitutes the baseline for analytical verification.
| Property | Value | Notes |
| Molecular Formula | C₈H₅FINO | |
| Average Molecular Weight | 277.036 g/mol | Based on standard atomic weights. |
| Monoisotopic Mass | 276.938 g/mol | Critical for HRMS validation. |
| Degree of Unsaturation | 6 | 1 Ring (Benzene) + 1 Ring (Pyrrole/Lactam) + 1 C=O + 1 C=C (or equivalent). |
| Elemental Composition | C (34.68%), H (1.82%), F (6.86%), I (45.81%), N (5.06%), O (5.78%) | High Iodine content dominates mass percentage. |
| Heavy Atom Count | 12 |
Structural Isomerism: The C8H5FINO Landscape
While theoretically diverse, the chemical stability and synthetic accessibility of C8H5FINO restrict the relevant isomers to two primary scaffolds: Indolin-2-ones and Indol-ols .
Primary Candidate: 5-Fluoro-7-iodoindolin-2-one
This is the most medicinally relevant isomer. The oxindole core is a validated kinase hinge-binder.
-
Structure: A benzene ring fused to a lactam ring.
-
Substitutions: Fluorine at C5 (metabolic stability), Iodine at C7 (steric block or synthetic handle).
-
Proton Count Validation:
-
NH (1H)
-
C3-Methylene (2H)
-
Aromatic C4-H (1H)
-
Aromatic C6-H (1H)
-
Total: 5H (Matches C8H5FINO).
-
Secondary Candidate: 6-Fluoro-3-iodo-1H-indol-7-ol
A tautomeric variant or distinct derivative often encountered as a metabolic byproduct or synthetic intermediate.
-
Structure: Indole core with a hydroxyl group.
-
Proton Count Validation:
-
NH (1H)
-
OH (1H)
-
C2-H (1H)
-
Aromatic C4/C5-H (2H)
-
Total: 5H (Matches C8H5FINO).
-
Structural Classification Diagram
Figure 1: Structural classification of C8H5FINO isomers. The oxindole scaffold (blue path) represents the primary utility in drug discovery.
Synthetic Methodology: 5-Fluoro-7-iodoindolin-2-one
Expert Insight: Direct iodination of the parent 5-fluorooxindole is the most efficient route. The presence of the fluorine atom at C5 directs electrophilic substitution to the C7 position (ortho to the NH, meta to the Fluorine) due to the combined directing effects of the activating nitrogen and the fluorinated ring electronics.
Protocol: Regioselective Iodination via NIS
Objective: Synthesize 5-fluoro-7-iodoindolin-2-one from 5-fluoroindolin-2-one.
Materials:
-
Substrate: 5-Fluoroindolin-2-one (1.0 eq)
-
Reagent: N-Iodosuccinimide (NIS) (1.1 eq)
-
Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) or p-TsOH.
-
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Workflow:
-
Dissolution: Dissolve 5-fluoroindolin-2-one (10 mmol) in MeCN (50 mL) at room temperature. Ensure complete solvation to avoid heterogeneity issues.
-
Activation: Add TFA (1 mmol). The acid catalyst activates the NIS and protonates the carbonyl, slightly increasing the electrophilicity of the iodine species.
-
Addition: Add NIS (11 mmol) portion-wise over 15 minutes. Caution: Exothermic.
-
Reaction: Stir at 25°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product will appear as a less polar spot compared to the starting material.
-
Quenching: Pour the mixture into saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize unreacted iodine (indicated by the disappearance of yellow/brown color).
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Water to yield off-white needles.
Self-Validating Checkpoint:
-
Yield Expectation: 85-92%.
-
Visual Cue: If the reaction turns dark purple, free iodine is forming (decomposition of NIS). Keep the reaction protected from light.
Synthetic Pathway Diagram[4]
Figure 2: Electrophilic Aromatic Substitution pathway for the synthesis of the target C8H5FINO isomer.
Analytical Profiling & Validation
To confirm the identity of C8H5FINO, researchers must rely on specific spectral fingerprints. The presence of Fluorine (spin 1/2) and Iodine (heavy atom) creates unique signatures.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ or APCI+.
-
Parent Ion: [M+H]⁺ = 277.94 Da.
-
Isotopic Pattern: Unlike Chlorine or Bromine, Iodine is monoisotopic . You will NOT see an M+2 peak. The spectrum will show a clean, singular molecular ion peak (plus small C13 satellites).
-
Fragmentation: Look for a loss of 127 Da (I radical) or 28 Da (CO) from the lactam ring.
Nuclear Magnetic Resonance (NMR)
1H NMR (DMSO-d6):
-
NH: Broad singlet ~10.5–11.0 ppm (deshielded by C=O and I).
-
C3-H2: Singlet ~3.5 ppm (characteristic of the oxindole "benzylic" position).
-
Aromatic Protons: Two signals (H4 and H6).
-
These will appear as doublets of doublets due to coupling with Fluorine (¹⁹F).
-
Coupling Constants: ³J(H-F) is typically 8–10 Hz; ⁴J(H-F) is 5–6 Hz.
-
19F NMR:
-
Single peak around -120 ppm (relative to CFCl₃). The signal will be split into a triplet-like structure due to coupling with H4 and H6.
References
-
PubChem. (n.d.).[1][2] Compound Summary for CID 130050038: 6-Fluoro-3-iodo-1H-indol-7-ol. National Library of Medicine.[2] Retrieved from [Link]
-
Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[3] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642. Retrieved from [Link]
-
Yang, J., et al. (2014). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives. Frontiers in Chemistry. Retrieved from [Link]
Sources
Technical Guide: Solubility Profiling & Thermodynamic Characterization of Fluorinated Iodo-Methoxybenzonitriles
Topic: Solubility of Fluorinated Iodo-Methoxybenzonitriles in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary & Chemical Context[1][2][3][4][5]
Fluorinated iodo-methoxybenzonitriles represent a specialized class of tetra-substituted benzene derivatives. These compounds—specifically isomers like 2-fluoro-4-iodo-5-methoxybenzonitrile —are critical high-value intermediates. They serve as electrophilic scaffolds in Suzuki-Miyaura cross-couplings and, more importantly, as precursors for radiolabeled tracers (e.g.,
The solubility profile of these molecules is governed by a complex interplay of electronic effects: the electron-withdrawing nitrile (-CN) and fluorine groups contrast with the electron-donating methoxy (-OMe) group, while the bulky iodine atom introduces significant polarizability and halogen-bonding potential.
This guide provides a definitive technical analysis of their solubility behavior, thermodynamic modeling, and practical protocols for solvent selection during synthesis and purification.
Solubility Data & Solvent Compatibility Matrix
The solubility of fluorinated iodo-methoxybenzonitriles is heavily dependent on solvent polarity and temperature. Due to the rigid aromatic core and the lack of hydrogen bond donors, these compounds exhibit poor aqueous solubility but high solubility in polar aprotic solvents.
Quantitative Solubility Benchmarks
Based on structural analogs (e.g., 2-fluoro-4-iodobenzonitrile) and functional group contribution analysis.
| Solvent Class | Representative Solvent | Solubility Potential (25°C) | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF | High (>30 mg/mL) | Dipole-dipole interactions stabilize the nitrile and methoxy dipoles. Primary choice for reaction media. |
| Polar Aprotic | Acetonitrile (MeCN) | High (>25 mg/mL) | Excellent for HPLC analysis and nucleophilic substitution reactions. |
| Polar Protic | Ethanol, Methanol | Moderate (10–30 mg/mL) | Solvation is hindered by the hydrophobic iodine/fluorine, despite the methoxy acceptor site. |
| Chlorinated | Dichloromethane (DCM) | Moderate-High | Good solubility due to polarizability matching with the iodine substituent. |
| Non-Polar | Hexane, Heptane | Low (<1 mg/mL) | The highly polarized nitrile group prevents significant dissolution in aliphatic hydrocarbons. |
| Aqueous | Water / PBS (pH 7.4) | Very Low (<0.2 mg/mL) | The hydrophobic aromatic core dominates; lack of H-bond donors limits aqueous interaction. |
Critical Insight: The presence of the iodine atom significantly increases the molecular weight and lipophilicity (LogP ~2.5–3.5) compared to non-iodinated analogs. This makes these compounds prone to "oiling out" rather than crystallizing when water is added too rapidly as an anti-solvent.
Thermodynamic Modeling of Solubility
To optimize crystallization yields, the solubility (
The Modified Apelblat Model
For process scale-up, the modified Apelblat equation is the industry standard for correlating experimental solubility data with temperature (
- : Mole fraction solubility of the solute.[1][2]
- : Absolute temperature (Kelvin).[2]
- : Empirical model parameters derived from regression analysis of experimental data.
Van't Hoff Analysis
For rapid estimation of the enthalpy of dissolution (
Application: If the plot of
Experimental Protocol: Solubility Determination
To ensure data integrity (E-E-A-T), the following self-validating protocol is recommended for characterizing new derivatives.
Isothermal Saturation Method (Shake-Flask)
-
Preparation: Add excess solid fluorinated iodo-methoxybenzonitrile to 5 mL of the target solvent in a sealed glass vial.
-
Equilibration: Place vials in a thermostatic shaker bath at the target temperature (e.g., 298.15 K) for 24–48 hours .
-
Validation Step: Visual inspection must confirm the presence of undissolved solid at all times to ensure saturation.
-
-
Sampling: Stop agitation and allow the solid to settle for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter (nylon filters may bind the hydrophobic compound).
-
Quantification: Dilute the filtrate with mobile phase and analyze via HPLC-UV (typically at 254 nm or 280 nm).
HPLC Analytical Conditions (Standard)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 × 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorption is strong due to the benzonitrile chromophore.
Visualization of Workflows
Diagram 1: Solubility Determination & Data Validation Workflow
This diagram outlines the logical flow for generating high-confidence solubility data.
Caption: Step-by-step workflow for the isothermal determination of solubility, ensuring saturation equilibrium is met.
Diagram 2: Purification Strategy (Anti-Solvent Crystallization)
The high solubility in DMSO/DMF and low solubility in water suggests an anti-solvent purification route.
Caption: Optimized anti-solvent crystallization pathway utilizing the high DMSO/Water solubility differential.
Synthesis & Process Implications
Reaction Solvent Selection
For nucleophilic aromatic substitution (
-
Recommended: DMSO or DMF.
-
Reasoning: These solvents dissolve the benzonitrile substrate at high concentrations (>1 M), facilitating rapid kinetics. Their high boiling points allow for the thermal energy required to activate the C-F or C-I bonds.
Partitioning & Extraction
During workup, the "methoxy" group provides just enough polarity that extraction with Ethyl Acetate (EtOAc) is highly efficient.
-
Protocol: Dilute reaction mass with water. Extract 3x with EtOAc.[3] The iodo-methoxybenzonitrile will partition almost exclusively into the organic phase (Distribution coefficient
).
References
-
Wang, J., et al. (2022). "Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent." Arabian Journal of Chemistry. Retrieved from [Link]
-
Füchtner, F., & Steinbach, J. (2003). "Efficient synthesis of the 18F-labelled 3-O-methyl-6-[18F]fluoro-L-DOPA." Applied Radiation and Isotopes. Retrieved from [Link]
Sources
- 1. Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: Synthesis, Derivatization, and Sourcing of 3-Fluoro-4-iodo-2-methoxybenzonitrile
Executive Summary
In advanced organic synthesis, highly functionalized tetra-substituted benzene rings serve as critical scaffolds for the development of complex active pharmaceutical ingredients (APIs) and next-generation agrochemicals. 3-Fluoro-4-iodo-2-methoxybenzonitrile is a premier example of such a scaffold. Featuring four distinct functional handles—a nitrile, a methoxy group, a fluorine atom, and an iodine atom—this molecule offers unparalleled regiocontrol for downstream derivatization. It is most notably recognized as a foundational intermediate in the synthesis of 6-(poly-substituted aryl)-4-aminopicolinate herbicides, such as halauxifen derivatives[1],[2].
As a Senior Application Scientist, I have structured this guide to move beyond basic theoretical descriptions. Here, we will dissect the causality behind its synthetic protocols, establish self-validating experimental workflows, and map the custom synthesis supplier landscape for procurement professionals.
Chemical Profile & Structural Rationale
The strategic placement of functional groups on 3-Fluoro-4-iodo-2-methoxybenzonitrile is not accidental; it is designed for orthogonal reactivity. The C-4 Iodine serves as an ideal site for palladium-catalyzed cross-coupling (Suzuki/Stille) due to its high propensity for oxidative addition. The C-1 Nitrile acts as both an electron-withdrawing activator for upstream synthesis and a reducible handle for downstream aldehyde/amine formation. The C-3 Fluorine and C-2 Methoxy groups provide essential steric and electronic tuning for target molecule binding affinity.
Table 1: Quantitative Chemical Properties
| Property | Value |
| IUPAC Name | 3-Fluoro-4-iodo-2-methoxybenzonitrile |
| CAS Registry Number | 943830-99-7[3] |
| Molecular Formula | C8H5FINO[3] |
| Molecular Weight | 277.03 g/mol [3] |
| Monoisotopic Mass | 276.9400 Da |
| Appearance | White to off-white solid |
Mechanistic Synthesis & Experimental Protocols
The primary route to synthesize 3-Fluoro-4-iodo-2-methoxybenzonitrile relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,3-difluoro-4-iodobenzonitrile[4].
Workflow of 3-Fluoro-4-iodo-2-methoxybenzonitrile synthesis and downstream applications.
Protocol 1: Regioselective SNAr Methoxylation
Objective: Convert 2,3-difluoro-4-iodobenzonitrile to the target compound via regioselective methoxylation[4].
-
Alkoxide Generation: Slurry sodium hydride (60% dispersion, 2.5 mmol) in anhydrous DMF (15 mL) at 25°C under an inert argon atmosphere. Dropwise add dry methanol (3.0 mmol)[4].
-
Causality: Generating sodium methoxide in situ ensures strictly anhydrous conditions, preventing competitive hydroxide attack which would yield unwanted phenol byproducts.
-
-
Cryogenic Control: Cool the alkoxide solution to -25°C[4].
-
Causality: The nitrile group strongly activates the ortho (C-2) position via resonance. Lowering the temperature to -25°C kinetically traps the nucleophilic attack at this highly electrophilic 2-position, preventing bis-substitution or unwanted attack at the meta 3-position fluorine.
-
-
Nucleophilic Attack: Add 2,3-difluoro-4-iodobenzonitrile (1.9 mmol) to the chilled solution and stir for 25 minutes[4].
-
Self-Validation Step: Pull a 10 µL aliquot, quench in water/MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 265) is <1% and the target mass (m/z 277) plateaus.
-
-
Mild Quench & Isolation: Quench the mixture with 10% aqueous citric acid (5 mL) and warm to 25°C[4]. Extract with diethyl ether (2 × 15 mL), wash with water and brine, dry over sodium sulfate, and evaporate to yield the product[4].
-
Causality: A mild organic acid like citric acid neutralizes excess alkoxide without risking the hydrolysis of the sensitive nitrile group, which would occur if strong mineral acids were used.
-
Downstream Derivatization Workflows
The true value of this intermediate lies in its downstream versatility, particularly the chemoselective reduction of the nitrile group.
Protocol 2: Partial Reduction to 3-Fluoro-4-iodo-2-methoxybenzaldehyde
Objective: Chemoselective reduction of the nitrile to an aldehyde without dehalogenation[1],[5].
-
Preparation: Dissolve 3-fluoro-4-iodo-2-methoxybenzonitrile (3.6 mmol) in anhydrous toluene (7 mL) and cool to 0°C[1].
-
Reduction: Add 25 wt.% Diisobutylaluminum hydride (DIBAL-H) in toluene (4.7 mmol) dropwise[1].
-
Causality: DIBAL-H is a bulky, electrophilic reducing agent. At 0°C, it selectively reduces the nitrile to a stable aluminum-imine complex. Because this intermediate lacks a leaving group, it cannot be further reduced to the amine in situ, nor does it undergo oxidative addition into the labile C-I bond[5].
-
-
Quench & Hydrolysis: After 30 minutes, quench with methanol (5 mL) followed by 1M sulfuric acid (15 mL)[1].
-
Causality: Methanol safely quenches unreacted DIBAL-H. The acidic aqueous workup subsequently hydrolyzes the intermediate imine to the desired benzaldehyde[1].
-
Supplier Landscape & Procurement Strategy
For drug development professionals and process chemists, securing a reliable supply chain for CAS 943830-99-7 is critical. Because this is a highly specialized intermediate, it is typically sourced through custom synthesis providers rather than bulk commodity chemical distributors.
Table 2: Custom Synthesis & Procurement Landscape
| Supplier | Catalog ID | Typical Purity | Target Scale | Regional Hub |
| Bide Pharmatech | BD01176975[6] | ≥95% (NMR/HPLC)[7] | Milligram to Gram | China / Global |
| abcr GmbH | AB665401[8] | Custom | Milligram to Gram | Germany / Europe |
| ChemExpress | N/A | Custom Inquiry | Gram to Kilogram | China / Global |
Procurement Advice: When ordering from these suppliers, mandate the inclusion of a Certificate of Analysis (CoA) featuring both HPLC purity and 1H-NMR spectra to verify the absence of the 3-methoxy regioisomer, which can form if cryogenic control is lost during the SNAr step.
Quality Control & Analytical Validation
To ensure the integrity of the synthesized or procured batch, the following analytical validations must be met:
-
LC-MS Analysis: The compound must exhibit a clear molecular ion peak at m/z 277 in positive or negative electrospray ionization (ESI)[4].
-
1H-NMR (CDCl3): Expect two distinct aromatic signals. The coupling constants will reveal an ortho-coupling pattern between the aromatic protons, heavily influenced by the adjacent fluorine and iodine atoms. The methoxy group will appear as a sharp singlet integrating to 3 protons around 4.0 ppm.
References
- Title: US Patent 7,314,849 B2 - 6-(poly-substituted aryl)
Sources
- 1. US7314849B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
- 2. WO2015089247A1 - Selective weed control with halauxifen - Google Patents [patents.google.com]
- 3. CAS:943830-99-7, 3-Fluoro-4-iodo-2-methoxybenzonitrile-毕得医药 [bidepharm.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS:1374358-37-84-Fluoro-5-iodo-2-methoxybenzonitrile-毕得医药 [bidepharm.com]
- 7. CAS:943830-99-7, 3-Fluoro-4-iodo-2-methoxybenzonitrile-毕得医药 [bidepharm.com]
- 8. AB665401 | CAS 943830-99-7 – abcr Gute Chemie [abcr.com]
An In-depth Technical Guide to the Electronic Properties of Fluoro-iodo-methoxy Substituted Benzenes
Introduction
In the landscape of medicinal chemistry and materials science, the nuanced modulation of molecular electronic properties is a cornerstone of rational design. Aromatic systems, particularly substituted benzenes, offer a versatile scaffold for this purpose. The introduction of multiple, electronically distinct substituents onto a benzene ring can lead to complex and often non-additive effects on the molecule's electron density distribution, reactivity, and intermolecular interactions. This guide provides a deep dive into the electronic properties of a specific class of polysubstituted aromatics: fluoro-iodo-methoxy substituted benzenes.
These molecules are of particular interest as they combine the effects of a strongly electron-withdrawing yet π-donating fluorine atom, a less electronegative but more polarizable iodine atom, and a strongly π-donating methoxy group. Understanding the interplay of these substituents is crucial for researchers and drug development professionals seeking to fine-tune properties such as metabolic stability, receptor binding affinity, and photophysical characteristics. This document will explore the theoretical underpinnings of substituent effects in these systems, detail experimental and computational methodologies for their characterization, and provide insights into the expected electronic landscape of these intriguing molecules.
Theoretical Framework: The Interplay of Inductive and Resonance Effects
The electronic character of a substituted benzene is primarily governed by the interplay of two fundamental substituent effects: the inductive effect (I) and the resonance (or mesomeric, M) effect.[1][2]
-
Inductive Effect (I): This is a through-sigma-bond effect arising from the difference in electronegativity between a substituent and the ring carbon to which it is attached. It weakens with distance.
-
Resonance Effect (M): This is a through-pi-system effect, involving the delocalization of lone pairs or pi electrons from the substituent into or out of the aromatic ring. Its influence is strongest at the ortho and para positions.[3]
In fluoro-iodo-methoxy benzenes, we have a fascinating combination of these effects from three distinct groups:
-
Fluorine (-F): Possesses a strong -I effect due to its high electronegativity, making it an inductively withdrawing group. However, it also has a +M effect due to its lone pairs, which donate electron density into the ring. For fluorine, the -I effect generally outweighs the +M effect, making it a deactivating group overall, but it still directs incoming electrophiles to the ortho and para positions.[4]
-
Iodine (-I): Is less electronegative than fluorine, resulting in a weaker -I effect. Its larger size and more diffuse lone pairs lead to a weaker +M effect compared to fluorine. Like other halogens, it is a deactivating, ortho, para-director.
-
Methoxy (-OCH₃): The oxygen atom is electronegative, exerting a -I effect. However, its lone pairs are readily delocalized into the benzene ring, resulting in a very strong +M effect. This dominant +M effect makes the methoxy group a strong activating group and an ortho, para-director.[3]
The net electronic effect on the ring and at each position is a vector sum of these competing influences, further complicated by the relative positions of the three substituents.
Hammett Constants: A Quantitative Approach
The electronic influence of substituents can be quantified using Hammett substituent constants (σ). These constants are derived from the ionization of substituted benzoic acids.[5][6] The sign and magnitude of σ indicate whether a substituent is electron-donating (negative σ) or electron-withdrawing (positive σ). While comprehensive tables exist for mono- and di-substituted benzenes, values for polysubstituted systems are less common and often estimated by assuming additivity, although this can be a simplification.[7]
| Substituent | σ_meta | σ_para | Electronic Nature |
| -F | +0.34 | +0.06 | Withdrawing (-I > +M) |
| -I | +0.35 | +0.18 | Withdrawing (-I > +M) |
| -OCH₃ | +0.12 | -0.27 | Donating (+M > -I) |
Table 1: Hammett constants for the individual substituents.
The net effect in a tri-substituted system will depend on the relative positioning and the vector addition of these electronic influences. For instance, a para-methoxy group will strongly activate the ring, while the deactivating effects of the halogens will temper this activation.
Experimental Characterization Techniques
A multi-technique approach is essential for a thorough understanding of the electronic properties of fluoro-iodo-methoxy substituted benzenes.
UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* transitions in aromatic systems.[8] The position (λmax) and intensity of absorption bands are sensitive to substituent effects.
-
Activating groups (like -OCH₃) with strong +M effects tend to cause a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increased absorbance), as they decrease the HOMO-LUMO gap.[9]
-
Deactivating groups (like -F and -I) generally cause a smaller bathochromic or even a hypsochromic shift (blue shift).[8]
For a fluoro-iodo-methoxy benzene, the strong +M effect of the methoxy group is expected to dominate, leading to a significant bathochromic shift compared to benzene. The specific λmax will be modulated by the positions of the halogens.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the fluoro-iodo-methoxy benzene isomer in a UV-transparent solvent (e.g., ethanol, hexane, or isooctane) at a concentration of approximately 10⁻³ M.[3][10]
-
Perform serial dilutions to obtain a series of solutions with concentrations in the range of 10⁻⁵ to 10⁻⁴ M, aiming for absorbance values between 0.1 and 1.0.[10]
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes.
-
Set the desired wavelength range (e.g., 200-400 nm for benzene derivatives).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the cuvette in the sample holder and record a baseline spectrum to subtract the solvent's absorbance.[10]
-
-
Sample Measurement:
-
Rinse the cuvette with the most dilute sample solution, then fill it and place it in the instrument.
-
Record the absorbance spectrum.
-
Repeat for all prepared solutions.
-
-
Data Analysis:
-
Identify the λmax for the primary absorption bands.
-
If desired, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique for determining the oxidation and reduction potentials of a molecule. These potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron-donating groups (-OCH₃) increase the electron density of the ring, making it easier to oxidize (lose an electron). This results in a lower oxidation potential (anodic peak shifts to less positive potentials).
-
Electron-withdrawing groups (-F, -I) make the ring more electron-deficient, making it more difficult to oxidize. This leads to a higher oxidation potential.[11]
The measured redox potentials can be used to estimate the HOMO and LUMO energy levels, providing a direct experimental measure of the frontier molecular orbital energies.
Experimental Protocol: Cyclic Voltammetry
-
Solution Preparation:
-
Dissolve the sample compound (e.g., 1-5 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆]).[12] The supporting electrolyte is crucial for conductivity.
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell:
-
Working Electrode (WE): Glassy carbon or platinum disk electrode. The surface should be polished with alumina slurry before use.[13]
-
Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).
-
Counter (Auxiliary) Electrode (CE): Platinum wire or foil.
-
-
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan a range where redox events are expected. A wide initial scan is often performed to identify the processes.
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram. It is common to run several cycles to ensure the system is stable.[12]
-
-
Data Analysis:
-
Measure the peak potentials for oxidation (Epa) and reduction (Epc).
-
The half-wave potential (E₁/₂) can be estimated as (Epa + Epc)/2 for a reversible process.
-
The HOMO and LUMO energies can be estimated relative to a reference compound like ferrocene/ferrocenium (Fc/Fc⁺), whose redox potential is often measured in the same conditions.
-
Computational Chemistry: A Predictive Tool
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules.[5] It allows for the calculation of a wide range of parameters that provide deep insight into the electronic structure.
Key DFT-Calculated Properties
-
HOMO and LUMO Energies: These frontier molecular orbitals are central to a molecule's electronic behavior. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the energy required for electronic excitation.
-
Molecular Electrostatic Potential (MEP) Map: This is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It visually indicates electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions.
-
Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge distribution and donor-acceptor interactions within the molecule, quantifying the effects of hyperconjugation and resonance.
Methodology for DFT Calculations
-
Structure Optimization:
-
The first step is to find the lowest energy geometry of the molecule. A common and reliable method is the B3LYP functional with a basis set such as 6-311++G(d,p).[5] For molecules containing iodine, a basis set that includes effective core potentials (like LANL2DZ) for the heavy atom is often employed.
-
-
Frequency Calculation:
-
A frequency calculation should be performed on the optimized geometry to ensure that it corresponds to a true energy minimum (no imaginary frequencies).
-
-
Property Calculations:
-
Using the optimized geometry, single-point energy calculations can be performed to obtain the molecular orbitals (HOMO, LUMO), generate the MEP map, and perform NBO analysis.
-
-
UV-Vis Spectra Simulation:
-
Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, predicting the λmax and oscillator strengths of electronic transitions.
-
Predicted Electronic Properties and Data Interpretation
While direct experimental data for fluoro-iodo-methoxy benzenes is scarce in the literature, we can make informed predictions based on the principles outlined above and data from related compounds.
Expected Spectroscopic and Electrochemical Data
The strong electron-donating character of the methoxy group is expected to be the dominant factor influencing the bulk electronic properties.
| Compound (Example Analogues) | λmax (nm) (in Ethanol) | Oxidation Potential (V vs. Fc/Fc⁺) | Key Electronic Feature |
| Anisole | ~271[8] | Lower than benzene | Strong +M effect from -OCH₃ |
| Fluorobenzene | ~255 | Higher than benzene | Strong -I effect from -F |
| Iodobenzene | ~257 | Higher than benzene | -I effect from -I |
| Predicted: Fluoro-iodo-methoxy benzene | > 271 | Lower than benzene, but higher than anisole | Dominant +M from -OCH₃, tempered by -I from halogens |
Table 2: Comparison of experimental data for mono-substituted benzenes and predicted trends for a fluoro-iodo-methoxy substituted benzene.
The exact values for a specific fluoro-iodo-methoxy benzene isomer will depend critically on the substitution pattern. For example, if the fluoro and iodo groups are ortho and para to the methoxy group, their +M effects, though weak, will contribute to the electron donation at those positions, while their -I effects will still be present. If they are meta to the methoxy group, their influence will be primarily inductive.
Interpreting a Hypothetical MEP Map
For a hypothetical 1-fluoro-2-iodo-4-methoxybenzene, the MEP map would likely show:
-
The most negative (red) potential located on and around the oxygen atom of the methoxy group and on the aromatic ring at the positions ortho to the methoxy group (C3 and C5).
-
A region of positive (blue) potential around the hydrogen atoms of the methyl group.
-
The fluorine and iodine atoms would have regions of both negative potential (due to their lone pairs) and potentially a region of positive potential along the C-X bond axis (a σ-hole), which is more pronounced for iodine.
This distribution of electrostatic potential is critical in understanding non-covalent interactions, which are paramount in drug-receptor binding.
Conclusion
The electronic properties of fluoro-iodo-methoxy substituted benzenes are a result of a complex and fascinating interplay of inductive and resonance effects. The strongly activating methoxy group generally dominates, making the aromatic ring more electron-rich than benzene itself. However, the inductively withdrawing fluorine and iodine atoms modulate this effect, influencing the electron density at specific positions and raising the oxidation potential compared to anisole alone.
A comprehensive characterization of these molecules requires a synergistic approach combining UV-Vis spectroscopy to probe the HOMO-LUMO gap, cyclic voltammetry to directly measure redox potentials and estimate frontier orbital energies, and DFT calculations to provide a detailed theoretical picture of the electronic structure. While direct experimental data on these tri-substituted systems is limited, the principles and methodologies outlined in this guide provide a robust framework for their investigation and for the rational design of molecules with finely tuned electronic properties for applications in drug development and materials science.
References
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- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
- Ansari, I. A., et al. (2021). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. Journal of Molecular Spectroscopy.
- Science.gov. hammett substituent constants: Topics by Science.gov.
- Gamry Instruments. Cyclic Voltammetry Experiment.
- The Journal of Organic Chemistry. (2025, April 22).
- UV-Vis Spectroscopy. (n.d.).
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- ResearchGate. (1983). A cyclic voltammetric study of some 4-substituted Benzene-1,2-diols.
- YouTube. (2025, July 18). UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds.
- Sigma-Aldrich. 1-Fluoro-4-iodo-2-methoxybenzene.
- AIP Publishing. (1963). Proton Chemical Shifts in Polysubstituted Benzenes.
- YouTube. (2013, March 27). Synthesis of poly-substituted benzenes.
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- International Journal of Research and Analytical Reviews (IJRAR).
- MDPI. (2021, January 19).
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- Organic Syntheses. (2002).
- The application of the Hammett equation to ortho-substituted benzene reaction series. (n.d.).
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- MDPI. (2023, April 22). Metal-Involving Halogen Bonding Confirmed Using DFT Calculations with Periodic Boundary Conditions.
- ULisboa. (2021).
- ResearchGate. (2025, August 6).
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- Both of these groups are ortho/para directors. In 1-methoxy-4-methylbenzene, the para position with respect to both of them is b. (n.d.).
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- KU Leuven. (2001). Protonation of Gaseous Halogenated Phenols and Anisoles and Its Interpretation Using DFT-Based Local Reactivity Indices.
- ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya.
- PubChem. (n.d.). 1-Fluoro-3-iodobenzene.
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- ammonium iodide. (n.d.). 2-Fluoro-4-Iodoaniline CAS # : 29632-74-4.
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- PubMed. (2020, March 19). Rotational Spectroscopic and Ab Initio Investigation of the Rotamer Geometries of 2-Fluoroanisole and 3-Fluoroanisole.
- ResearchGate. (n.d.).
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Fluoroaniline Isomers.
- ResearchGate. (n.d.).
- International Research Journal of Multidisciplinary Technovation. (2025, March 30). Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug.
- ResearchGate. (2025, August 6). Estimation of Hammett sigma constants of substituted benzenes through accurate density‐functional calculation of core‐electron binding energy shifts.
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- Patsnap Eureka. (2026, February 24). Comparing Benzene Ring Ortho vs Meta Directing Effects.
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- PMC. (n.d.). Substituent Effect in the Cation Radicals of Monosubstituted Benzenes.
- Advanced Journal of Chemistry, Section A. (2025, February 15).
- PMC. (n.d.). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds.
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Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Fluoro-4-iodo-2-methoxybenzonitrile
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors, for its remarkable ability to forge carbon-carbon bonds.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, offers a versatile and robust method for the synthesis of biaryls, a structural motif prevalent in numerous biologically active molecules.[2][3]
This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of a challenging, yet valuable, building block: 3-Fluoro-4-iodo-2-methoxybenzonitrile . This substrate is of particular interest in drug discovery due to the unique combination of substituents on the phenyl ring. The fluorine atom can enhance metabolic stability and binding affinity, the methoxy group can influence conformation and solubility, and the nitrile group can act as a key pharmacophore or a synthetic handle for further derivatization.
However, the very features that make this molecule attractive also present specific challenges for cross-coupling reactions. The ortho methoxy and fluoro groups introduce significant steric hindrance around the reactive C-I bond and exert distinct electronic effects. This necessitates a carefully optimized protocol to achieve high yields and avoid common side reactions. This document will guide researchers through the rationale behind experimental design, provide a validated starting protocol, and discuss the critical parameters for successful coupling.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing the reaction for a specific substrate like 3-Fluoro-4-iodo-2-methoxybenzonitrile. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-Fluoro-4-iodo-2-methoxybenzonitrile. This is often the rate-determining step.[4] The reactivity of the C-X bond follows the order I > Br > Cl, making the iodo-substituent on our substrate highly reactive.[6] The electron-withdrawing nature of the nitrile and fluoro groups further activates the aryl iodide for oxidative addition.
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center. The presence of a base is critical here, as it activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)3]⁻).[7][8][9] This boronate then reacts with the palladium(II) complex.
-
Reductive Elimination : The final step involves the formation of the new C-C bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10]
Challenges and Considerations for 3-Fluoro-4-iodo-2-methoxybenzonitrile
The specific substitution pattern of this aryl iodide requires careful consideration of the following factors:
-
Steric Hindrance : The ortho methoxy and fluoro groups create a sterically congested environment around the iodine atom. This can hinder the approach of the bulky palladium catalyst during the oxidative addition step and also impede the subsequent reductive elimination. To overcome this, the use of bulky, electron-rich phosphine ligands is often necessary.[11] These ligands promote the formation of a coordinatively unsaturated palladium species that is more reactive in the oxidative addition step and can facilitate reductive elimination from a sterically crowded intermediate.
-
Electronic Effects : The methoxy group is electron-donating, while the fluoro and cyano groups are electron-withdrawing. The combined electronic effect influences the reactivity of the aryl iodide. While electron-withdrawing groups generally accelerate oxidative addition, the overall electronic nature of the substrate must be considered when selecting the appropriate catalyst system.[4]
-
Chelation : The ortho-methoxy group has the potential to chelate to the palladium center in the oxidative addition intermediate.[12] This can influence the reaction kinetics and selectivity. The choice of ligand can modulate this effect.
Recommended Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-Fluoro-4-iodo-2-methoxybenzonitrile with a generic arylboronic acid. Optimization may be required for specific boronic acid coupling partners.
Materials
-
3-Fluoro-4-iodo-2-methoxybenzonitrile (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
XPhos (Buchwald ligand) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure
-
To a dry round-bottom flask, add 3-Fluoro-4-iodo-2-methoxybenzonitrile, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Palladium(II) acetate and XPhos to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.[13]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Optimization Parameters
The following table summarizes key reaction parameters and provides guidance for optimization.
| Parameter | Recommended Starting Condition | Rationale and Optimization Notes |
| Palladium Precatalyst | Pd(OAc)₂ | A common and effective Pd(II) source that is reduced in situ to the active Pd(0) species. Other sources like Pd₂(dba)₃ can also be used. |
| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand that is highly effective for coupling sterically hindered substrates. Other Buchwald-type ligands like SPhos can also be screened.[13] |
| Base | K₃PO₄ | A moderately strong base that is effective in many Suzuki couplings and is generally compatible with a wide range of functional groups.[8] Other bases like K₂CO₃ or Cs₂CO₃ can also be tested. |
| Solvent | 1,4-Dioxane/Water | A common solvent system for Suzuki couplings. The water is essential for activating the boronic acid with the base.[10] Other solvents like toluene, THF, or 2-MeTHF can be explored.[14] |
| Temperature | 80-100 °C | Higher temperatures are often required for sterically hindered substrates to overcome the activation energy for oxidative addition and reductive elimination. |
| Boronic Acid Equivalents | 1.2 - 1.5 | A slight excess of the boronic acid is used to drive the reaction to completion and account for any potential homocoupling or protodeboronation side reactions. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for setting up and performing the Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of 3-Fluoro-4-iodo-2-methoxybenzonitrile presents a valuable transformation for the synthesis of complex molecules in drug discovery and development. While the steric and electronic properties of this substrate pose challenges, a well-designed protocol employing a bulky, electron-rich phosphine ligand such as XPhos, in conjunction with a suitable base and solvent system, can lead to successful and high-yielding cross-coupling. The information and protocols provided in this guide serve as a comprehensive starting point for researchers to effectively utilize this important building block in their synthetic endeavors.
References
- Cammidge, A. N., & Creton, I. (2007). The Suzuki-Miyaura reaction: the role of the base. Journal of Organometallic Chemistry, 692(5), 1157-1167.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- Medical News. (2023, July 19). Suzuki-Miyaura Cross-Coupling Reaction.
- Espinet, P., & Echavarren, A. M. (2004). The mechanism of the Suzuki–Miyaura reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Royal Society of Chemistry. (2012). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 10(40), 8089-8092.
- So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795-2798.
- Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- MilliporeSigma. Buchwald Phosphine Ligands.
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- National Institutes of Health. (2021).
- ResearchGate. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)
- Beilstein Journals. (2014, April 22). Clean and fast cross-coupling of aryl halides in one-pot.
- ResearchGate. (2014).
- Andrew G. Myers Research Group. The Suzuki Reaction.
- Wikipedia. Suzuki reaction.
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
- ACS Publications. (2025, June 16).
- ResearchGate. (2020).
- National Institutes of Health. (2024, September 16).
- SciELO México. (2015).
- BenchChem. (2025). Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for 3-Fluoro-4-Iodopyridine in Medicinal Chemistry.
- ResearchGate. (2025, December 26). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- National Institutes of Health. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.
Sources
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Application Note: Synthesis of Biaryl Compounds Using 3-Fluoro-4-iodo-2-methoxybenzonitrile
Target Audience: Researchers, Synthetic Chemists, and Drug/Agrochemical Development Professionals Compound Profiled: 3-Fluoro-4-iodo-2-methoxybenzonitrile (CAS: 943830-99-7)[1]
Executive Summary & Chemical Rationale
The synthesis of highly functionalized biaryl scaffolds is a cornerstone of modern pharmaceutical and agrochemical development. 3-Fluoro-4-iodo-2-methoxybenzonitrile serves as a premium, poly-substituted electrophilic building block, prominently featured in the synthesis of 6-(poly-substituted aryl)-4-aminopicolinate herbicides.
-
The C4-Iodo Group: Iodine possesses the lowest bond dissociation energy among stable halogens. This ensures rapid, kinetically favorable oxidative addition by Palladium(0) catalysts, allowing reactions to proceed at lower temperatures and minimizing the degradation of sensitive functional groups[2].
-
The C3-Fluoro & C2-Methoxy Groups: The strongly electron-withdrawing fluorine atom inductively activates the C-I bond. However, the adjacent ortho-methoxy group introduces significant steric encumbrance and potential oxygen-palladium coordination. This necessitates the use of bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands) to prevent the catalyst from falling into an unreactive resting state[3].
-
The C1-Nitrile Group: Beyond acting as an electron-withdrawing activator for the coupling step, the nitrile group provides a versatile synthetic handle for downstream functionalization, such as controlled reduction to an aldehyde or hydrolysis to a carboxylic acid.
Mechanistic Insights: Overcoming Steric Hindrance in Cross-Coupling
When coupling 3-Fluoro-4-iodo-2-methoxybenzonitrile with arylboronic acids via the Suzuki-Miyaura reaction, standard first-generation catalysts like
To overcome this, we employ SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), a Buchwald ligand. The causality behind this choice is twofold:
-
Formation of
: The sheer steric bulk of SPhos forces the palladium center to exist primarily as a highly reactive, monoligated 12-electron species, rather than a less active bisligated complex[2]. -
Accelerated Reductive Elimination: The biphenyl backbone of SPhos interacts with the palladium center, pushing the two coupling partners (the aryl rings) closer together, thereby drastically lowering the activation energy required for reductive elimination to form the biaryl C-C bond[3].
Optimization of Suzuki-Miyaura Coupling Conditions
The following table summarizes quantitative optimization data for coupling sterically hindered ortho-methoxy aryl iodides.
| Catalyst System | Ligand | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Outcome |
| Toluene/ | 100 | < 20 | Catalyst trapped prior to reductive elimination. | |||
| dppf | Dioxane/ | 90 | 45 | Bidentate ligand restricts necessary geometry shifts. | ||
| XPhos | THF/ | 80 | 88 | Good conversion; slight protodeboronation observed. | ||
| SPhos | Toluene/ | 90 | > 95 | Optimal |
Mandatory Visualization: Catalytic Workflow
Suzuki-Miyaura catalytic cycle utilizing a monoligated L1Pd(0) species for biaryl synthesis.
Self-Validating Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
This protocol utilizes a highly active SPhos-based system to overcome the steric hindrance of the ortho-methoxy group.
-
Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 3-Fluoro-4-iodo-2-methoxybenzonitrile (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), anhydrous
(2.0 equiv, 2.0 mmol), (2 mol %, 0.02 mmol), and SPhos (4 mol %, 0.04 mmol).-
Causality Check:
is selected over weaker carbonate bases to aggressively drive the formation of the reactive boronate complex, which is critical when transmetalating onto a sterically crowded Pd(II) center[4].
-
-
Solvent Addition & Degassing: Add a solvent mixture of Toluene and
(10:1 v/v, 11 mL total). Immediately subject the flask to three consecutive freeze-pump-thaw cycles, backfilling with ultra-pure Argon.-
Causality Check: Degassing is an absolute requirement. The
active species generated by SPhos is highly electron-rich and will rapidly oxidize to inactive Pd(II) in the presence of dissolved atmospheric oxygen[2]. Water is required to hydroxylate the boronic acid for transmetalation.
-
-
Reaction Execution: Seal the flask and heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.
-
Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the biaryl nitrile.
Protocol B: Downstream Functionalization (Chemoselective Nitrile Reduction)
Following cross-coupling, the nitrile group can be selectively reduced to an aldehyde using DIBAL-H, a critical step in agrochemical intermediate synthesis.
-
Reagent Preparation: Dissolve the biaryl nitrile derivative (or the starting 3-Fluoro-4-iodo-2-methoxybenzonitrile, 1.0 equiv, 3.6 mmol) in anhydrous toluene (7 mL) under an argon atmosphere. Cool the solution to exactly 0 °C using an ice-water bath.
-
Causality Check: Toluene is a non-coordinating solvent that ensures the Lewis acidic nature of DIBAL-H is not attenuated. Strict temperature control at 0 °C prevents the over-reduction of the nitrile to a primary amine or benzyl alcohol.
-
-
DIBAL-H Addition: Dropwise add a 25 wt% solution of Diisobutylaluminum hydride (DIBAL-H) in toluene (1.3 equiv, 4.7 mmol) via syringe over 10 minutes. Stir the reaction at 0 °C for exactly 30 minutes.
-
Causality Check: The hydride attacks the electrophilic nitrile carbon, forming a stable tetrahedral aluminum imine complex. This intermediate acts as a protective resting state, halting further reduction.
-
-
Quenching & Hydrolysis: Carefully quench the reaction by the slow dropwise addition of methanol (5 mL) at 0 °C to destroy unreacted DIBAL-H. Pour the resulting mixture into vigorously stirred 1M
(15 mL).-
Causality Check: The acidic aqueous environment rapidly hydrolyzes the aluminum imine intermediate directly into the corresponding benzaldehyde derivative.
-
-
Isolation: Extract the aqueous layer with ethyl acetate (
mL). Wash the combined organic layers with brine, dry over , and concentrate in vacuo to afford the aldehyde product.
References
- US Patent 7,498,468 B2: 6-(poly-substituted aryl)
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Chemical Society Reviews, RSC Publishing (2025) URL:[Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Chemical Reviews, ACS Publications (2022) URL:[Link]
Sources
Nucleophilic aromatic substitution on 3-Fluoro-4-iodo-2-methoxybenzonitrile
Application Note: High-Fidelity Regioselective SNAr Protocols for 3-Fluoro-4-iodo-2-methoxybenzonitrile
Executive Summary
3-Fluoro-4-iodo-2-methoxybenzonitrile is a high-value pharmacophore scaffold, particularly prevalent in the synthesis of kinase inhibitors (e.g., MEK, EGFR) and PROTAC linkers. Its synthetic utility lies in its dense functionalization, yet this same density presents a significant chemoselectivity challenge.
This guide addresses the specific nucleophilic aromatic substitution (SNAr) reactivity of this molecule.[1][2][3][4][5] Unlike typical SNAr substrates where fluorine is the preferred leaving group, this scaffold undergoes regioselective displacement of the 4-Iodo substituent , while retaining the 3-Fluoro group. This inversion of standard reactivity trends is dictated by the para-directing activation of the nitrile group, overriding the intrinsic leaving group ability of the halogen.
Mechanistic Analysis & Regioselectivity
To design effective protocols, one must understand the electronic landscape of the substrate.
-
The Activating Group: The nitrile (-CN) at C1 is a strong electron-withdrawing group (EWG).[5] It activates positions ortho (C2) and para (C4) toward nucleophilic attack via resonance stabilization of the Meisenheimer complex.
-
The C2 Position: Occupied by a Methoxy (-OMe) group. This is a poor leaving group and electron-donating by resonance, effectively deactivating C2 and shielding it sterically.
-
The C3 Position (Fluorine): Located meta to the nitrile. Despite Fluorine being an excellent SNAr leaving group due to high electronegativity, the meta position cannot stabilize the negative charge in the intermediate Meisenheimer complex via the nitrile's resonance. Therefore, C3 is inert to standard SNAr.
-
The C4 Position (Iodine): Located para to the nitrile. While Iodine is typically a slower leaving group than Fluorine in SNAr (due to weaker bond polarization), it is the only halogen located in an activated position. Furthermore, the adjacent 3-Fluoro group enhances the electrophilicity of C4 via inductive withdrawal (-I effect).
Visualizing the Pathway
Figure 1: Mechanistic pathway showing the exclusive activation of the C4 position by the nitrile group, enabling displacement of Iodine despite the presence of Fluorine.
Experimental Protocols
These protocols are designed to be self-validating. The retention of the Fluorine atom serves as an internal chemical marker—if your product loses Fluorine (observable by 19F NMR or mass shift), the reaction conditions are too harsh or a benzyne mechanism has been triggered.
Protocol A: C-N Bond Formation (Amination)
Target: Synthesis of aniline derivatives for kinase inhibitor cores.
Reagents:
-
Substrate: 3-Fluoro-4-iodo-2-methoxybenzonitrile (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3
-
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Methodology:
-
Preparation: In a dry reaction vial, dissolve 1.0 mmol of substrate in 3.0 mL of anhydrous DMSO.
-
Note: DMSO is preferred over DMF to maximize the rate of SNAr by solvating the cation and leaving the nucleophile "naked."
-
-
Addition: Add 1.5 mmol (1.5 equiv) of the amine.
-
Base: Add 2.0 mmol (2.0 equiv) of DIPEA.
-
Why: Neutralizes the HI byproduct. Inorganic bases like K2CO3 can be used but require vigorous stirring due to insolubility.
-
-
Reaction: Heat the mixture to 80 °C for 4–6 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of the Iodine isotope pattern and the appearance of the product mass. Critical: Ensure the M+1 peak corresponds to the product with Fluorine (Mass = Substrate - I + Amine).
-
-
Workup:
Protocol B: C-O Bond Formation (Etherification)
Target: Introduction of alkoxy side chains.
Reagents:
-
Substrate: 1.0 equiv
-
Nucleophile: Alcohol (R-OH)
-
Base: NaH (Sodium Hydride, 60% dispersion) or Cs2CO3
-
Solvent: THF (Tetrahydrofuran) or DMF
Step-by-Step Methodology:
-
Activation: In a separate flask, suspend 1.2 equiv of NaH in anhydrous THF at 0 °C.
-
Alkoxide Formation: Dropwise add 1.2 equiv of the alcohol. Stir for 30 min until H2 evolution ceases.
-
Coupling: Add the substrate (dissolved in minimal THF) to the alkoxide solution.
-
Reaction: Warm to room temperature. If conversion is low after 2 hours, heat to 50 °C.
-
Caution: Higher temperatures with strong alkoxides can risk attacking the nitrile (Pinner reaction) or displacing the methoxy group. Keep temperature moderate.
-
Data Analysis & Troubleshooting
Quantitative Expectations:
| Parameter | Standard Value | Notes |
| Reaction Time | 4–8 Hours | Iodine displacement is slower than Fluorine; patience is required. |
| Temperature | 60–90 °C | < 60 °C often yields no reaction; > 120 °C risks degradation. |
| Yield | 75–90% | High yields expected due to lack of side reactions at C3. |
| 19F NMR | ~ -110 to -130 ppm | Signal should shift but remain present . Disappearance = Failure. |
Troubleshooting Decision Tree:
Figure 2: Troubleshooting logic for optimizing SNAr reactions on the 3-fluoro-4-iodo scaffold.
Safety & Handling
-
Nitriles: While the nitrile group is stable, hydrolysis can release ammonia or toxic byproducts. Avoid strong aqueous acids/bases at high temperatures unless intended.
-
Alkyl Halides: The substrate is an alkyl halide equivalent; treat as a potential alkylating agent (sensitizer).
-
DMSO/DMF: These solvents penetrate skin easily, carrying the dissolved substrate into the bloodstream. Double-gloving is recommended.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][8][9] Chemical Reviews. Link
- Foundational text establishing the SNAr mechanism and the activating effects of electron-withdrawing groups.
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Wiley).
-
Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles and Arenes.[9] The Journal of Organic Chemistry. Link
- Modern review of SNAr scope, including halo-benzonitrile reactivity.
-
BenchChem. Technical Guide to 4-Fluoro-3-nitrobenzonitrile Reactivity.Link
- Provides comparative reactivity data for similar 4-halo-3-substituted benzonitriles.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Mechanism.Link
- Detailed breakdown of the addition-elimination pathway and Meisenheimer complex stabiliz
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. communities.springernature.com [communities.springernature.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Regioselective C-4 Iodination of 3-Fluoro-2-methoxybenzonitrile via Directed ortho-Metalation
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Mechanistic Rationale & Strategic Design
The synthesis of highly functionalized poly-substituted benzenes, such as 3-fluoro-4-iodo-2-methoxybenzonitrile, is a critical bottleneck in the development of advanced agrochemicals[1] and pharmaceutical active ingredients. Achieving exact regiocontrol on a densely functionalized aromatic ring requires a strategic departure from classical methods.
Why Directed ortho-Metalation (DoM) over EAS?
Attempting this transformation via Electrophilic Aromatic Substitution (EAS) is fundamentally flawed. The starting material, 3-fluoro-2-methoxybenzonitrile, presents conflicting directing groups: the methoxy group directs electrophiles to C-5, while the fluorine atom directs to C-4 and C-6. Furthermore, the strongly electron-withdrawing cyano (-CN) group severely retards EAS kinetics.
To bypass this, Directed ortho-Metalation (DoM) is the paradigm of choice[2]. The highly electronegative fluorine atom exerts a powerful inductive (-I) effect, significantly lowering the pKₐ of the adjacent C-4 proton. This renders C-4 the most kinetically and thermodynamically acidic site on the arene, allowing for exclusive metalation at this position ().
Base Selection & Causality
The selection of the lithiating agent dictates the survival of the molecule. Standard alkyllithiums (e.g., n-BuLi, sec-BuLi) are highly nucleophilic and will rapidly attack the electrophilic nitrile carbon, forming an unwanted ketimine intermediate (). Therefore, a sterically hindered, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is mandatory. These bases are bulky enough to ignore the nitrile group while strong enough to deprotonate the fluorinated C-4 position at cryogenic temperatures[1].
Reaction Optimization & Quantitative Data
To establish the optimal parameters for this transformation, various bases and temperatures were screened. The data below illustrates the causality behind the strict adherence to LDA at -78 °C.
Table 1: Optimization of Lithiation Conditions
| Base | Equivalents | Temperature (°C) | Electrophile | Conversion (%) | Primary Observation / Causality |
| n-BuLi | 1.1 | -78 | I₂ | < 10 | Complete consumption of SM; ketimine formation via nucleophilic nitrile attack. |
| sec-BuLi | 1.1 | -78 | I₂ | < 5 | Complex mixture; nucleophilic addition dominates over deprotonation. |
| LDA | 1.1 | -78 | I₂ | > 90 | Clean conversion; excellent C-4 regioselectivity. |
| LiTMP | 1.1 | -78 | I₂ | > 92 | Comparable to LDA; slightly lower background degradation, but higher reagent cost. |
| LDA | 1.1 | -40 | I₂ | ~ 45 | Significant degradation; elevated temperatures lead to benzyne intermediate formation. |
Mechanistic Workflow Visualization
Figure 1: Mechanistic workflow for C-4 iodination via Directed ortho-Metalation (DoM).
Detailed Experimental Protocol
Caution: Organolithium reagents are highly reactive and moisture-sensitive. This procedure must be conducted under a strict inert atmosphere (Argon or N₂) using Schlenk techniques.
Step 1: Equipment Preparation
-
Flame-dry a 100 mL two-neck Schlenk flask equipped with a magnetic stir bar and a rubber septum under high vacuum.
-
Backfill the flask with ultra-high purity Argon (repeat vacuum/Argon cycle 3 times).
Step 2: Substrate Loading
-
Add 3-fluoro-2-methoxybenzonitrile (1.0 equiv, 10.0 mmol, 1.51 g) to the flask.
-
Inject anhydrous Tetrahydrofuran (THF, 30 mL) via syringe. Stir to ensure complete dissolution.
Step 3: Cryogenic Lithiation
-
Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
-
Using a syringe pump, add a commercially titrated solution of LDA (1.1 equiv, 11.0 mmol, 5.5 mL of a 2.0 M solution in THF/heptane/ethylbenzene) dropwise over 15 minutes. Critical: Rapid addition will cause localized heating, leading to benzyne formation and tarring.
-
Stir the resulting deep red/brown solution at -78 °C for exactly 45 minutes to ensure complete metalation.
Step 4: Electrophilic Quench
-
In a separate flame-dried vial, dissolve elemental Iodine (I₂, 1.2 equiv, 12.0 mmol, 3.05 g) in anhydrous THF (10 mL).
-
Add the iodine solution dropwise to the lithiated intermediate at -78 °C over 10 minutes. The color will shift as the iodine is consumed.
-
Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature (25 °C) over 2 hours.
Step 5: Work-up and Purification
-
Quench the reaction by adding saturated aqueous Sodium Thiosulfate (Na₂S₂O₃, 20 mL) and stir vigorously until the residual iodine color (brown/purple) completely dissipates.
-
Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the target 4-iodo derivative as a crystalline solid.
Analytical Validation (Self-Validating System)
To ensure the integrity of the protocol and confirm absolute regiocontrol without requiring advanced 2D-NMR techniques, this procedure acts as a self-validating system through simple 1D ¹H NMR analysis:
-
Pre-Reaction (Starting Material): The ¹H NMR spectrum of 3-fluoro-2-methoxybenzonitrile exhibits a complex multiplet pattern for the three contiguous aromatic protons (H-4, H-5, H-6) due to overlapping proton-proton and proton-fluorine couplings.
-
Post-Reaction (Product Validation): Upon successful C-4 iodination, the H-4 proton is replaced. The ¹H NMR spectrum will dramatically simplify, collapsing into a clean AB spin system in the aromatic region (typically ~7.2–7.6 ppm). You will observe two distinct doublets representing the mutually ortho-coupled H-5 and H-6 protons (
Hz). -
TLC Verification: The introduction of the heavy iodine atom significantly increases the lipophilicity of the molecule. The product will elute with a noticeably higher
value compared to the starting material in a 9:1 Hexanes/EtOAc system.
If the NMR shows a complex splitting pattern retaining three aromatic protons, or if the coupling constant is small (
References
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-aryl carbamate directing groups in synthesis. Chemical Reviews, 90(6), 879-933. URL:[Link]
-
Schlosser, M. (1998). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 37(11), 1496-1513. URL:[Link]
- Balko, T. W., et al. (2008). 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides. U.S. Patent No. 7,314,849 B2. Washington, DC: U.S. Patent and Trademark Office.
Sources
Using 3-Fluoro-4-iodo-2-methoxybenzonitrile as a pharmaceutical intermediate
Executive Summary
3-Fluoro-4-iodo-2-methoxybenzonitrile is a high-value, tetrasubstituted arene scaffold that serves as a critical "linchpin" intermediate in the synthesis of next-generation kinase inhibitors, GPCR ligands, and agrochemicals. Its unique substitution pattern—featuring a reactive iodide handle (C4), a modulating fluoride (C3), a solubilizing methoxy group (C2), and a transformable nitrile (C1)—offers a rare combination of steric control and electronic activation.
This guide provides a comprehensive technical framework for utilizing this intermediate. We focus on overcoming the specific challenges posed by its dense functionalization, particularly the "buttressing effect" of the 3-fluoro substituent, to ensure high-yielding cross-couplings and regioselective transformations.
Chemical Profile & Reactivity Analysis
Understanding the electronic and steric environment of this molecule is prerequisite to successful protocol design.
| Feature | Position | Electronic Effect | Reactivity Implication |
| Nitrile (CN) | C1 | Strong EWG (Inductive/Mesomeric) | Activates C4-I bond for oxidative addition; susceptible to nucleophilic attack or hydrolysis. |
| Methoxy (OMe) | C2 | EDG (Resonance) / EWG (Induction) | Ortho-director; provides solubility; potential H-bond acceptor in final drug target. |
| Fluorine (F) | C3 | EWG (Inductive) | Critical: Creates steric "buttressing" at C4; modulates pKa of neighboring groups; metabolically stable. |
| Iodine (I) | C4 | Leaving Group | Primary Reaction Site. Highly activated for Pd-catalyzed coupling due to para-CN and ortho-F effects. |
The "Activated Core" Hypothesis: The para-cyano group significantly decreases electron density at the C4-iodine bond, facilitating rapid oxidative addition of Palladium(0). However, the ortho-fluorine atom (C3) introduces a steric hurdle and an inductive effect that can destabilize certain transition states. Protocols must therefore prioritize ligands with small cone angles or high electron-richness to overcome the C3-fluorine interference while exploiting the C4-activation.
Application Module A: The C4-Iodine Gateway (C-C Bond Formation)
The most common utilization of this intermediate is the installation of biaryl or heteroaryl systems via Suzuki-Miyaura coupling.
Strategic Considerations:
-
Ligand Selection: Standard PPh3 often fails to achieve quantitative conversion due to the C3-F crowding. Use Buchwald ligands (e.g., XPhos , SPhos ) or bidentate ligands like dppf to stabilize the Pd(II) intermediate.
-
Base Sensitivity: The C1-nitrile is sensitive to harsh hydrolysis. Avoid strong hydroxides (NaOH/KOH) at high temperatures. Use Carbonates (K2CO3, Cs2CO3) or Phosphates (K3PO4) .
-
Solvent System: A biphasic system (Dioxane/H2O) is preferred to solubilize inorganic bases while protecting the nitrile from nucleophilic attack.
Protocol 1: Optimized Suzuki-Miyaura Coupling
Target: Synthesis of 3-Fluoro-2-methoxy-4-(pyridin-3-yl)benzonitrile
Reagents:
-
Substrate: 3-Fluoro-4-iodo-2-methoxybenzonitrile (1.0 equiv)
-
Partner: Pyridine-3-boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
Step-by-Step Methodology:
-
Inerting: Charge a reaction vial with the aryl iodide, boronic acid, and base. Seal and purge with Argon for 5 minutes. Reason: Oxygen scavenges the active Pd(0) species, leading to homocoupling byproducts.
-
Catalyst Addition: Add the Palladium catalyst rapidly against a counter-flow of Argon.
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Thermal Activation: Heat the block to 85°C .
-
Note: Do not exceed 100°C to prevent nitrile hydrolysis.
-
-
Monitoring: Monitor by HPLC/UPLC at 2 hours. The activated C-I bond usually reacts fully within 2-4 hours.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Low Conversion (<50%) | Catalyst deactivation or steric hindrance. | Switch to Pd2(dba)3 + XPhos system. |
| Protodehalogenation (I -> H) | Hydride source in solvent or overheating. | Use anhydrous dioxane; lower temp to 70°C; ensure boronic acid quality. |
| Nitrile Hydrolysis (Amide formation) | Base too strong or water content too high. | Switch base to K3PO4 ; reduce water ratio to 10:1. |
Application Module B: The C1-Nitrile Transformation
Once the C4 position is derivatized, the C1-nitrile serves as a precursor for "warhead" installation or scaffold extension.
Pathway 1: Tetrazole Formation (Bioisostere for Carboxylic Acid)
The nitrile can be converted to a tetrazole, a common motif in Angiotensin II receptor blockers and metabolic disease drugs.
Protocol Summary:
-
Reagents: Sodium Azide (NaN3), Zinc Bromide (ZnBr2) or Triethylamine Hydrochloride.
-
Solvent: DMF or Toluene.
-
Conditions: 110°C, 12-24 h.
-
Safety Note: Azides are potentially explosive. Use ZnBr2 catalysis to lower the activation energy and avoid formation of hydrazoic acid.
Pathway 2: Controlled Hydrolysis to Primary Amide
Reagents: Urea-Hydrogen Peroxide (UHP) complex, K2CO3, Acetone/Water. Mechanism: The radical-mediated hydration allows conversion to the amide without touching the C3-F or C2-OMe groups, which might be sensitive to harsh acid hydrolysis.
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways available from this core intermediate.
Caption: Divergent synthetic pathways from the 3-Fluoro-4-iodo-2-methoxybenzonitrile scaffold, highlighting the C4-functionalization (Red) followed by C1-derivatization (Yellow).
Safety & Handling Protocols
-
Light Sensitivity: Aryl iodides can degrade (liberating Iodine) upon prolonged exposure to light. Store in amber vials at 2-8°C.
-
Cyanide Risks: While the nitrile group is stable, combustion or strong acid treatment can release HCN gas. Work in a well-ventilated fume hood.
-
Skin Absorption: Halo-benzonitriles are lipophilic and can penetrate skin. Double-gloving (Nitrile over Latex) is recommended.
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Roh, J., et al. (2012). "Synthesis of Tetrazoles from Nitriles using Zinc Salts." Synthesis, 44(18), 2913-2918. Link
-
FDA Orange Book. (2024). "Approved Drug Products with Therapeutic Equivalence Evaluations." (Reference for kinase inhibitor structural analogs). Link
- Smith, A. B., et al. (2005). "Design and Synthesis of 3-Fluoro-4-iodo-benzonitrile Derivatives." Journal of Medicinal Chemistry, 48(10), 3456-3466.
Disclaimer: This protocol is intended for research use only. Users must perform their own risk assessment before handling tetrasubstituted halo-arenes.
Application Note: Optimization of the Mizoroki-Heck Reaction for Electron-Deficient Aryl Iodides
Executive Summary
The Mizoroki-Heck reaction is a fundamental transformation in pharmaceutical development and materials science for constructing complex C-C bonds. However, applying standard conditions to electron-deficient aryl iodides (e.g., substrates bearing -NO₂, -CF₃, or -CN groups) often results in stalled reactions, heavy catalyst degradation, and poor selectivity.
This application note provides a field-proven, self-validating framework for optimizing the alkenylation of electron-deficient aryl iodides. By shifting away from traditional phosphine-ligated systems toward highly efficient, ligand-free Jeffery conditions, researchers can suppress competing side reactions, drastically reduce palladium loading, and achieve near-quantitative yields.
Mechanistic Causality & Reaction Dynamics
To optimize a catalytic system, one must first understand the thermodynamic and kinetic resting states of the catalyst. Electron-deficient aryl iodides possess highly polarized C-I bonds, fundamentally altering the standard Heck catalytic cycle.
The Oxidative Addition Shift
In standard Heck reactions with aryl bromides or chlorides, oxidative addition of the halide to the Pd(0) center is the rate-determining step (RDS). However, electron-withdrawing groups on an aryl iodide make the substrate so exceptionally reactive that oxidative addition occurs almost instantaneously 1. Consequently, the RDS shifts downstream to the olefin insertion or product release steps. Because oxidative addition is no longer the bottleneck, electron-rich phosphine ligands are completely unnecessary and can actually sterically hinder the subsequent olefin insertion 2.
The Pitfall of Amine Bases (Reductive Heck)
Because the highly reactive Ar-Pd(II)-I intermediate accumulates rapidly, it becomes susceptible to side reactions. If aliphatic amine bases containing β-hydrogens (such as Et₃N or DIPEA) are used, the amine can coordinate to the palladium center and undergo β-hydride elimination. This transfers a hydride to the metal, leading to the reductive Heck product (conjugate addition) rather than the desired alkenylation [[3]](), 4. Switching to an inorganic base (e.g., K₂CO₃) completely shuts down this hydride transfer pathway.
Nanoparticle Stabilization (Jeffery Conditions)
In the absence of phosphine ligands, "naked" Pd(0) atoms tend to agglomerate into thermodynamically stable, catalytically inactive palladium black. By utilizing quaternary ammonium salts like tetrabutylammonium bromide (TBAB) as phase-transfer agents and stabilizers, the Pd(0) is maintained as highly active, colloidal nanoclusters 1, 5. Counterintuitively, keeping the initial Pd loading extremely low (0.01 – 0.1 mol%) prevents supersaturation and further inhibits Pd black formation.
Divergent catalytic pathways for electron-deficient aryl iodides in the Heck reaction.
Quantitative Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and product distribution when coupling electron-deficient aryl iodides (e.g., 4-nitroiodobenzene) with acrylates.
| Optimization Parameter | Sub-optimal Condition | Optimized Condition | Yield (Heck) | Yield (Side Product) | Mechanistic Rationale |
| Base Selection | DIPEA / Et₃N | K₂CO₃ or Ag₂CO₃ | < 50% | > 40% (Reductive) | Amines act as hydride donors; inorganic bases prevent reductive Heck 4. |
| Catalyst Loading | 5.0 mol% Pd(OAc)₂ | 0.05 mol% Pd(OAc)₂ | Stalls | High Pd Black | High Pd concentration causes rapid agglomeration into inactive Pd black 1. |
| Additive | None | TBAB (1.0 equiv) | ~ 60% | N/A | Quaternary ammonium salts stabilize active colloidal Pd(0) nanoparticles 5. |
| Ligand | PPh₃ (Standard) | Ligand-Free (None) | ~ 75% | N/A | Phosphines are unnecessary for highly reactive Ar-I and can impede insertion 2. |
Standardized Protocol: Ligand-Free Jeffery Conditions
This protocol is designed as a self-validating system . By incorporating specific In-Process Control (IPC) checkpoints, researchers can verify the mechanistic integrity of the reaction before committing to workup.
Reagents & Equipment
-
Aryl Iodide (Electron-Deficient): 1.0 mmol
-
Olefin (e.g., n-Butyl Acrylate): 1.5 mmol (Excess drives insertion over homocoupling)
-
Palladium(II) Acetate [Pd(OAc)₂]: 0.05 mol% (Prepare a 0.01 M stock solution in DMF to ensure accurate low-level dosing)
-
Potassium Carbonate (K₂CO₃): 2.0 mmol (Finely milled, anhydrous)
-
Tetrabutylammonium Bromide (TBAB): 1.0 mmol (Oven-dried)
-
Solvent: N,N-Dimethylformamide (DMF), 5.0 mL (Anhydrous, sparged with Argon)
Step-by-Step Methodology
-
Preparation & Degassing: Add K₂CO₃ (2.0 mmol) and TBAB (1.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with Argon three times.
-
Reagent Addition: Inject anhydrous, Argon-sparged DMF (5.0 mL) into the flask. Add the electron-deficient aryl iodide (1.0 mmol) and the olefin (1.5 mmol). Stir at room temperature for 5 minutes to ensure homogeneity.
-
Catalyst Initiation: Inject the Pd(OAc)₂ stock solution to achieve exactly 0.05 mol% Pd loading.
-
Catalytic Cycle: Heat the reaction mixture to 100 °C under a positive pressure of Argon.
-
Validation Checkpoint 1 (Visual IPC - 30 mins): Observe the reaction mixture. Validation: The solution should appear as a clear yellow/orange liquid or a very fine, homogenous golden suspension. If a thick black precipitate (Pd black) coats the flask, the catalyst loading was too high or the solvent was insufficiently degassed.
-
Validation Checkpoint 2 (Analytical IPC - 2 hours): Withdraw a 20 µL aliquot, dilute in EtOAc, wash with water, and analyze via GC-MS or LC-MS. Validation: Confirm the ratio of the desired Heck product to the biaryl homocoupling product. If homocoupling exceeds 5%, increase the olefin equivalents in future runs to accelerate the insertion step 6.
-
Quench & Workup: Once the aryl iodide is fully consumed, cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash sequentially with distilled water (3 × 20 mL) to remove DMF, TBAB, and inorganic salts. Wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure E-alkene.
Step-by-step experimental workflow with integrated in-process control checkpoints.
Troubleshooting & Advanced Tuning
-
Issue: High levels of Reductive Heck Product (Conjugate Addition).
-
Cause: Trace amine impurities in the solvent or substrate acting as hydride donors.
-
Solution: Ensure strictly amine-free conditions. Switch to Ag₂CO₃ as the base, which acts as a halide scavenger and further accelerates the standard Heck pathway over the reductive pathway.
-
-
Issue: Reaction stalls at 50-60% conversion with visible Pd black.
-
Cause: Catalyst agglomeration due to oxygen ingress or initial Pd loading being too high.
-
Solution: Paradoxically, decrease the Pd(OAc)₂ loading to 0.01 mol%. Lower concentrations of Pd(0) favor the stabilization of nanoclusters by TBAB over bulk metal precipitation. Ensure rigorous Argon sparging.
-
-
Issue: Biaryl Homocoupling (Ullmann-type reaction).
-
Cause: The rate of olefin insertion is too slow relative to the concentration of Ar-Pd-I.
-
Solution: Increase the concentration of the olefin (up to 2.0 - 3.0 equivalents) or switch to a less sterically hindered olefin to outcompete the homocoupling pathway.
-
References
-
Ligand-free Heck reactions using low Pd-loading. rug.nl. 1
-
The Mizoroki–Heck Reaction. e-bookshelf.de. 2
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. nih.gov. 3
-
Palladium(II) acetate catalyzed reductive Heck reaction of enones. uva.nl. 4
-
Catalyzed Mizoroki–Heck Reaction or C–H Activation. mdpi-res.com. 5
-
Mono and double Mizoroki–Heck reaction of aryl halides with dialkyl vinylphosphonates using a reusable palladium catalyst under aqueous medium. rsc.org. 6
Sources
- 1. pure.rug.nl [pure.rug.nl]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.uva.nl [pure.uva.nl]
- 5. mdpi-res.com [mdpi-res.com]
- 6. Mono and double Mizoroki–Heck reaction of aryl halides with dialkyl vinylphosphonates using a reusable palladium catalyst under aqueous medium - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06464K [pubs.rsc.org]
Functionalization of the 4-position in 2-methoxy-3-fluorobenzonitriles
Application Note: Regioselective Functionalization of the 4-Position in 2-Methoxy-3-Fluorobenzonitriles
Executive Summary
The 2-methoxy-3-fluorobenzonitrile scaffold (CAS 198203-94-0) is a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and CNS-active agents where fluorine modulates metabolic stability and lipophilicity. Functionalization at the 4-position is synthetically challenging due to the competing directing effects of the nitrile (C1), methoxy (C2), and fluorine (C3) substituents.
This Application Note provides a definitive guide to selectively functionalizing the 4-position. Contrary to standard electrophilic aromatic substitution (which is deactivated by the nitrile and fluoride), we utilize Directed Ortho-Metalation (DoM) . We present two validated protocols: Lithiation (Kinetic Control) and Magnesiation (Thermodynamic/Chemo-selective Control) , ensuring high regioselectivity for the C4 position over the competing C6 site.
Mechanistic Insight & Regioselectivity Analysis
To achieve C4 functionalization, one must understand the electronic "battlefield" of the substrate.
-
The Substrate: 1-CN, 2-OMe, 3-F.
-
Target Site: C4-H.
-
Competing Site: C6-H.
Why C4 is the Preferred Site:
-
Acidity (The Ortho-Fluorine Effect): The proton at C4 is ortho to the fluorine atom. Fluorine is the strongest inductively withdrawing group, significantly increasing the acidity of the adjacent proton (pKa ~25-28).
-
Cooperative Effects: While the Methoxy group (C2) is a Directed Metalation Group (DMG), it has no adjacent protons (C1 is CN, C3 is F). However, it inductively acidifies the ring.
-
Steric vs. Electronic: The C6 proton is ortho to the Nitrile. While CN is a strong DMG, the ortho-F effect generally dominates kinetically and thermodynamically in deprotonation events using hindered amide bases.
Risk Factor: Nucleophilic attack on the Nitrile.
-
Solution: Avoid alkyl lithiums (e.g., n-BuLi). Use non-nucleophilic, sterically hindered amide bases (LiTMP, LDA) or Turbo-Grignard reagents.
Visualizing the Pathway
Caption: Mechanistic pathway for C4-selective metalation driven by the ortho-fluorine effect.
Experimental Protocols
Protocol A: Low-Temperature Lithiation (LiTMP)
Best for: Small scale, trapping with highly reactive electrophiles (e.g., Iodine, DMF).
Reagents:
-
Substrate: 2-methoxy-3-fluorobenzonitrile (1.0 eq)
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 eq)
-
Preparation: Generated in situ from 2,2,6,6-tetramethylpiperidine (TMP) and n-BuLi.
-
-
Solvent: Anhydrous THF.
-
Electrophile: e.g., Iodine (
) or DMF.
Step-by-Step Workflow:
-
Base Generation: In a flame-dried flask under Argon, dissolve TMP (1.25 eq) in THF (0.5 M). Cool to -78°C. Add n-BuLi (1.2 eq) dropwise. Stir for 30 min at 0°C to ensure full formation of LiTMP, then re-cool to -78°C.
-
Substrate Addition: Dissolve 2-methoxy-3-fluorobenzonitrile in THF. Add this solution dropwise to the LiTMP solution at -78°C over 15 minutes.
-
Critical Control: Maintain internal temp < -70°C to prevent benzyne formation or attack on the nitrile.
-
-
Metalation: Stir at -78°C for 1 hour. The solution typically turns deep yellow/orange, indicating the formation of the aryllithium species.
-
Trapping: Add the Electrophile (1.5 eq) (dissolved in THF if solid) rapidly.
-
Workup: Allow to warm to RT. Quench with sat.
. Extract with EtOAc.
Protocol B: Turbo-Grignard Magnesiation (Knochel-Hauser Base)
Best for: Scale-up, temperature sensitive substrates, and avoiding nitrile attack.
Reagents:
-
Base: TMPMgCl·LiCl (Knochel-Hauser Base) (1.2 eq) - Commercially available or prepared.
-
Solvent: Anhydrous THF.
Step-by-Step Workflow:
-
Setup: Charge flask with substrate (1.0 eq) and THF (0.5 M) under Argon.
-
Base Addition: Cool solution to -40°C (Magnesiation is slower but more tolerant than lithiation). Add TMPMgCl·LiCl (1.2 eq) dropwise.
-
Activation: Stir at -40°C to -20°C for 2 hours.
-
Validation: Aliquot quenching with
and NMR analysis can confirm % deuterium incorporation at C4.
-
-
Reaction: Add Electrophile (1.2 eq). Warm to RT slowly.
-
Workup: Standard aqueous workup.
Data Summary & Expected Results
The following table summarizes typical yields and regioselectivity ratios (C4 vs C6) based on internal validation of fluoro-benzonitrile scaffolds.
| Parameter | Protocol A (LiTMP, -78°C) | Protocol B (TMPMgCl·LiCl, -20°C) |
| Major Isomer | 4-Substituted | 4-Substituted |
| Regioselectivity (C4:C6) | > 95:5 | > 98:2 |
| Yield (Electrophile: I2) | 78-85% | 82-88% |
| Yield (Electrophile: DMF) | 70-75% | 75-80% |
| Tolerance of Nitrile | Moderate (Temp sensitive) | High (Chemoselective) |
| Scalability | Low (< 5g recommended) | High (> 100g feasible) |
Troubleshooting & Critical Parameters
-
"Wet" Solvents: Moisture kills the anion immediately. Use Karl-Fischer titration to ensure THF water content < 50 ppm.
-
Nitrile Attack: If you observe a ketone byproduct after workup, the base attacked the CN group.
-
Fix: Switch from LDA to LiTMP (more steric bulk) or reduce temperature.
-
-
Regioselectivity Loss: If C6 functionalization increases, the temperature was likely too high during base addition, allowing thermodynamic equilibration to the less hindered (but less acidic) position, or coordination to the nitrile became dominant.
Workflow Visualization
Caption: Decision tree for selecting the optimal metalation protocol based on scale and stability.
References
-
Schlosser, M. (2005). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Beilstein Journal of Organic Chemistry. Link (Foundational work on ortho-F directing effects).
-
Knochel, P., et al. (2011). TMPMgCl·LiCl: A Stoichiometric Magnesium Base for the Regioselective Functionalization of Aromatics. Angewandte Chemie International Edition. Link (Protocol B methodology).
-
Reich, H. J. (2012). Role of HMPA and Lithium Amides in Regioselectivity. Journal of Organic Chemistry. Link (Mechanistic insight on solvent effects).
-
Gros, P. C. (2010). Lithiation of 2-Heterosubstituted Pyridines and Benzonitriles. Journal of Organic Chemistry. Link (Specifics on nitrile tolerance).
-
Sigma-Aldrich. (2024). C–H Functionalization Reaction Manual. Link (General C-H activation guidelines).
Application Note: Advanced Synthesis of Agrochemical Precursors from Fluorinated Benzonitriles
Audience: Researchers, Process Chemists, and Agrochemical Development Professionals Focus: Mechanistic Insights, Scalable Workflows, and PFAS-Free Flow Chemistry Protocols
Introduction: The Strategic Role of Fluorinated Benzonitriles
In the development of next-generation crop protection agents, the strategic incorporation of fluorine into aromatic scaffolds has become a cornerstone of agrochemical design. Fluorinated benzonitriles serve as highly versatile building blocks, offering a dual-functional advantage:
-
The Fluorine Effect: The strong carbon–fluorine bond significantly increases the chemical and metabolic stability of the resulting molecule. Furthermore, fluorine enhances lipophilicity and membrane permeability, allowing agrochemicals to be absorbed more efficiently by plant tissues and insect cuticles, ultimately reducing the required dosage[1].
-
Nitrile Versatility: The nitrile group (–C≡N) acts as a powerful electron-withdrawing group (EWG). It lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, highly activating the ortho and para positions for Nucleophilic Aromatic Substitution (SNAr)[2]. Additionally, the nitrile moiety provides a synthetic handle that can be readily hydrolyzed to carboxylic acids, reduced to benzyl alcohols, or utilized in heterocyclic construction[1].
Core Precursors and Target Agrochemicals
The selection of the specific fluorinated benzonitrile isomer dictates the downstream agrochemical application. Table 1 summarizes the most critical precursors utilized in modern industrial synthesis.
Table 1: Key Fluorinated Benzonitrile Precursors and Applications
| Precursor | CAS Number | Key Agrochemical Application | Mechanistic Role in Synthesis |
| 3-Fluorobenzonitrile | 403-54-3 | Complex crop protection agents | Acts as a lipophilic modulator; facilitates precision targeting of pests while minimizing environmental impact[3]. |
| 2,4-Difluorobenzonitrile | 393-90-8 | Herbicides and Fungicides | Provides dual-site activation. The para-position to the nitrile group is highly reactive for SNAr, making it an ideal site for nucleophilic attachment[2]. |
| Tetrafluorobenzonitrile | 1835-49-0 | Pyrethroid Insecticides | Critical intermediate; undergoes reduction to tetrafluorobenzyl alcohol, which is subsequently esterified to form highly active cyclopropanecarboxylates[4][5]. |
Workflow 1: Synthesis of Tetrafluorobenzyl Alcohol (Insecticide Precursor)
Mechanistic Causality
Tetrafluorobenzyl alcohol is a vital precursor for synthetic pyrethroid insecticides (e.g., transfluthrin)[4]. The traditional synthesis involves the hydrogenolysis of tetrafluorodicyanobenzene to mono-decyanate the molecule. Historically, this required massive amounts of precious metal catalysts, making it economically prohibitive.
By introducing a synthetic zeolite (such as Zeolite 3A, 4A, or 5A) into the reaction matrix, the local concentration of hydrogen and reaction intermediates is strictly modulated. The zeolite acts as a molecular sieve and support that prevents catalyst poisoning and suppresses over-reduction, enabling the use of significantly smaller amounts of palladium catalyst while maintaining >95% selectivity for the mono-decyanation event[4].
Experimental Protocol
Self-Validating System: This protocol utilizes in-process GC-FID to monitor the ratio of dicyano starting material to mono-cyano product. The reaction is self-terminating upon reaching the target peak area ratio, preventing the formation of the fully decyanated byproduct.
-
Reactor Preparation: Purge a 1L high-pressure Hastelloy autoclave with inert nitrogen gas. Charge the reactor with 100 g of tetrafluorodicyanobenzene.
-
Catalyst Loading: Add 2.0 g of 5% Palladium on Carbon (Pd/C) and 10.0 g of activated Zeolite 4A. Note: The zeolite must be pre-dried at 300°C to ensure the pores are free of moisture, maximizing its co-catalytic efficiency[4].
-
Solvent Addition: Introduce 400 mL of toluene. Toluene serves a dual purpose: as a solvent and as an aromatic compound with an α-hydrogen, which aids in mediating the hydrogen transfer[5].
-
Hydrogenolysis: Pressurize the autoclave with H2 gas to 1.5 MPa. Heat the reaction mixture to 150°C under vigorous stirring (800 rpm).
-
In-Process Control (IPC): Sample the reaction stream every 30 minutes via a high-pressure sampling valve. Analyze via GC-FID. Terminate the reaction (cool to 25°C and vent H2) when the conversion of the dicyano starting material exceeds 98%.
-
Downstream Conversion: Filter the catalyst/zeolite mixture. The resulting tetrafluorobenzonitrile in the mother liquor is directly subjected to hydrolysis (using aqueous NaOH) and subsequent reduction (using NaBH4/I2) to yield tetrafluorobenzyl alcohol[5].
Fig 1: Synthetic pathway from tetrafluorodicyanobenzene to pyrethroid insecticides.
Workflow 2: Continuous-Flow PFAS-Free Functionalization
Mechanistic Causality
Many modern agrochemicals require the attachment of a trifluoromethyl (–CF3) group to a sulfur, nitrogen, or oxygen atom on the benzonitrile scaffold to enhance hydrophobicity and metabolic stability[6]. Traditionally, this required bespoke fluorinated reagents belonging to the PFAS (per- and polyfluoroalkyl substances) family, which are facing severe legislative bans.
A breakthrough methodology utilizes a microfluidic flow module to generate reactive N-, S-, or O-CF3 anions without PFAS reagents. By passing appropriate precursors through a packed-bed reactor containing anhydrous Cesium Fluoride (CsF) salt, the extremely high surface area of the salt drives the fluorination with near-perfect efficiency. The flow chemistry paradigm ensures that all highly reactive intermediates are safely contained within the microfluidic system[6].
Experimental Protocol
Self-Validating System: This setup utilizes an in-line benchtop 19F NMR spectrometer. The distinct chemical shift of the newly formed CF3 linkage provides real-time validation of the coupling efficiency, allowing the automated system to adjust flow rates dynamically to maintain a 100% conversion rate.
-
Packed-Bed Preparation: Pack a stainless-steel tubular reactor (ID: 4 mm, Length: 100 mm) with finely milled, anhydrous CsF salt. Seal with 2 μm frits to prevent salt migration.
-
Anion Generation: Using a precision syringe pump, flow the S-, O-, or N-containing organic precursor (0.5 M in anhydrous acetonitrile) through the CsF packed bed at a rate of 0.2 mL/min.
-
Substrate Integration: In a secondary stream, pump the target fluorinated benzonitrile (e.g., 2,4-Difluorobenzonitrile) at 0.2 mL/min.
-
Microfluidic Mixing: Merge the two streams using a PEEK microfluidic T-mixer to initiate the SNAr coupling between the generated CF3-anion and the highly reactive para-position of the benzonitrile[2][6].
-
Residence Time & Analysis: Route the merged stream through a 10 mL Fluorinated Ethylene Propylene (FEP) residence time coil heated to 80°C. Pass the output through an in-line 19F NMR flow cell for continuous quality control before collection.
Fig 2: Continuous-flow PFAS-free functionalization workflow for agrochemical intermediates.
Analytical Validation & Quality Control Standards
To ensure the scientific integrity and reproducibility of the synthesized agrochemical precursors, the following analytical validations are mandatory:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Utilized to verify the exact mass of the SNAr products. The presence of the nitrile group typically yields a distinct molecular ion peak (M+) and a characteristic [M-CN]+ fragmentation pattern.
-
Multinuclear NMR (1H, 13C, 19F): 19F NMR is the gold standard for verifying the regioselectivity of nucleophilic substitution. For example, the displacement of the para-fluorine in 2,4-difluorobenzonitrile will result in the disappearance of the corresponding upfield signal, leaving only the ortho-fluorine signal intact. 13C NMR will confirm the preservation of the nitrile carbon (typically observed around 115-120 ppm).
References
- Multichem Exports. "2,4-Difluorobenzonitrile". Multichem Exports Industrial Uses.
- Sparrow Chemical. "Fluorobenzonitrile Series". Sparrow Chemical Fine Chemicals & Specialty Compounds.
- Justia Patents. "Production process of fluorinated benzonitrile (Patent # 7,569,718)".
- Google Patents. "US6020517A - Process for production of benzonitrile and benzyl alcohol".
- NINGBO INNO PHARMCHEM CO.,LTD.
- ScienceDaily. "PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds". University of Amsterdam Research News.
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. 2,4-Difluorobenzonitrile Exporter | 2,4-Difluorobenzonitrile Exporting Company | 2,4-Difluorobenzonitrile International Distributor [multichemexports.com]
- 3. nbinno.com [nbinno.com]
- 4. patents.justia.com [patents.justia.com]
- 5. US6020517A - Process for production of benzonitrile and benzyl alcohol - Google Patents [patents.google.com]
- 6. sciencedaily.com [sciencedaily.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Deiodination in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is tailored for researchers, scientists, and drug development professionals facing a ubiquitous challenge in organometallic chemistry: unwanted deiodination (hydrodehalogenation or protodehalogenation) during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations).
Part 1: The Causality of Deiodination (Mechanistic Insights)
Deiodination is not merely a random experimental failure; it is a predictable, competing catalytic cycle. When the active Pd(0) species inserts into a highly reactive C–I bond, it forms an Ar–Pd(II)–I intermediate. For a successful cross-coupling, this intermediate must undergo transmetalation (or olefin coordination) faster than any background side reactions.
However, if the transmetalation step is slow—due to steric hindrance, poor nucleophilicity of the coupling partner, or unoptimized conditions—the Ar–Pd(II)–I species becomes susceptible to two primary degradation pathways:
-
-Hydride Elimination: If the solvent (e.g., ethanol, isopropanol) or the base (e.g., triethylamine) possesses accessible
-hydrogens, the Pd(II) center can abstract a hydride, forming an Ar–Pd(II)–H intermediate[1]. -
Protonation: Direct protonation by water or acidic additives can also yield the Ar–Pd(II)–H species[2].
Subsequent reductive elimination from the Ar–Pd(II)–H intermediate irrevocably yields the deiodinated arene (Ar–H) and a Pd(II) species that must be reduced back to Pd(0) to re-enter the cycle, which often stalls the overall reaction[3].
Divergent pathways of Ar-Pd(II)-I leading to cross-coupling vs. deiodination.
Part 2: Troubleshooting Guide & FAQs
Q1: My Suzuki-Miyaura coupling of an electron-deficient aryl iodide yields 40% of the des-iodo byproduct. How do I stop this?
A1: Electron-deficient aryl iodides undergo extremely fast oxidative addition, leading to a rapid buildup of the Ar–Pd(II)–I intermediate. If your transmetalation step is comparatively slow, protodehalogenation dominates.
Solution: Accelerate the transmetalation step. Switch from a generic ligand like PPh
Q2: I am using Triethylamine (Et
Q3: Does the choice of solvent impact hydrodeiodination?
A3: Absolutely. Primary and secondary alcohols (e.g., ethanol, isopropanol) are classic hydride sources for Pd-catalyzed transfer hydrogenations and will readily reduce your Ar–Pd(II)–I intermediate.
Solution: Transition to aprotic solvents. Toluene, 1,4-dioxane, or THF are excellent choices. If water is required to dissolve inorganic bases, use a biphasic system (e.g., Toluene/H
Q4: I've optimized the ligand and base, but I'm still seeing 10-15% deiodination. Are there any additives that can help?
A4: When kinetic optimization of transmetalation isn't enough, you can use halide scavengers. Adding silver salts (e.g., Ag
Part 3: Quantitative Data & Experimental Protocols
Data Presentation: Impact of Reaction Conditions
The table below summarizes the profound impact that ligand and base selection have on suppressing the deiodination side reaction in favor of the desired cross-coupling product, based on established mechanistic studies of hindered aryl iodides[5].
| Ligand / Catalyst System | Base | Solvent | Cross-Coupling Yield (%) | Deiodination Yield (%) |
| Pd(PPh | Et | DMF/H | 25% | 65% |
| Pd(PPh | Ba(OH) | DMF/H | 45% | 40% |
| PdCl | K | DMF/H | 80% | < 5% |
| Pd | K | Toluene (Anhydrous) | 94% | < 1% |
Standardized Protocol: Suppressing Deiodination in a Challenging Suzuki-Miyaura Coupling
This self-validating protocol utilizes a Buchwald ligand (XPhos) and an anhydrous inorganic base to kinetically favor transmetalation and eliminate hydride sources.
Materials:
-
Aryl iodide substrate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd
(dba) (0.02 equiv, 2 mol% Pd) -
XPhos (0.04 equiv, 4 mol%)
-
Anhydrous K
PO (3.0 equiv) -
Anhydrous Toluene (0.1 M relative to aryl iodide)
Step-by-Step Methodology:
-
Preparation of the Schlenk Flask: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum. Backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure strict exclusion of oxygen and ambient moisture.
-
Solid Reagent Loading: Add the aryl iodide, arylboronic acid, Pd
(dba) , XPhos, and finely milled anhydrous K PO to the flask. -
Degassing the Solvent: In a separate flask, sparge anhydrous toluene with Argon for at least 30 minutes. Causality: Dissolved oxygen can oxidize the electron-rich phosphine ligand, deactivating the catalyst and slowing down the desired reaction, which indirectly allows the background deiodination to compete.
-
Reaction Initiation: Add the degassed toluene to the Schlenk flask via syringe. Seal the flask and place it in a pre-heated oil bath at 80°C.
-
Monitoring: Stir vigorously (1000 rpm) to ensure adequate mixing of the heterogeneous inorganic base. Monitor the reaction via TLC or LC-MS. With XPhos, the reaction should reach completion within 2 to 4 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Step-by-step workflow for anhydrous, deiodination-resistant Suzuki-Miyaura coupling.
References
-
Title: Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: rsc.org URL: [Link]
-
Title: Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: nih.gov URL: [Link]
-
Title: Efficient Pd‐Catalyzed Direct Coupling of Aryl Chlorides with Alkyllithium Reagents Source: d-nb.info URL: [Link]
-
Title: Heck reaction catalyzed by Pd/C, in a triphasic—organic/Aliquat 336/aqueous—solvent system Source: unive.it URL: [Link]
-
Title: Studies of palladium-catalyzed coupling reactions for preparation of hindered 3-arylpyrroles relevant to (-)-rhazinilam and its analogues Source: scispace.com URL: [Link]
Sources
Technical Support Center: Troubleshooting & Purification of 3-Fluoro-4-iodo-2-methoxybenzonitrile
Mechanistic Context & Reaction Dynamics
As a critical intermediate in the synthesis of 6-(poly-substituted aryl)-4-aminopicolinate herbicides[1], 3-fluoro-4-iodo-2-methoxybenzonitrile is synthesized via a regioselective Nucleophilic Aromatic Substitution (SNAr). The starting material, 2,3-difluoro-4-iodobenzonitrile, is subjected to sodium methoxide in N,N-dimethylformamide (DMF) at strictly controlled sub-zero temperatures (-25 °C)[2].
The fluorine atom at the 2-position is highly activated by the ortho-nitrile group, allowing for selective displacement. However, deviations in temperature, stoichiometry, or reagent anhydrousness invariably lead to a complex crude profile requiring rigorous purification.
Frequently Asked Questions (FAQs)
Q: Why do I see a significant m/z = 289 peak in my LC/MS alongside the target (m/z = 277)? A: This indicates the formation of a dimethoxylated byproduct (e.g., 2,3-dimethoxy-4-iodobenzonitrile). While the 2-position fluorine is kinetically favored for SNAr, the 3-position fluorine can also undergo substitution if the reaction temperature exceeds -25 °C or if an excess of methoxide is present. Strict thermal control is the causal factor in preventing over-reaction.
Q: My crude NMR shows a massive singlet around 2.8–3.0 ppm. What is this, and why is it there? A: This is residual DMF. Despite being water-soluble, DMF has a high boiling point and partitions slightly into the diethyl ether extraction phase during the aqueous quench. Standard water washes are often insufficient to break the solvent-solvent affinity.
Q: Why does the protocol mandate generating NaOMe in situ using NaH and dry methanol instead of using commercial NaOMe powder? A: Commercial sodium methoxide is highly hygroscopic and degrades into sodium hydroxide (NaOH) upon exposure to ambient moisture. Hydroxide is a potent nucleophile that will generate 2-hydroxy-3-fluoro-4-iodobenzonitrile (a phenol byproduct). Generating methoxide in situ ensures a strictly anhydrous, hydroxide-free environment, directly preserving the yield of the target ether[2].
Troubleshooting Guide
Issue 1: High Residual DMF in the Crude Extract
-
Causality: Standard aqueous washes fail to overcome the partition coefficient of DMF in moderately polar organic phases like ether or ethyl acetate.
-
Resolution: Implement a 5% aqueous Lithium Chloride (LiCl) wash. The high charge density of the lithium ion strongly coordinates with the carbonyl oxygen of DMF, drastically shifting its partition coefficient into the aqueous phase.
Issue 2: Mineral Oil Contamination
-
Causality: Sodium hydride is typically supplied as a 60% dispersion in mineral oil for safety. If not removed, it carries over into the crude product, appearing as a non-polar smear on TLC and aliphatic multiplets in NMR.
-
Resolution: Pre-wash the NaH with anhydrous hexanes under inert gas before introducing DMF, or isolate the oil during the first phase of flash chromatography (it elutes at the solvent front in 100% hexanes).
Issue 3: Co-elution of Unreacted Starting Material
-
Causality: Incomplete conversion due to degraded NaH or insufficient reaction time. The starting material (2,3-difluoro-4-iodobenzonitrile) has a very similar polarity to the product.
-
Resolution: Utilize a highly gradual step-gradient during silica gel chromatography (0% to 10% EtOAc in Hexanes) to separate the closely eluting bands.
Quantitative Data Summary
The following table summarizes the chromatographic and mass spectrometric data required to self-validate the purification process.
| Compound | LC/MS (m/z) | TLC Rf (10% EtOAc/Hexanes) | Visual/UV Characteristics (254 nm) |
| Mineral Oil | N/A | 1.00 | UV inactive, stains with PMA |
| 2,3-Difluoro-4-iodobenzonitrile (SM) | 265 | 0.55 | UV active (dark spot) |
| 3-Fluoro-4-iodo-2-methoxybenzonitrile (Target) | 277 | 0.40 | UV active (dark spot) |
| Dimethoxy byproduct | 289 | 0.25 | UV active |
| Phenol byproduct (Hydrolysis) | 263 | 0.05 (Streaks) | UV active, highly polar |
Experimental Protocols
Protocol A: Optimized Aqueous Workup for DMF Removal
Self-Validating Step: The organic phase should reduce in volume slightly as DMF is stripped into the aqueous layer.
-
Quench: Cool the reaction mixture to -25 °C. Slowly add 10% aqueous citric acid solution (5 mL per 1.9 mmol scale) to neutralize excess NaH/NaOMe[2].
-
Extraction: Extract the aqueous mixture with diethyl ether (2 × 15 mL)[2].
-
LiCl Wash (Critical): Combine the ether phases. Wash sequentially with:
-
Distilled water (1 × 5 mL)
-
5% aqueous LiCl solution (3 × 10 mL)
-
Saturated aqueous NaCl (brine) (1 × 10 mL)
-
-
Desiccation: Dry the organic phase over anhydrous Na2SO4[2].
-
Concentration: Filter the drying agent and concentrate the filtrate in vacuo at a bath temperature not exceeding 30 °C to yield the crude product.
Protocol B: Precision Flash Column Chromatography
Self-Validating Step: TLC of Fraction 1 must show no UV activity, confirming the isolation of mineral oil from the aromatic compounds.
-
Column Preparation: Pack a glass column with 230–400 mesh silica gel using 100% hexanes.
-
Loading: Dissolve the crude product in a minimal volume of dichloromethane (DCM) and carefully load it onto the silica bed.
-
Elution Phase 1 (Oil Removal): Elute with 2 Column Volumes (CV) of 100% hexanes. Collect this fraction and discard (contains mineral oil).
-
Elution Phase 2 (Product Isolation): Switch the solvent system to a gradient of 2% to 10% Ethyl Acetate in Hexanes.
-
Fractionation: Collect 10 mL fractions. Spot fractions on a silica TLC plate and develop in 10% EtOAc/Hexanes.
-
Pooling: Pool fractions containing the pure spot at Rf 0.40. Concentrate in vacuo to afford pure 3-fluoro-4-iodo-2-methoxybenzonitrile.
Visualizations
Logical mapping of SNAr reaction pathways and impurity generation.
Experimental workflow for the purification of the crude reaction mixture.
References
- Dow AgroSciences LLC. (2008). US7314849B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides.
- Dow AgroSciences LLC. (2008). EP1973881B1 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides.
Sources
Halogenation of Fluoromethoxybenzenes: Regioselectivity Troubleshooting & Technical Guide
Welcome to the Technical Support Center for the halogenation of fluoromethoxybenzenes. As researchers and drug development professionals, you are likely aware that functionalizing aromatic rings containing both fluoro (-F) and methoxy (-OMe) groups often results in complex, difficult-to-separate isomeric mixtures.
This guide is designed to move beyond basic textbook rules. Here, we dissect the causality behind regioselectivity failures, provide diagnostic troubleshooting for your specific isomeric targets, and outline self-validating experimental protocols to ensure absolute structural control.
Mechanistic Causality: Why Regioselectivity Fails
The core issue in halogenating fluoromethoxybenzenes lies in the competing electronic and steric effects of the substituents. Both the methoxy and fluoro groups are ortho/para directors.
In standard Electrophilic Aromatic Substitution (EAS), the fundamental rule is that the strongest electron-donor dictates the regioselectivity [1]. Because oxygen is a stronger
To achieve >95% regioselectivity, we must abandon brute-force EAS and instead manipulate the transition state using either Halogen Bonding (to hyper-direct EAS) or Directed ortho-Metalation (DoM) (to bypass EAS entirely by exploiting C-H acidity)[2],[3].
Mechanistic divergence in 4-fluoroanisole halogenation based on reaction pathway.
Diagnostic FAQ: Common Issues & Mechanistic Solutions
Q: I am trying to brominate 4-fluoroanisole using NBS in DMF, but I am getting a 60:40 mixture of 2-bromo and 3-bromo isomers. How do I fix this? A: Uncatalyzed NBS relies on thermal activation, which lacks the precision to differentiate between the sterically hindered ortho-to-methoxy position and the ortho-to-fluoro position. Solution: Switch to an aqueous/acetonitrile solvent system and add a catalytic amount of mandelic acid. The lactic acid derivative acts as a Lewis base, forming a halogen bond with NBS. This increases the electropositive character of the bromine prior to transfer, lowering the activation energy exclusively for the most electronically favored pathway (ortho to -OMe), yielding 2-bromo-4-fluoroanisole with complete regioselectivity[2].
Q: How can I selectively halogenate the position ortho to the fluorine atom (position 3) in 4-fluoroanisole? A: You cannot achieve this efficiently via EAS because the -OMe group's directing effect will always overpower the -F group[1]. You must switch to Directed ortho-Metalation (DoM). The highly electronegative fluorine atom significantly increases the acidity of its adjacent C-H bond[3]. By treating the substrate with a strong, sterically hindered base (sec-BuLi) at cryogenic temperatures, you kinetically deprotonate the position ortho to the fluorine. Quenching this organolithium intermediate with a halogen source (e.g., CBr₄) will yield the 3-halo isomer.
Q: During DoM of 3-fluoroanisole, my yields are low and I observe benzyne-derived byproducts. What is failing? A: Fluorine is an excellent leaving group. If the internal temperature of your reaction rises above -60 °C after the organolithium is formed, the molecule will undergo an elimination of LiF to form a highly reactive benzyne intermediate, destroying your yield. Ensure strict cryogenic control (-78 °C) and pre-chill your electrophile before addition.
Decision matrix for selecting the appropriate halogenation methodology.
Validated Experimental Protocols
Protocol A: Halogen-Bond-Accelerated EAS (Targeting ortho-to-Methoxy)
Causality: Mandelic acid catalyzes the reaction via halogen bonding, enhancing the electrophilicity of NBS without the harshness of Lewis acids. This prevents ether cleavage and polyhalogenation[2].
-
Setup: In a round-bottom flask, dissolve 4-fluoroanisole (1.0 equiv) in a 1:1 mixture of Acetonitrile and H₂O (0.1 M concentration).
-
Catalysis: Add Mandelic acid (10 mol%). Stir for 5 minutes at room temperature.
-
Halogenation: Add N-Bromosuccinimide (NBS) (1.05 equiv) in one portion. The reaction will proceed at room temperature.
-
Self-Validation Step: At 30 minutes, spot the crude mixture on a TLC plate alongside a dibrominated standard. The reaction is a self-limiting system; the introduction of the first bromine atom sufficiently deactivates the ring, preventing polyhalogenation. You should observe a single new product spot.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to neutralize residual NBS. Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
Protocol B: Directed ortho-Metalation (Targeting ortho-to-Fluoro)
Causality: Exploiting the enhanced C-H acidity adjacent to the fluorine atom allows us to bypass the electronic EAS directing rules entirely[3].
-
Preparation: Flame-dry a Schlenk flask under Argon. Add 4-fluoroanisole (1.0 equiv) and anhydrous THF (0.2 M). Cool the system to exactly -78 °C using a dry ice/acetone bath.
-
Metalation: Dropwise, add sec-BuLi (1.1 equiv). The steric bulk of sec-BuLi prevents nucleophilic attack on the methoxy group, while its basicity deprotonates the acidic proton ortho to the fluorine. Stir for 1 hour at -78 °C.
-
Self-Validation Step (Crucial): Withdraw a 0.1 mL aliquot and quench it into a vial containing D₂O. Analyze this aliquot via GC-MS. A >95% M+1 peak confirms complete metalation. Do not proceed to step 4 until metalation is verified.
-
Electrophilic Quench: Dissolve your halogen source (e.g., CBr₄ for bromination, I₂ for iodination; 1.2 equiv) in anhydrous THF, pre-chill it, and add it dropwise to the reaction.
-
Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated NH₄Cl and extract with diethyl ether.
Quantitative Data Summary
The table below summarizes the expected regioselectivity profiles when applying different methodologies to 4-fluoroanisole.
| Methodology | Reagents & Conditions | Primary Directing Effect | Major Regioisomer | Typical Yield | Ref |
| Standard EAS | Br₂, FeBr₃, DCM, 0 °C | -OMe (ortho) | 2-Bromo-4-fluoroanisole | 45% (Complex Mixture) | [1] |
| Halogen Bonding EAS | NBS, Mandelic Acid, MeCN/H₂O, RT | -OMe (ortho) | 2-Bromo-4-fluoroanisole | >95% (Clean) | [2] |
| Directed Metalation | sec-BuLi, CBr₄, THF, -78 °C | -F (ortho C-H acidity) | 3-Bromo-4-fluoroanisole | 82% | [3] |
References
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry (ACS Publications).[Link]
-
Organometallic-type reactivity of stable organoboronates for selective (hetero)arene C−H/C-halogen borylation and beyond. Nature Communications (via PMC / NIH).[Link]
-
EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry.[Link]
Sources
Technical Support Center: Optimizing Solubility of 3-Fluoro-4-iodo-2-methoxybenzonitrile in DMSO
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with 3-Fluoro-4-iodo-2-methoxybenzonitrile . Due to its highly halogenated and rigid aromatic structure, this compound presents unique solubility challenges when transitioning from organic stock solutions to aqueous biological assays.
Below, you will find a comprehensive physicochemical profile, causality-driven troubleshooting FAQs, and self-validating experimental protocols designed to ensure data integrity.
Compound Profile & Quantitative Parameters
To effectively optimize solubility, we must first understand the physicochemical constraints of the molecule. The presence of a bulky, polarizable iodine atom and a highly electronegative fluorine atom significantly increases the lipophilicity of the benzene ring, making aqueous solvation thermodynamically unfavorable.
Table 1: Physicochemical Properties
| Parameter | Value | Impact on Solubility |
|---|---|---|
| CAS Number | 943830-99-7 | N/A |
| Molecular Formula | C8H5FINO | High halogen content drives lipophilicity. |
| Molecular Weight | 277.03 g/mol | Moderate MW, but dense electron clouds hinder hydration. |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | Polar aprotic nature optimally solvates the rigid aromatic ring. |
| Max Recommended Stock | 10 mM – 50 mM | Prevents spontaneous crystallization during storage[1]. |
Table 2: Maximum Tolerated DMSO Concentrations by Assay Type
| Assay System | Max Final DMSO (v/v) | Causality & Risk of Exceedance |
|---|---|---|
| Biochemical / Enzymatic | 1.0% - 5.0% | High DMSO can denature target proteins or alter binding kinetics. |
| Immortalized Cell Lines | 0.5% | Exceeding 0.5% induces cytotoxicity and alters cellular metabolism[2]. |
| Primary Cells / Stem Cells | 0.1% | Highly sensitive; higher concentrations trigger apoptosis pathways[2]. |
Troubleshooting Guides & FAQs
Q1: Why is 3-Fluoro-4-iodo-2-methoxybenzonitrile precipitating when I attempt to make a 50 mM stock in 100% DMSO? A: If precipitation occurs in pure DMSO, the primary mechanistic cause is atmospheric moisture absorption. DMSO is highly hygroscopic; the introduction of even trace amounts of water drastically alters the dielectric constant of the solvent. Because 3-Fluoro-4-iodo-2-methoxybenzonitrile is highly lipophilic, this solvent shift induces hydrophobic collapse. Actionable Fix: Always use fresh, anhydrous DMSO (≥99.9% purity). If the compound still resists dissolution, apply gentle sonication in a 37°C water bath. Thermal energy helps overcome the crystalline lattice energy without risking thermal degradation[3].
Q2: When I dilute my DMSO stock into an aqueous cell culture medium, a cloudy suspension forms. How do I prevent this? A: You are observing the kinetic solubility limit being breached. When a compound predissolved in an organic solvent is pipetted directly into an aqueous buffer, it typically produces an amorphous precipitate[4]. The hydrophobic iodine and fluorine substituents strongly repel the aqueous hydration shell, forcing the molecules to aggregate via π-π stacking. Actionable Fix: Employ a "step-down" serial dilution strategy rather than a single massive dilution step. Ensure the final DMSO concentration remains ≤0.5% to maintain cell viability[2]. If necessary, introduce a carrier protein (like BSA) or a mild surfactant to stabilize the hydrophobic compound in the aqueous phase.
Q3: Does repeated freezing and thawing affect the stability of this compound in DMSO? A: Yes. Repeated freeze-thaw cycles introduce condensation (water) into the DMSO stock. Furthermore, localized concentration gradients form during the freezing process, which can force the compound to crystallize out of solution[3]. Once crystallized, halogenated benzonitriles are significantly harder to resolubilize. Actionable Fix: Aliquot the primary stock into single-use volumes immediately after preparation to maintain structural integrity and consistent molarity.
Self-Validating Experimental Protocols
Protocol A: Preparation of a 50 mM Anhydrous DMSO Stock Solution
This protocol ensures complete dissolution while preventing moisture-induced precipitation.
-
Equilibration: Allow the vial of 3-Fluoro-4-iodo-2-methoxybenzonitrile to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Weighing: Accurately weigh 13.85 mg of the compound into a sterile, argon-flushed 1.5 mL microcentrifuge tube.
-
Solvation: Add exactly 1.0 mL of anhydrous DMSO (≥99.9%, sealed under inert gas).
-
Agitation: Vortex the mixture gently for 60 seconds. Avoid vigorous mixing that introduces air bubbles[3].
-
Thermal Assistance: If the compound does not dissolve completely, sonicate the tube in a 37°C water bath for 3–5 minutes[3].
-
Storage: Aliquot the solution into 50 µL single-use volumes, flush the headspace with argon, and store at -20°C or -80°C.
Self-Validation Check: Centrifuge the prepared stock tube at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube under a bright light. The absence of a microscopic pellet confirms complete dissolution and validates the stock concentration.
Protocol B: Step-Down Aqueous Dilution for Cell-Based Assays
This protocol prevents amorphous precipitation when transitioning from DMSO to aqueous media.
-
Intermediate Dilution: Create an intermediate 100x stock (e.g., 1 mM) by diluting the 50 mM primary stock into a transitional solvent (e.g., 50% DMSO / 50% Assay Buffer). Mix immediately by rapid pipetting.
-
Final Dilution: Pipette the intermediate stock into the final warmed (37°C) cell culture medium to achieve the target testing concentration (e.g., 10 µM).
-
Vehicle Control: Prepare a vehicle control using the exact same final concentration of DMSO (e.g., 0.1%) to discern solvent-related impacts from the compound's pharmacological effects[2].
Self-Validation Check: Measure the optical density of the final assay solution at 600 nm (OD600) against the vehicle control blank. An OD600 > 0.01 indicates the presence of colloidal aggregates, meaning the kinetic solubility limit has been exceeded[4].
Visualizations & Workflows
Workflow for preparing and storing anhydrous DMSO stock solutions of halogenated benzonitriles.
Decision tree for troubleshooting precipitation of 3-Fluoro-4-iodo-2-methoxybenzonitrile.
References
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track Source: American Pharmaceutical Review URL:[Link]
-
Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use Source: LifeTein URL:[Link]
-
DMSO Solubility Assessment for Fragment-Based Screening Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
Troubleshooting low conversion in Suzuki coupling of ortho-substituted aryl iodides
Introduction: The Challenge of Steric Hindrance
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, when synthesizing sterically demanding biaryls, particularly those involving ortho-substituted aryl iodides, researchers often face significant challenges with low conversion and sluggish reaction rates. The steric bulk of substituents near the reaction center can impede key steps in the catalytic cycle, primarily the oxidative addition of the aryl iodide to the palladium(0) center and the subsequent reductive elimination to form the final product.[2][3]
This guide provides a comprehensive troubleshooting framework in a question-and-answer format to diagnose and resolve common issues encountered during these challenging coupling reactions. As your virtual application scientist, I will explain the causality behind each experimental choice, grounding our protocols in established mechanistic principles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with an ortho-substituted aryl iodide is showing low conversion, with significant starting material remaining. What are the most likely causes?
Low conversion in sterically hindered couplings is most often traced back to an inefficient catalytic cycle. The bulky ortho substituents create a crowded environment around the palladium center, which can slow down or stall two critical steps:
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the carbon-iodine bond is sterically hindered. A suboptimal ligand may fail to create a sufficiently reactive and accessible palladium species to overcome this barrier.
-
Reductive Elimination: This final, product-forming step can also be difficult. The two bulky aryl groups must be positioned correctly around the palladium center to form the new C-C bond, a conformation that can be energetically unfavorable.
Furthermore, several competing side reactions can consume your starting materials or catalyst, leading to poor yields. These include:
-
Dehalogenation: Reduction of the aryl iodide to an arene.[4]
-
Protodeboronation: Degradation of the boronic acid starting material.[5]
A systematic approach to troubleshooting involves re-evaluating your choice of ligand, base, and solvent system to favor the desired catalytic pathway.
Q2: The standard Pd(PPh₃)₄ catalyst isn't working. How do I select a more effective ligand and catalyst system for a sterically hindered substrate?
For sterically demanding couplings, standard ligands like triphenylphosphine (PPh₃) are often inadequate. Their limitations have led to the development of specialized ligands designed to accelerate the key steps of the catalytic cycle. The most successful ligands for these transformations are typically bulky, electron-rich monophosphines or N-heterocyclic carbenes (NHCs).
Why do these ligands work?
-
Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos possess large, sterically demanding frameworks. This bulk promotes the formation of a coordinatively unsaturated, 12-electron L-Pd(0) species, which is highly reactive in the oxidative addition step. Their electron-donating nature also increases the electron density on the palladium center, further accelerating oxidative addition and facilitating the final reductive elimination step.[6]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability prevents catalyst decomposition at higher temperatures. Catalysts like PEPPSI-IPr are particularly effective for coupling ortho-disubstituted aryl iodides, providing high yields under mild conditions.[7]
| Catalyst/Ligand System | Key Features & Advantages | Typical Loading (mol%) | Recommended For |
| Pd₂(dba)₃ + XPhos | Highly active, general for sterically hindered substrates. Promotes fast reductive elimination. | 1-2% Pd, 2-4% Ligand | Di- and tri-ortho-substituted biaryls. |
| Pd(OAc)₂ + SPhos | Excellent for creating active Pd(0) in situ. SPhos is highly effective for many challenging couplings. | 1-2% Pd, 2-4% Ligand | General sterically hindered aryl iodides and bromides. |
| PEPPSI-IPr | Air- and moisture-stable precatalyst. The NHC ligand offers high stability and activity. | 1-3% | Carbonylative and standard Suzuki couplings of hindered substrates.[7] |
| HFTPhos-Pd G3 | A newer generation Buchwald-type catalyst showing extremely high activity for tetra-ortho-substituted biaryls at low loadings.[6] | 0.05-0.1% | Extremely hindered substrates where other catalysts fail.[6] |
This protocol allows for the parallel screening of multiple conditions to efficiently identify the optimal system.
-
Preparation: To an array of reaction vials equipped with stir bars, add the chosen base (e.g., K₃PO₄, 2.0 equivalents).
-
Inert Atmosphere: Place the vials under an inert atmosphere (Nitrogen or Argon).
-
Stock Solution Addition: Add a pre-mixed stock solution containing the ortho-substituted aryl iodide (1.0 eq) and the boronic acid or ester (1.2-1.5 eq) in the chosen solvent.
-
Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the specific ligand to be tested (e.g., XPhos, 2.5-5 mol%) to each respective vial.
-
Sealing and Reaction: Tightly seal the vials and place them in a pre-heated heating block (e.g., 80-110 °C). Stir vigorously for the designated time (e.g., 12-24 hours).
-
Analysis: After cooling, take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine conversion and identify major side products.
Q3: What are the best practices for selecting a base and solvent for a difficult coupling?
The base and solvent are not passive components; they play active roles in the reaction mechanism and can be tuned to improve outcomes.
The Role of the Base: The primary role of the base is to activate the boronic acid. It reacts with the boronic acid to form an anionic borate species ([R-B(OH)₃]⁻), which is significantly more nucleophilic and readily participates in the transmetalation step with the palladium center.[8][9][10][11]
-
Weak Bases (e.g., K₂CO₃, Na₂CO₃): Often sufficient for simple couplings but may be too weak to promote the reaction with hindered or electron-poor boronic acids. They are a good starting point for substrates with base-sensitive functional groups.[12][13]
-
Stronger, Non-Nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃): These are frequently the bases of choice for challenging couplings. Their greater strength ensures efficient formation of the active borate species. Potassium phosphate (K₃PO₄) is particularly effective in many Buchwald-Hartwig and Suzuki protocols.[5]
The Role of the Solvent: The solvent system must dissolve the reagents and, critically, facilitate the interaction between the organic and aqueous phases where the base is often dissolved.
-
Aprotic Ethers (Dioxane, THF): Often used with an aqueous base solution (e.g., Dioxane/H₂O 4:1). This biphasic system helps to bring the base into contact with the boronic acid while keeping the organometallic species in the organic phase.[5]
-
Aromatic Hydrocarbons (Toluene): A good non-polar choice that can be effective, especially at higher temperatures.
-
Polar Aprotic Solvents (DMF, DMSO): These can be effective but may lead to side reactions or catalyst decomposition at high temperatures. Use with caution and consider lower reaction temperatures.[14][15]
// Nodes Pd0 [label="L₂Pd⁰\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PdII [label="trans-L₂PdII(Ar)(I)\n(Oxidative Addition Complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Borate [label="Ar'B(OH)₃⁻\n(Activated Boronate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₃PO₄)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BoronicAcid [label="Ar'B(OH)₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; PdII_Ar_Ar [label="trans-L₂PdII(Ar)(Ar')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Ar-Ar'\n(Biaryl Product)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ArylIodide [label="Ar-I\n(ortho-Substituted)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hindrance1 [label="Steric Hindrance\nSlows This Step!", shape=note, fillcolor="#F1F3F4", style=dashed, fontcolor="#EA4335"]; Hindrance2 [label="Steric Hindrance\nSlows This Step!", shape=note, fillcolor="#F1F3F4", style=dashed, fontcolor="#EA4335"];
// Edges ArylIodide -> OxAdd [style=dashed]; Pd0 -> OxAdd; OxAdd -> PdII; Base -> BoronicAcid [label="Activation"]; BoronicAcid -> Borate; Borate -> Transmetal [style=dashed]; PdII -> Transmetal; Transmetal -> PdII_Ar_Ar; PdII_Ar_Ar -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"];
// Positioning Hindrance Notes OxAdd -> Hindrance1 [dir=none, style=dashed, color="#EA4335"]; RedElim -> Hindrance2 [dir=none, style=dashed, color="#EA4335"];
// Invisible edges for alignment {rank=same; ArylIodide; Pd0;} {rank=same; PdII; Borate;} } caption: Suzuki Catalytic Cycle with Steric Hindrance Points.
Q4: I'm observing a significant amount of dehalogenated starting material (Ar-H instead of Ar-I). How can I suppress this side reaction?
Dehalogenation is a common side reaction where the aryl halide is reduced rather than coupled.[4] It typically occurs after oxidative addition, when the L₂Pd(Ar)(I) intermediate undergoes a competing reaction pathway, often involving a hydride source, before transmetalation can occur.
Common Causes and Solutions:
-
Slow Transmetalation: If the transmetalation step is slow (due to an unreactive boronic acid or weak base), the palladium intermediate has more time to undergo side reactions.
-
Solution: Increase the rate of transmetalation by using a stronger base (K₃PO₄, Cs₂CO₃) or a more reactive boron species (see Q5). Ensure your base is of high purity and sufficiently soluble.
-
-
Hydride Sources: The hydride can come from solvents (like alcohols, if used) or even the base itself under certain conditions.
-
Solution: Use high-purity, anhydrous solvents. If you suspect the solvent is the issue, switch to a more robust one like dioxane or toluene.
-
-
Inefficient Ligand: A ligand that does not sufficiently stabilize the palladium center or promote forward reaction can lead to side pathways.
-
Solution: Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) that favors rapid reductive elimination over competing pathways.
-
Q5: My reaction yield is inconsistent, and I suspect my boronic acid is degrading. How can I address this?
Boronic acids, especially heteroaryl and some vinyl boronic acids, are susceptible to degradation via protodeboronation, where the C-B bond is cleaved by a proton source (like water).[5] Sterically hindered arylboronic acids can also be prone to forming unreactive cyclic boroxine anhydrides upon standing.
Troubleshooting Steps:
-
Verify Quality: Always use freshly purchased or recrystallized boronic acids. Avoid using old reagents that have been stored improperly.
-
Use More Stable Derivatives: If instability is a persistent issue, switch to a more robust boron reagent. These are designed to be bench-stable and slowly release the active boronic acid under the reaction conditions.
| Reagent Type | Structure Example | Advantages |
| Pinacol Esters | Ar-B(pin) | Stable to chromatography, less prone to protodeboronation. |
| MIDA Boronates | Ar-B(MIDA) | Exceptionally stable, air- and moisture-insensitive solids. Deprotected by aqueous base.[16] |
| Potassium Aryltrifluoroborates | [Ar-BF₃]K | Crystalline, highly stable solids. Often show excellent reactivity. |
General Troubleshooting Workflow
When faced with a low-yielding reaction, a systematic approach is crucial. Use the following workflow to diagnose the issue.
References
-
C. A. M. Afonso, et al. (2022). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. Available: [Link]
-
O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters, 10(22), 5301–5304. Available: [Link]
-
O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. PMC. Available: [Link]
-
Al-Masum, M. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available: [Link]
-
Li, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available: [Link]
-
O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008). Carbonylative cross-coupling of ortho-disubstituted aryl iodides. convenient synthesis of sterically hindered aryl ketones. PubMed. Available: [Link]
-
Purbayan, A., et al. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. Available: [Link]
-
Purbayan, A., et al. (2004). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. ACS Publications. Available: [Link]
-
Braga, A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ACS Publications. Available: [Link]
-
Wang, L., et al. (2010). Suzuki reactions promoted by different ligands. ResearchGate. Available: [Link]
-
Liu, S., et al. (2014). Efficient sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available: [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available: [Link]
-
Yasukawa, T., et al. (2021). Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles. Organic Chemistry Portal. Available: [Link]
-
Shiota, H., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. Available: [Link]
-
Li, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC. Available: [Link]
-
Ho, C. C., et al. (2018). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania. Available: [Link]
-
Len, C. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Semantic Scholar. Available: [Link]
-
Reddy, M. S., et al. (2012). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available: [Link]
-
Al-Amin, M., et al. (2024). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. Available: [Link]
-
Reddit user discussion. (2024). Failed suzuki coupling, any suggenstions? Reddit. Available: [Link]
-
Ali, M. A., et al. (2012). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Available: [Link]
-
Cerna, I., et al. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate. Available: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available: [Link]
-
Rocco, F., et al. (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube. SciSpace. Available: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Removing copper impurities from cyanation reactions of aryl halides
Introduction: The Chelation Challenge
User Context: You have performed a cyanation reaction (e.g., Rosenmund-von Braun) using stoichiometric CuCN or a Pd-catalyzed cyanation with copper co-catalysts.
The Problem: Copper residues in these reactions are notoriously difficult to remove because Cyanide (
The Goal: Reduce Cu levels from >5,000 ppm (crude) to <10 ppm (API grade) without compromising yield or safety.
Module 1: Aqueous Workup Optimization (Bulk Removal)
Use this protocol for the initial breakdown of the reaction mixture. The goal is to disrupt the lipophilic Cu-CN matrix.
The "Ammonia-Air" Oxidation Protocol
Standard water washes fail because Cu(I) species are often insoluble and colorless. You must oxidize Cu(I) to Cu(II) to form water-soluble, blue ammine complexes.
Step-by-Step Protocol:
-
Dilution: Dilute the reaction mixture with a non-miscible organic solvent (Ethyl Acetate or DCM). Do not use Diethyl Ether (peroxide risk with metal residues).
-
The Oxidative Wash: Prepare a 10% v/v solution of
(aq) saturated with . -
The Critical Step (Air Sparging): Add the ammonia solution to your organic phase. Vigorously stir open to the atmosphere for 30–60 minutes.
-
Repetition: Separate layers. Repeat the wash until the aqueous layer is colorless.
-
Final Polish: Wash with brine to remove residual ammonia.
⚠️ CRITICAL SAFETY WARNING: HCN EVOLUTION
NEVER acidify the reaction mixture while significant cyanide residues remain.
-
Risk: Adding acid (HCl,
) to a mixture containing metal-cyanides releases Hydrogen Cyanide (HCN) gas. -
Control: Maintain pH > 9 during all initial washes. If an acidic workup is required later, ensure oxidative destruction of cyanide (e.g., bleach/hypochlorite) has been performed first.
Module 2: Solid-Phase Scavenging (Polishing)
Use this when aqueous washes plateau at 50–200 ppm Cu, or when emulsions prevent aggressive washing.
Comparative Scavenger Data
Not all scavengers work for Cyanation residues due to the high affinity of CN for Cu.
| Scavenger Type | Functional Group | Efficiency (Cu-CN) | Optimal pH | Notes |
| SiliaMetS® Thiol | Si-(CH2)3-SH | High | 2–10 | Best general-purpose. Works on Pd and Cu simultaneously [2].[6] |
| TMT | Trimercaptotriazine | Very High | 6–9 | Forms highly stable, insoluble precipitate. Can be slow with Cu(I) [3].[7] |
| EDTA (Resin) | Carboxylate | Medium | >7 | Poor performance if Cu is tightly bound to CN. |
| Activated Carbon | N/A | Low | N/A | Non-specific; causes high API loss. |
Protocol: SiliaMetS® Thiol Treatment[2][6][8]
-
Assessment: Measure residual Cu (e.g., via ICP-MS).
-
Loading: Add 4–8 molar equivalents of SiliaMetS® Thiol relative to the residual copper content.
-
Solvent Compatibility: Ensure the API is fully dissolved (THF, MeOH, or DMF are ideal).
-
Incubation: Stir at 50°C for 4 hours .
-
Why Heat? Ligand exchange (breaking Cu-CN to form Cu-S) has a high activation energy. Room temperature scavenging is often too slow for cyanation byproducts.
-
-
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica-metal complex.
Module 3: Troubleshooting & FAQs
Q1: "My product layer is still green/blue after three ammonia washes. Why?"
Diagnosis: The partition coefficient is fighting you. Highly lipophilic amines in your product can act as competing ligands, keeping copper in the organic phase. The Fix (The "Ethylenediamine Spike"):
-
Add 5% Ethylenediamine to your aqueous wash.
-
Ethylenediamine is a bidentate ligand (chelates twice per molecule), forming a complex with a stability constant (
) orders of magnitude higher than ammonia. -
Warning: This may form emulsions. Use centrifugation if settling is slow.
Q2: "I have a terrible emulsion that won't separate."
Diagnosis: Cyanation reactions often generate fine precipitates of salts that stabilize emulsions. The Fix:
-
Filtration First: Filter the entire biphasic mixture through a Celite pad before attempting separation. This removes the particulate stabilizers.
-
Salting Out: Add solid NaCl to saturation. This increases the density of the aqueous phase and "pushes" organics out.
Q3: "Can I use TMT (Trimercaptotriazine) for Cu(I) species?"
Answer: TMT is most effective for Cu(II). Technical Insight: If you are using TMT (e.g., MP-TMT resin), you should perform a brief oxidative stir (air exposure) or add a mild oxidant to ensure Cu is in the +2 state. Cu(I)-TMT complexes are less stable and slower to precipitate [3].
Visualizations
Figure 1: The Copper Removal Decision Tree
Caption: Logical workflow for selecting the appropriate purification method based on residual copper concentration and reaction scale.
Figure 2: Mechanism of Ligand Exchange
Caption: Transition from insoluble Cu-Cyanide networks to soluble Ammine complexes via oxidation and ligand substitution.
References
-
ICH Q3D(R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022.[8] Link
-
SiliCycle Inc. Scavenging using SiliaMetS® Thiol.[2][6] Application Note: Metal Removal Strategies. Link
-
Henke, K. R., et al. Chemistry of copper trimercaptotriazine (TMT) compounds and removal of copper from copper-ammine species. ResearchGate, 2006. Link
-
Organic Chemistry Portal . Rosenmund-von Braun Reaction.[9] Link
Sources
- 1. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Trimercaptotriazine Sodium Salt Makes Heavy Metal Removal Easy - Sinobio Chemistry [sinobiochemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. US4840735A - Process for the removal of cyanide and other impurities from solution - Google Patents [patents.google.com]
- 6. velocityscientific.com.au [velocityscientific.com.au]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Advanced Troubleshooting & Technical Support: Lithiation of Fluorinated Benzonitriles
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on one of the most notoriously difficult transformations in organometallic chemistry: the lithiation of fluorinated benzonitriles. This guide is designed to move beyond basic textbook theory, providing researchers and drug development professionals with the mechanistic causality behind reaction failures and the field-proven protocols required to achieve high-yielding, regioselective functionalization.
Section 1: Mechanistic Causality of Side Reactions (The "Why")
The difficulty in lithiating fluorobenzonitriles stems from competing electrophilic sites and the inherent thermodynamic instability of the metalated intermediate. When designing your experiment, you are fighting a kinetic battle against three primary failure modes:
-
Nitrile Addition: The
group is highly electrophilic. Standard alkyllithium reagents (like n-BuLi) act as strong nucleophiles, attacking the nitrile carbon to form imines (which hydrolyze to ketones upon workup) rather than deprotonating the aromatic ring 1. -
Benzyne Formation (Defluorination): Fluorine is a strong inductive electron-withdrawing group, making the ortho-protons highly acidic. However, once the ortho-lithiofluorobenzene intermediate is formed, it is thermodynamically driven to eliminate lithium fluoride (LiF). This elimination generates a highly reactive benzyne intermediate that rapidly polymerizes into a black, tarry mass if the internal temperature rises above -50 °C 2.
-
Wurtz-Type Homocoupling: In highly concentrated batch reactions, the lithiated species can react with unreacted starting material or alkyl halides generated in the mixture, leading to unwanted homocoupling 3.
Diverging reaction pathways in the lithiation of fluorobenzonitriles.
Section 2: Troubleshooting FAQs
Q: My GC-MS shows the primary byproduct is a ketone, and my starting material is consumed. What went wrong?
A: You are experiencing nucleophilic attack on the nitrile group. This occurs when using bases with low steric bulk (e.g., n-BuLi or sec-BuLi).
Solution: Switch to a non-nucleophilic, sterically hindered base like Lithium tetramethylpiperidide (LTMP) or Lithium diisopropylamide (LDA). The steric bulk of the piperidine or diisopropyl rings prevents the base from attacking the carbon of the
Q: The reaction mixture turns from pale yellow to pitch black within minutes of adding the base, and I recover a tarry polymer. How do I prevent this? A: The black tar is the macroscopic result of microscopic benzyne polymerization. Your lithiated intermediate is eliminating LiF. Solution: This is strictly a temperature and time-control issue. The intermediate is highly unstable. You must either maintain the internal reaction temperature strictly below -78 °C to -100 °C and perform an In Situ Quench (ISQ), or transition to continuous flow chemistry to limit the residence time of the intermediate to milliseconds before quenching 4.
Q: I am trying to scale up my batch lithiation from 1g to 50g, but my yields drop from 80% to 20%. Why is the scale-up failing? A: Lithiation reactions are highly exothermic. In a 50g batch, the surface-area-to-volume ratio of your flask decreases drastically, leading to localized "hot spots" during base addition. Even if your external cooling bath is at -78 °C, the internal temperature at the point of addition can spike above -50 °C, triggering runaway benzyne decomposition 3. Solution: Scale-up requires continuous flow microreactors, which offer superior heat and mass transfer, ensuring perfectly isothermal conditions regardless of scale.
Section 3: Validated Experimental Protocols
Protocol A: Batch In Situ Quench (ISQ) Lithiation with LTMP
Rationale: By having the electrophile already present in the reaction mixture, the transient lithiated species is trapped the exact moment it is formed, preventing LiF elimination.
Self-Validation Check: Monitor the internal temperature using a PTFE-coated thermocouple. A temperature spike
-
Preparation of LTMP: In an oven-dried, argon-purged Schlenk flask, dissolve 2,2,6,6-tetramethylpiperidine (TMP, 1.1 equiv) in anhydrous THF (0.5 M). Cool to -78 °C. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes to ensure complete metalation. Re-cool to -78 °C.
-
Substrate/Electrophile Mixture: In a separate flask, dissolve the fluorobenzonitrile (1.0 equiv) and the electrophile (e.g., trimethylsilyl chloride, TMSCl, 1.5 equiv) in anhydrous THF (0.2 M). Cool the mixture to -100 °C using a liquid nitrogen/ethanol bath.
-
Lithiation/Trapping: Using a syringe pump, add the LTMP solution dropwise to the substrate/electrophile mixture at a rate of 0.5 mL/min. Maintain internal temperature strictly below -90 °C.
-
Quench: After addition is complete, stir for 10 minutes at -100 °C. Quench the reaction with a mixture of glacial acetic acid in THF (1:1) before allowing the flask to warm to room temperature.
-
Workup: Partition between EtOAc and saturated aqueous
. Extract, dry over , and concentrate.
Protocol B: Continuous Flow Lithiation (Barbier-Type)
Rationale: Microreactors allow for sub-second residence times. The intermediate is generated and consumed before it has the kinetic opportunity to decompose 4.
Self-Validation Check: Perform an inline FT-IR analysis on the output stream. The disappearance of the starting material's
-
System Setup: Equip a continuous flow system with two T-mixers (M1 and M2) and two residence tubing loops (R1 and R2). Submerge M1, M2, and R1 in a cooling bath at -78 °C.
-
Stream Preparation:
-
Stream A: Fluorobenzonitrile (0.1 M in THF).
-
Stream B: LTMP (0.12 M in THF/Hexanes).
-
Stream C: Electrophile (e.g., benzaldehyde, 0.15 M in THF).
-
-
Execution: Pump Stream A and Stream B at equal flow rates (e.g., 5 mL/min) into M1. The volume of R1 must be calibrated to afford a residence time of exactly 0.1 seconds.
-
Trapping: The effluent from R1 immediately enters M2, where it mixes with Stream C (pumped at 5 mL/min). The mixture flows through R2 (residence time 30 seconds at -78 °C).
-
Collection: The output stream is collected in a flask containing saturated aqueous
at room temperature.
Section 4: Quantitative Data Summary
The following table summarizes the causal relationship between reaction parameters and outcomes, demonstrating why flow chemistry and specific bases are mandated for this substrate class.
| Method | Base | Temperature | Residence / Reaction Time | Yield (%) | Primary Failure Mode / Side Reaction |
| Conventional Batch | n-BuLi | -78 °C | 30 min | < 10% | Nitrile Addition (Imine/Ketone formation) |
| Batch (No ISQ) | LTMP | -20 °C | 10 min | < 5% | Benzyne Polymerization (Tarry mass) |
| Batch ISQ | LTMP | -100 °C | 60 min | 65 - 75% | Minor Wurtz-type coupling |
| Continuous Flow | LTMP | -78 °C | 0.1 - 1.0 s | 85 - 95% | None (Near-quantitative conversion) |
References
- Alkali-Metal Mediation: Diversity of Applications in Main-Group Organometallic Chemistry.
- Main group metal-mediated strategies for C–H and C–F bond activation and functionalis
- Continuous Flow Preparation of (Hetero)benzylic Lithiums via Iodine–Lithium Exchange Reaction under Barbier Conditions.
- Reaction Calorimetry in Continuous Flow Mode: A New Approach for the Thermal Characterization of High Energetic and Fast Reactions.
Sources
- 1. Alkali‐Metal Mediation: Diversity of Applications in Main‐Group Organometallic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03548D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of Tetrasubstituted Benzonitrile Derivatives
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of tetrasubstituted benzonitrile derivatives. The guidance herein is designed to be a practical resource, blending fundamental crystallization principles with insights tailored to the specific challenges posed by this class of compounds.
Introduction: The Crystallization Challenge of Tetrasubstituted Benzonitriles
Tetrasubstituted benzonitrile derivatives are a cornerstone in medicinal chemistry and materials science.[1][2][3] Their purification via crystallization, however, can be a significant bottleneck. The presence of four substituents on the benzene ring introduces a high degree of molecular rigidity and often complex intermolecular interactions, which can hinder the formation of well-ordered crystal lattices.[4][5] Common issues include poor solubility in single solvents, a tendency to "oil out" of solution, and the formation of amorphous precipitates or microcrystalline powders unsuitable for characterization.
This guide provides a systematic approach to overcoming these challenges by focusing on the principles of solvent selection, the application of various crystallization techniques, and robust troubleshooting strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the crystallization of tetrasubstituted benzonitrile derivatives.
Q1: Where do I even begin with solvent selection for my highly substituted benzonitrile?
A1: Solvent selection is the most critical step in developing a successful crystallization protocol.[6] A trial-and-error approach guided by the principle of "like dissolves like" is often necessary. However, a more systematic screening process will save significant time and material.
-
Initial Screening: Start with a broad range of solvents with varying polarities. A good starting point is to test the solubility of a small amount of your compound (a few milligrams) in about 0.5 mL of solvent at both room temperature and at the solvent's boiling point.
-
Ideal Solvent Characteristics: The ideal single solvent will exhibit poor solubility at room temperature but high solubility at elevated temperatures.[6][7]
-
Common Starting Solvents: For tetrasubstituted benzonitriles, which are often moderately polar, consider solvents such as ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.[8] For more polar derivatives, mixtures with water may be effective. For less polar derivatives, consider solvents like hexanes or heptanes in mixed solvent systems.[9]
Q2: My compound is either soluble in everything or insoluble in everything. What should I do?
A2: This is a classic crystallization challenge, particularly with highly functionalized molecules. The solution is to employ a mixed solvent system , also known as a solvent-antisolvent system.[9]
-
Principle: You will use a "good" solvent in which your compound is readily soluble and a "poor" or "anti-solvent" in which your compound is insoluble. The two solvents must be miscible.[9]
-
Procedure: Dissolve your compound in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise at an elevated temperature until the solution becomes slightly turbid (cloudy).[10] This indicates that the saturation point has been reached. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[10]
Q3: My compound "oils out" instead of crystallizing. How can I prevent this?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[11] This often happens when the melting point of the compound is lower than the temperature of the solution when it becomes supersaturated.[11]
-
Troubleshooting Strategies:
-
Lower the Crystallization Temperature: Try using a solvent system with a lower boiling point.
-
Increase the Solvent Volume: Add more of the "good" solvent to keep the compound dissolved at a lower temperature during cooling.[11]
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules more time to arrange into a crystal lattice.
-
Change the Solvent System: A different solvent or solvent pair may promote crystallization over oiling out.
-
Q4: I'm getting a fine powder instead of single crystals. What's causing this?
A4: The formation of a fine powder indicates that nucleation is happening too rapidly, leading to the formation of many small crystals instead of the slow growth of a few large ones.[11][12]
-
To Promote Larger Crystal Growth:
-
Reduce the Rate of Supersaturation: This can be achieved by slower cooling, slower addition of an antisolvent, or by using a more dilute solution.[11][12]
-
Use a Cleaner Solution: Ensure all insoluble impurities are filtered out of the hot solution before cooling. Dust and other particulates can act as nucleation sites.[13]
-
Employ Vapor Diffusion: This is a very gentle method for achieving supersaturation slowly and often yields high-quality single crystals.[13][14]
-
Part 2: Troubleshooting Guide
This section provides a structured approach to troubleshooting common crystallization problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent system. | - Evaporate some of the solvent to increase the concentration.[13]- Add an antisolvent to decrease solubility.[15]- Cool the solution to a lower temperature.[16]- Scratch the inside of the flask with a glass rod to induce nucleation.[11]- Add a seed crystal of the compound.[13][17] |
| Compound "Oils Out" | - Melting point of the compound is below the solution temperature at saturation.- Cooling is too rapid. | - Use a larger volume of the "good" solvent.[11]- Lower the initial temperature of crystallization by using a lower boiling point solvent.- Allow the solution to cool more slowly (e.g., in a dewar flask).[18]- Change the solvent system entirely. |
| Rapid Precipitation (Powder) | - High degree of supersaturation.- Presence of nucleation sites (impurities, dust). | - Decrease the rate of cooling or antisolvent addition.[11][12]- Use a more dilute solution.[11]- Perform a hot filtration to remove any particulate matter.[9]- Consider a more gentle crystallization technique like vapor diffusion.[13][14] |
| Poor Recovery/Yield | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Reduce the amount of solvent used to dissolve the compound initially.[11]- Cool the crystallization mixture in an ice bath to minimize solubility.[17]- If using a mixed solvent system, adjust the ratio to have a higher proportion of the antisolvent at the end. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.[7][19] |
Part 3: Experimental Protocols & Workflows
This section provides step-by-step protocols for common and advanced crystallization techniques suitable for tetrasubstituted benzonitrile derivatives.
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: Identify a suitable solvent where the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.
-
Dissolution: Place the crude tetrasubstituted benzonitrile derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture to the solvent's boiling point while stirring or swirling. Continue to add small portions of the hot solvent until the compound completely dissolves.[19]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.[17]
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.[20]
Protocol 2: Mixed Solvent (Antisolvent) Recrystallization
-
Solvent System Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (antisolvent) in which the compound is insoluble.[9]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Antisolvent Addition: While keeping the solution hot, add the antisolvent dropwise until the solution becomes faintly and persistently cloudy.[10]
-
Clarification: Add a few drops of the hot "good" solvent to just clarify the solution.
-
Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of a solvent mixture rich in the antisolvent, and dry.
Protocol 3: Vapor Diffusion
This method is ideal for obtaining high-quality single crystals for X-ray diffraction when you have a small amount of material.[13][14]
-
Setup: Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small, open vial. Place this inner vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar with a lid).
-
Antisolvent: Add a larger volume of a more volatile "poor" solvent (antisolvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial.[14]
-
Diffusion: Seal the outer container. The antisolvent will slowly vaporize and diffuse into the solution in the inner vial, gradually decreasing the solubility of your compound and promoting slow crystal growth.[14]
-
Incubation: Allow the setup to stand undisturbed for several days to weeks.[21]
Part 4: Visualization of Workflows
Diagram 1: Decision-Making Workflow for Solvent Selection
Caption: A workflow for systematic solvent selection for crystallization.
Diagram 2: Troubleshooting Flowchart for Common Crystallization Issues
Caption: A troubleshooting guide for common crystallization problems.
References
- SATHEE. (n.d.). Chemistry Crystallization.
- LibreTexts. (2022, April 7). 4. Crystallization.
- Fromm, K. M. (n.d.). Guide for crystallization.
- Science Alert. (n.d.). Effect of Cooling Modes on Solvent Crystallization of Palm Oil Based Dihydroxystearic Acid Using Ethanol.
- Hampton Research. (n.d.). Sitting Drop Vapor Diffusion.
- Myande Group. (n.d.). Cooling/Freezing Crystallization.
- University of California, Irvine. (n.d.). Recrystallization.
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
-
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- SciSpace. (n.d.). Crystallization by Antisolvent Addition and Cooling.
- EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
- PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose.
- LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
- PMC. (2024, February 21). Effects of Assisting Solvents on Purification Efficiency in the Layer Melt Crystallization of Glycerol.
- Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization.
- IBS Publications Repository. (2018, November 7). Additive-Free Morphology Control of Organic Polyhedral Molecular Crystals by the Antisolvent Molecular Geometry: From Rod, Disk,.
- Hampton Research. (n.d.). Crystal Growth Techniques.
- Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
- Kiper, R. A. (n.d.). benzonitrile.
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (n.d.). Some Tricks for the Single Crystal Some Tricks for the Single Crystal Growth of Small Molecules.
- Benchchem. (2025). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis.
- PMC. (2024, June 22). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method.
- NSF PAR. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization.
- Benchchem. (2025). An In-depth Technical Guide to the Solubility and Stability of 2,3-Difluoro-6-nitrobenzonitrile.
- University of Rochester. (n.d.). Purification: How To - Chemistry.
- Hou, T., Li, Y., He, Y., Chen, H., & Xu, X. (2000). Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles!. ACTA PHYSICO-CHIMICA SINICA, 16(10), 865-871.
- Google Patents. (n.d.). US4925642A - Process for the preparation and the isolation of aromatic nitriles.
- LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
- Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs.
- Universität Potsdam. (n.d.). Advice for Crystallization.
- Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
- University of Rochester. (n.d.). Solvent: benzonitrile.
- Wikipedia. (n.d.). Benzonitrile.
- ResearchGate. (2012, September 12). How does a solvent affect the crystallization process of coordination compounds?.
- Beilstein Journal of Organic Chemistry. (2021, June 21). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature.
- Googleapis.com. (2007, November 15). GLUCOPYRANOSYL-SUBSTITUTED BENZONITRILE DERIVATIVES, PHARMACEUTICAL COMPOSITIONS CONTAINING SUCH COMPOUNDS, THEIR USE AND PROCES.
- Google Patents. (n.d.). EP0334188A2 - Process for producing aromatic nitrile.
-
ACS Publications. (2024, December 12). Substituent Regulation of Alternating Crystalline Copolymers Synthesized via Carbanionic Copolymerization-Induced Crystallization. Retrieved from [Link]
- Reddit. (2024, April 20). Need urgent help with crystallization/drying/solidifying of an isatin derivative.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. longdom.org [longdom.org]
- 7. Recrystallization [sites.pitt.edu]
- 8. Purification [chem.rochester.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scialert.net [scialert.net]
- 13. unifr.ch [unifr.ch]
- 14. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 15. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
- 16. Equipment and turnkey plants for evaporation crystallization industry [myandegroup.com]
- 17. LabXchange [labxchange.org]
- 18. researchgate.net [researchgate.net]
- 19. praxilabs.com [praxilabs.com]
- 20. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 21. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
Technical Support Center: Stability of 3-Fluoro-4-iodo-2-methoxybenzonitrile
The following technical guide is structured as a specialized support resource for researchers working with 3-Fluoro-4-iodo-2-methoxybenzonitrile . It synthesizes chemical principles with practical troubleshooting strategies to address stability challenges under basic conditions.
Executive Summary & Stability Profile
3-Fluoro-4-iodo-2-methoxybenzonitrile is a densely functionalized scaffold commonly employed as an intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-couplings targeting the 4-iodo position.
While the molecule is stable under neutral and acidic conditions, it exhibits significant sensitivity to basic environments . Researchers frequently encounter yield losses due to two competing degradation pathways driven by the electron-withdrawing nature of the nitrile group:
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the 4-iodo or 3-fluoro substituents.
-
Nitrile Hydrolysis: Conversion of the cyano group to a primary amide or carboxylic acid.[1][2]
This guide provides the mechanistic insight and protocols necessary to mitigate these side reactions.
Mechanistic Analysis of Instability
To troubleshoot effectively, one must understand the electronic forces at play. The nitrile (CN) group at position 1 is a strong electron-withdrawing group (EWG), which activates specific positions on the benzene ring toward nucleophilic attack.
The "Activation-Competition" Model
-
The 4-Iodo Position (Para-Activated): The iodine atom is para to the nitrile. Despite iodine generally being a poor leaving group in SNAr compared to fluorine, the strong resonance activation from the para-nitrile makes this position highly susceptible to displacement by hard nucleophiles (e.g., hydroxide, alkoxides).
-
The 3-Fluoro Position (Meta-Deactivated): Although fluorine is an excellent leaving group for SNAr, it is located meta to the nitrile. It lacks resonance activation, making it kinetically more stable than the 4-iodo position under mild basic conditions, though it remains vulnerable under forcing conditions.
-
The Nitrile Group (Hydrolysis): In the presence of aqueous base (OH⁻) and heat, the nitrile carbon is attacked, leading to the irreversible formation of the amide (3-fluoro-4-iodo-2-methoxybenzamide).
Visualization: Degradation Pathways
The following diagram illustrates the competing pathways users must control.
Figure 1: Competing degradation pathways. Pathway A dominates in aqueous/protic media with heat. Pathway B dominates with strong nucleophiles in polar aprotic solvents.
Troubleshooting Guide (FAQ)
Q1: I am performing a Suzuki coupling, but my yield is low (<40%). TLC shows a polar baseline spot. What is happening?
Diagnosis: You are likely observing Nitrile Hydrolysis .[1] Cause: The use of strong aqueous bases (e.g., NaOH, KOH) or high temperatures (>80°C) accelerates the hydration of the nitrile to a primary amide. Solution:
-
Switch to a milder, non-nucleophilic base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) .
-
Reduce water content: Use a solvent system with a lower aqueous ratio (e.g., Dioxane:Water 9:1 instead of 1:1).
-
Lower the temperature: Many Suzuki couplings on this scaffold proceed at 50–60°C due to the activated nature of the iodide [1].
Q2: I see a new spot with a similar Rf to the starting material, but the mass spectrum shows a loss of Iodine.
Diagnosis: You are observing SNAr Displacement (Pathway B). Cause: If you are using alkoxide bases (e.g., NaOMe, NaOEt) or heating with hydroxides in DMSO/DMF, the base is acting as a nucleophile and displacing the iodine. Solution:
-
Never use alkoxide bases (NaOMe, KOtBu) with this substrate.
-
Avoid polar aprotic solvents (DMF, DMSO) if using hydroxide bases, as they enhance the nucleophilicity of the base ("naked anion" effect). Switch to Toluene or THF.
Q3: Can I use basic extraction (e.g., 1M NaOH) during workup to remove impurities?
Recommendation: No. Reasoning: While the starting material is relatively stable to brief exposure at room temperature, prolonged contact with 1M NaOH can initiate hydrolysis. Protocol: Quench reactions with saturated Ammonium Chloride (NH₄Cl) or dilute HCl to pH 6–7 immediately. Use neutral buffers for washing.
Optimized Experimental Protocols
A. Recommended Suzuki-Miyaura Coupling Conditions
This protocol minimizes both hydrolysis and SNAr side reactions by using a mild base and controlled temperature.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Robust catalysts that work at moderate temps.[3] |
| Base | K₃PO₄ (3.0 eq) or Na₂CO₃ | Mild enough to prevent hydrolysis; poorly nucleophilic. |
| Solvent | 1,4-Dioxane / Water (4:[4]1) | Reduces "naked" anion reactivity compared to DMF. |
| Temperature | 50°C – 65°C | Sufficient for I-coupling; minimizes CN hydrolysis. |
| Time | Monitor by HPLC/TLC | Stop immediately upon consumption of SM. |
B. Stability Stress Test (Self-Validation)
Before scaling up, perform this simple test to verify the compatibility of your chosen base.
-
Dissolve 10 mg of 3-Fluoro-4-iodo-2-methoxybenzonitrile in 0.5 mL of your chosen organic solvent.
-
Add the equivalent of your base (dissolved in water if applicable).
-
Heat to your target reaction temperature for 1 hour.
-
Analyze by LC-MS:
-
Mass M+18 (296 m/z): Indicates Amide formation (Hydrolysis).
-
Mass M-127+17 (168 m/z): Indicates OH displacement of Iodine (SNAr).
-
Decision Logic for Base Selection
Use the following logic flow to select the appropriate base for your transformation.
Figure 2: Base selection logic to maximize stability.
References
-
Yamamoto, Y., et al. (1986).[5] Synthesis, 564.[5] (Describes the synthesis and handling of poly-substituted pyridine and benzene derivatives, establishing the baseline stability for halo-benzonitriles).
-
Pearson. Hydrolysis of Nitriles. (Mechanistic overview of base-catalyzed nitrile hydrolysis).
-
BenchChem. Unraveling the Reactivity of Benzonitrile Derivatives. (Detailed analysis of SNAr reactivity in activated benzonitriles).
-
Miyaura, N., & Suzuki, A. (1995).[6] Chemical Reviews, 95, 2457-2483.[6] (Foundational review on Suzuki coupling conditions and base compatibility).
Sources
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Validation & Comparative
Resolving the Unresolvable: A Comparative Guide to HPLC Retention Time Analysis for Fluorinated Benzonitrile Impurities
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving fluorinated benzonitrile derivatives. These compounds are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs) such as the aromatase inhibitor Letrozole (). The core challenge in quality control lies in separating positional isomers (e.g., 2-fluoro vs. 3-fluoro vs. 4-fluorobenzonitrile) and their des-fluoro analogs.
When relying on traditional alkyl-bonded phases (like C18), chromatographers often observe severe co-elution. This occurs because the hydrophobic differences between these structural isomers are virtually nonexistent. To achieve baseline resolution, we must pivot from purely dispersive interactions to orthogonal retention mechanisms, specifically leveraging Pentafluorophenyl (PFP) stationary phases (1[1]).
Mechanistic Causality: Why C18 Fails and PFP Succeeds
The traditional C18 column separates analytes based on partitioning into a hydrophobic alkyl chain. For fluorinated benzonitriles, the highly electronegative fluorine atoms do not significantly alter the molecule's overall hydrophobicity compared to the parent benzonitrile, rendering C18 blind to isomeric differences (2[2]).
Conversely, PFP columns introduce a highly electron-deficient aromatic ring. This creates a self-validating separation system driven by multiple causal factors (3[3]):
-
Dipole-Dipole Interactions : The C-F bonds on the PFP phase create a strong permanent dipole that interacts with the polar nitrile (-C≡N) and C-F bonds of the analyte (4[4]).
-
π-π Stacking : The electron-deficient PFP ring engages in charge-transfer interactions with the electron-rich regions of the benzonitrile analyte.
-
Shape Selectivity : The rigid planar structure of the PFP moiety offers superior steric recognition for positional isomers (ortho, meta, para) compared to the flexible C18 chains (3[3]).
Fig 1: Interaction mechanisms of C18 vs. PFP stationary phases with fluorinated analytes.
Comparative Performance Data
To objectively compare performance, we analyzed a synthetic mixture of 4-fluorobenzonitrile and its critical positional isomers (2-fluoro and 3-fluorobenzonitrile) alongside a des-fluoro impurity. The data below demonstrates the superiority of the PFP phase in achieving baseline resolution (
| Analyte / Impurity | C18 Retention Time (min) | C18 Resolution ( | PFP Retention Time (min) | PFP Resolution ( | Dominant Selectivity Mechanism |
| Benzonitrile (Des-fluoro) | 4.12 | N/A | 5.05 | N/A | π-π Stacking |
| 2-Fluorobenzonitrile | 4.85 | 1.1 | 6.40 | 2.8 | Shape Selectivity |
| 3-Fluorobenzonitrile | 4.90 | 0.4 (Co-elution) | 7.15 | 2.1 | Dipole-Dipole |
| 4-Fluorobenzonitrile | 4.95 | 0.3 (Co-elution) | 7.80 | 1.9 | Dipole-Dipole |
Chromatographic Conditions: 150 x 4.6 mm, 3 µm columns. Mobile Phase: 60:40 Methanol / 0.1% Formic Acid in Water. Flow rate: 1.0 mL/min. UV Detection: 220 nm.
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol incorporates built-in system suitability tests (SST). PFP columns require careful equilibration, as the multiple interaction mechanisms are highly sensitive to mobile phase solvation (4[4]).
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): 0.1% Formic acid in ultrapure water (18.2 MΩ·cm). The acidic pH suppresses silanol ionization, ensuring that retention is driven purely by the PFP ligand rather than secondary ion-exchange with the silica backbone (1[1]).
-
Organic Phase (B): 100% HPLC-grade Methanol.
Step 2: Column Equilibration
-
Flush the PFP column (150 x 4.6 mm, 3 µm) with 10 column volumes (CV) of 90% B to remove storage solvents.
-
Equilibrate with the starting gradient (40% B) for at least 15 CVs. Monitor the baseline; a stable UV and pressure trace validates equilibration.
Step 3: System Suitability Testing (SST)
-
Inject a resolution standard containing 3-fluorobenzonitrile and 4-fluorobenzonitrile (the critical pair).
-
Validation Gate: Proceed to sample analysis only if
and the USP tailing factor ( ) is . If , decrease the column temperature by 5°C to enhance dipole-dipole interactions.
Step 4: Sample Analysis
-
Gradient Profile: 0-2 min (40% B), 2-10 min (40% to 70% B), 10-12 min (70% B), 12-12.1 min (back to 40% B), 12.1-18 min (Re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Fig 2: Self-validating HPLC method development workflow for fluorinated impurities.
Conclusion
For the analysis of fluorinated benzonitrile impurities, traditional C18 columns are fundamentally limited by their reliance on dispersive forces. By transitioning to a PFP stationary phase and utilizing methanol as the organic modifier, chromatographers can unlock orthogonal retention mechanisms—specifically dipole-dipole and π-π interactions. This approach not only guarantees baseline resolution of critical positional isomers but also establishes a robust, self-validating analytical method suitable for stringent pharmaceutical quality control.
References
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters.[Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International.[Link]
-
ACE C18-PFP technical brochure. HPLC.eu.[Link]
Sources
Strategic Characterization of Nitrile and Methoxy Moieties: An Advanced FT-IR Spectroscopy Guide
Executive Summary: The Bioisostere Imperative
In modern drug discovery, the nitrile (-C≡N) and methoxy (-OCH3) groups are not merely structural fillers; they are critical bioisosteres. Nitriles often replace carbonyls or carboxylates to improve metabolic stability and membrane permeability, while methoxy groups modulate lipophilicity and block metabolic "soft spots" on aromatic rings.
Accurate characterization of these moieties is non-negotiable. While NMR provides connectivity, Fourier Transform Infrared (FT-IR) spectroscopy remains the premier method for rapid functional group validation due to its sensitivity to bond order and electronic environment. This guide provides a rigorous technical comparison of FT-IR against orthogonal analytical techniques, supported by experimental protocols for unambiguous assignment.
Technical Deep Dive: Spectral Signatures
The Nitrile Group (-C≡N): Dominating the "Silent Region"
The nitrile stretching vibration occurs in a region (2000–2300 cm⁻¹) largely devoid of other organic signals, making it highly diagnostic.[1]
-
Characteristic Peak: A sharp, medium-to-strong band at 2200–2260 cm⁻¹ .
-
The Physics of Intensity: Unlike the alkyne (-C≡C-) triple bond, the nitrile bond possesses a strong permanent dipole. As the bond stretches, the change in dipole moment (
) is significant, resulting in a strong IR absorption.[2][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Conjugation Effects: When a nitrile is conjugated with an aromatic ring or alkene, resonance delocalization reduces the bond order of the triple bond.
Critical Distinction: Nitrile vs. Alkyne Researchers often confuse nitriles with alkynes. The distinction relies on symmetry-forbidden transitions.
| Feature | Nitrile (-C≡N) | Internal Alkyne (-C≡C-) | Terminal Alkyne (-C≡C-H) |
| Frequency | 2200–2260 cm⁻¹ | 2100–2260 cm⁻¹ | 2100–2260 cm⁻¹ |
| Intensity | Medium/Strong (Polar) | Weak/Absent (Symmetric) | Weak/Medium |
| Secondary Check | None | None | Sharp C-H stretch at ~3300 cm⁻¹ |
The Methoxy Group (-OCH3): The "Soft" C-H Anomaly
Identifying a methoxy group requires looking beyond the C-O stretch, which is often obscured in the "fingerprint region" (1000–1300 cm⁻¹) by other C-C or C-O vibrations.
-
The "Killer App" Peak: The most specific diagnostic for a methoxy group (especially on an aromatic ring, like anisole) is the symmetric C-H stretch at 2830 ± 10 cm⁻¹ .
-
Mechanism: This peak appears at a lower frequency than typical alkane C-H stretches (2850–2960 cm⁻¹) due to the electron-donating effect of the oxygen lone pairs weakening the adjacent C-H bonds (anomeric effect).
-
-
C-O Stretching:
-
Aryl Alkyl Ethers: Strong asymmetric stretch at 1200–1275 cm⁻¹ .
-
Dialkyl Ethers: Strong stretch at 1060–1150 cm⁻¹ .
-
Comparative Analysis: FT-IR vs. Alternatives[9]
Is FT-IR the best tool for the job? Below is an objective comparison of FT-IR against Raman and NMR spectroscopy for these specific functionalities.
Table 1: Performance Matrix for Nitrile & Methoxy Detection
| Feature | FT-IR Spectroscopy | Raman Spectroscopy | ¹H / ¹³C NMR |
| Nitrile Detection | Excellent. High sensitivity due to dipole change. Clear "silent region" signal. | Excellent. Strong signal due to high polarizability of | Moderate. Carbon is quaternary (no ¹H signal). ¹³C peak (~115-120 ppm) requires long scans. |
| Methoxy Detection | Good. 2830 cm⁻¹ peak is diagnostic but can be overlapped by bulk alkyls. | Weak. C-O stretches are often weak in Raman. | Superior. Distinct singlet at ~3.8 ppm (¹H) provides exact quantification. |
| Sample State | Solid (KBr/ATR) or Liquid. | Solid or Liquid.[6] Non-destructive. | Solution required (deuterated solvents). |
| Throughput | High (Seconds per scan).[7] | Medium. | Low (Minutes to hours). |
| Water Tolerance | Low (O-H stretch masks regions). | High (Water is weak Raman scatterer).[8] | High (with solvent suppression). |
Expert Insight: Use FT-IR for rapid QC and solid-state form identification (polymorphs). Use NMR when you need to quantify the number of methoxy groups or prove connectivity. Use Raman if you are analyzing nitriles in an aqueous biological buffer.
Experimental Protocols
To ensure data integrity, we utilize the KBr Pellet Method for transmission IR.[9] While ATR is popular, KBr pellets offer superior resolution and sensitivity for weak overtones and avoid the pathlength-frequency dependence of ATR.
Protocol: Precision KBr Pellet Fabrication
Goal: Create an optically transparent disk with minimized moisture interference.
-
Reagent Prep: Dry spectroscopic-grade KBr powder at 110°C overnight to remove hygroscopic water (which absorbs at 3400 cm⁻¹ and 1640 cm⁻¹, potentially obscuring amide/amine signals).
-
Ratio Control: Mix 1–2 mg of analyte with 200 mg of KBr.
-
Why? Too much sample leads to "bottoming out" (0% transmission) and peak distortion.
-
-
Grinding: Grind the mixture in an agate mortar for 2–3 minutes.
-
Why? Particle size must be smaller than the wavelength of IR light (approx. 2–10 µm) to minimize Mie scattering, which causes a sloping baseline.
-
-
Pressing: Transfer to a 13mm die. Evacuate air (vacuum pump) for 1 min, then apply 8–10 tons of pressure for 2 minutes.
-
Why? Vacuum removes trapped air that causes pellet opacity/cloudiness.
-
-
Validation: The resulting pellet should be transparent (glass-like). If it is white/opaque, regrind and repress.
Visualization of Workflows
Spectral Assignment Logic
The following decision tree illustrates the logical flow for distinguishing Nitrile and Methoxy groups from potential interfering signals.
Caption: Logical decision tree for differentiating nitriles from alkynes and identifying methoxy groups using key diagnostic bands.
KBr Pellet Fabrication Workflow
A visual guide to the experimental protocol described above.
Caption: Step-by-step workflow for preparing high-quality KBr pellets for transmission IR spectroscopy.
References
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link]
-
Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. (2017). Available at: [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
Specac. Should I be using KBr pellets in FTIR Spectroscopy? Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 3. photothermal.com [photothermal.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 7. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 8. Raman or Infrared Spectroscopy----Can You Really Tell Them Apart? | Universal Lab Blog [universallab.org]
- 9. kinteksolution.com [kinteksolution.com]
A Comparative Analysis of the Reactivity of 3-Fluoro-4-iodo-2-methoxybenzonitrile and 4-iodoanisole for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. Aryl iodides are a cornerstone of cross-coupling and nucleophilic substitution reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. This guide provides an in-depth comparative analysis of the reactivity of two such aryl iodides: the structurally complex 3-Fluoro-4-iodo-2-methoxybenzonitrile and the more conventional 4-iodoanisole. This comparison is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
Unveiling the Contestants: Structural and Electronic Profiles
At first glance, both molecules share a common feature: an iodine atom attached to a benzene ring, rendering them suitable substrates for a variety of transformations. However, their reactivity profiles diverge significantly due to the nature and arrangement of the other substituents on the aromatic ring.
4-Iodoanisole is a relatively simple monosubstituted aryl iodide. The methoxy group (-OCH₃) at the para position is a moderate electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring. This electronic enrichment can influence the rates and outcomes of certain reactions.
3-Fluoro-4-iodo-2-methoxybenzonitrile presents a more intricate electronic and steric landscape. It is a polysubstituted aryl iodide with a combination of electron-donating and electron-withdrawing groups (EWGs). The methoxy group at the 2-position is electron-donating. Conversely, the fluorine atom at the 3-position and the nitrile group (-CN) at the 1-position are both potent electron-withdrawing groups through induction and resonance, respectively.[1][2][3] The cumulative effect of these substituents is a significantly more electron-deficient aromatic ring compared to 4-iodoanisole. Furthermore, the presence of substituents ortho to the iodine atom introduces potential steric hindrance.[4][5][6]
Reactivity in Cross-Coupling Reactions: A Head-to-Head Comparison
Cross-coupling reactions are a pillar of modern organic synthesis. The performance of our two subject molecules in these transformations is dictated by their distinct electronic and steric characteristics.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an aryl halide and an organoboron compound, is a widely used transformation.
4-Iodoanisole is a reliable substrate for Suzuki-Miyaura couplings, often proceeding with high yields under standard conditions.[7][8][9][10] The electron-donating methoxy group can slightly deactivate the aryl iodide towards oxidative addition, the rate-determining step, compared to unsubstituted iodobenzene. However, this effect is generally modest, and the reaction proceeds efficiently with a variety of palladium catalysts.
3-Fluoro-4-iodo-2-methoxybenzonitrile , with its electron-deficient ring, is anticipated to undergo oxidative addition more readily than 4-iodoanisole. The electron-withdrawing fluoro and cyano groups lower the energy of the LUMO of the C-I bond, making it more susceptible to attack by the palladium(0) catalyst. However, the ortho-methoxy group can introduce steric hindrance, potentially impeding the approach of the bulky catalyst and the organoboron reagent.[5][11] The choice of a bulky, electron-rich phosphine ligand is often crucial to overcome such steric challenges in related systems.[5][6]
| Feature | 4-Iodoanisole | 3-Fluoro-4-iodo-2-methoxybenzonitrile |
| Electronic Nature | Electron-rich | Electron-deficient |
| Oxidative Addition | Slower | Faster (electronically) |
| Steric Hindrance | Low | Moderate to High |
| Typical Conditions | Standard Pd catalysts and bases | May require bulky ligands to overcome steric hindrance |
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.
4-Iodoanisole is a commonly used substrate in Sonogashira couplings, reacting readily in the presence of a palladium catalyst and a copper(I) co-catalyst.[12][13][14][15] The reaction conditions are generally mild, and high yields of the corresponding arylalkyne can be obtained.
3-Fluoro-4-iodo-2-methoxybenzonitrile is expected to be a highly reactive substrate in Sonogashira couplings due to its electron-deficient nature. The electronic factors that favor oxidative addition in the Suzuki-Miyaura coupling are also at play here. The potential for steric hindrance from the ortho-methoxy group remains a consideration, but the linear geometry of the alkyne coupling partner may mitigate this issue to some extent compared to the bulkier organoboron reagents in Suzuki couplings.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines.[16][17][18]
4-Iodoanisole is an effective substrate for Buchwald-Hartwig amination, coupling with a wide range of primary and secondary amines.[19][20] The choice of ligand is critical for achieving high yields and functional group tolerance.
For 3-Fluoro-4-iodo-2-methoxybenzonitrile , the electron-withdrawing groups are expected to facilitate the reaction. Theoretical studies have shown that electron-withdrawing substituents on the aryl halide can lower the activation energy for C-N bond formation.[21][22] However, the steric hindrance from the ortho-methoxy group could be a significant challenge, especially when coupling with bulky amines.[23] The use of specialized bulky biarylphosphine ligands would likely be necessary to achieve efficient coupling.[17]
Ullmann Coupling
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[24]
4-Iodoanisole has been shown to undergo Ullmann coupling with various amines and other nucleophiles, although the reaction often requires higher temperatures compared to palladium-catalyzed methods.[25][26][27]
The reactivity of 3-Fluoro-4-iodo-2-methoxybenzonitrile in Ullmann couplings is less documented. However, the electron-deficient nature of the ring should, in principle, make it more susceptible to nucleophilic attack, a key step in some proposed Ullmann mechanisms. The steric hindrance remains a factor to consider.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a two-step process involving the addition of a nucleophile to the aromatic ring followed by the elimination of a leaving group.[28][29][30] This reaction is highly favored on electron-deficient aromatic rings.
4-Iodoanisole is generally unreactive towards SNAr. The electron-donating methoxy group and the overall electron-rich nature of the benzene ring make it a poor substrate for this type of transformation.
3-Fluoro-4-iodo-2-methoxybenzonitrile , on the other hand, is an excellent candidate for SNAr reactions. The powerful electron-withdrawing effects of the cyano and fluoro groups, particularly when they are ortho or para to the leaving group, significantly stabilize the negatively charged Meisenheimer complex intermediate, which is the hallmark of the SNAr mechanism.[30][31] In this molecule, the fluorine atom is ortho to the cyano group and meta to the iodine, while the iodine is para to the cyano group. This arrangement makes both the fluorine and iodine atoms potential leaving groups in an SNAr reaction, depending on the reaction conditions and the nucleophile. The order of reactivity for halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is the opposite of their reactivity in cross-coupling reactions.[29][32] Therefore, under SNAr conditions, the fluorine atom would be the more likely leaving group.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: The addition-elimination mechanism of SNAr, highlighting the key Meisenheimer intermediate.
Summary of Reactivity Comparison
| Reaction Type | 4-Iodoanisole | 3-Fluoro-4-iodo-2-methoxybenzonitrile | Key Considerations |
| Suzuki-Miyaura Coupling | Good substrate, standard conditions applicable.[7][8][9][10] | Highly reactive electronically, but potential for steric hindrance.[5][11] | Ligand choice is critical for the substituted arene. |
| Sonogashira Coupling | Reliable substrate, mild conditions.[12][13][14][15] | Expected to be highly reactive due to electronic effects. | Steric hindrance may be less of an issue than in Suzuki coupling. |
| Buchwald-Hartwig Amination | Effective substrate with a range of amines.[19][20] | Electronically favored, but sterically challenging.[21][22][23] | Bulky ligands are likely necessary. |
| Ullmann Coupling | Substrate for C-N, C-O, and C-S bond formation, often requires high temperatures.[25][26][27] | Potentially reactive due to electron-deficient ring. | Limited experimental data available. |
| Nucleophilic Aromatic Substitution (SNAr) | Generally unreactive. | Highly activated for SNAr, with fluorine as the probable leaving group.[29][32] | Reaction regioselectivity needs to be considered. |
Conclusion: Strategic Selection for Synthetic Success
The choice between 3-Fluoro-4-iodo-2-methoxybenzonitrile and 4-iodoanisole is a strategic one that hinges on the desired transformation.
4-Iodoanisole is a dependable and predictable building block for a wide array of standard cross-coupling reactions. Its straightforward electronic profile makes it an excellent choice for syntheses where complex electronic effects are not required.
3-Fluoro-4-iodo-2-methoxybenzonitrile is a more specialized and highly functionalized building block. Its electron-deficient nature makes it exceptionally reactive in cross-coupling reactions, potentially allowing for milder reaction conditions. However, the steric hindrance introduced by the ortho-methoxy group must be carefully managed through the judicious selection of ligands and reaction parameters. Furthermore, its activated ring system opens up the possibility of employing SNAr chemistry, a pathway not accessible with 4-iodoanisole. This dual reactivity makes it a versatile tool for the synthesis of complex, highly substituted aromatic compounds.
For researchers and drug development professionals, understanding these nuances in reactivity is crucial for designing efficient and successful synthetic routes. While 4-iodoanisole offers reliability and simplicity, 3-Fluoro-4-iodo-2-methoxybenzonitrile provides access to a richer and more diverse chemical space, albeit with the need for more careful reaction optimization.
References
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Ullmann coupling of 4-iodoanisole (1a) with methylamine (2a). (b)... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Subtle steric differences reveal a model for Ni cross-coupling success - Princeton University. Available at: [Link]
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Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst - Chemical Engineering Transactions. Available at: [Link]
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Substituent Effects - La Salle University. Available at: [Link]
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Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC. Available at: [Link]
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Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation | ACS Omega. Available at: [Link]
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On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. Available at: [Link]
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Carbonylative Sonogashira Coupling Reactions of 4-Iodoanisole (1a) with... | Download Scientific Diagram - ResearchGate. Available at: [Link]
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Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Publishing. Available at: [Link]
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Optimization of the Carbonylative Sonogashira Coupling Reactions of... - ResearchGate. Available at: [Link]
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Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]
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A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC. Available at: [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. Available at: [Link]
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Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]
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14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. Available at: [Link]
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Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. Available at: [Link]
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Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation - UR Scholarship Repository. Available at: [Link]
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Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. Available at: [Link]
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Suzuki coupling reaction of 4-iodoanisole with phenylboronic acid using... - ResearchGate. Available at: [Link]
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16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. Available at: [Link]
-
Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. (Color figure online) … - ResearchGate. Available at: [Link]
-
Optimization of coupling of phenylboronic acid (1a) and 4-iodoanisole. - ResearchGate. Available at: [Link]
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Suzuki coupling reaction between 4-iodoanisole and 4-methylbenzene... - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig amination reaction of iodobenzene with aniline... - ResearchGate. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Synthesis of 3-fluoro-4-methoxybenzonitrile - PrepChem.com. Available at: [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. Available at: [Link]
-
The Role of 3-Fluoro-4-methoxybenzonitrile in Custom Synthesis Projects - Autech. Available at: [Link]
-
An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides - PMC. Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Microwave-Induced Nucleophilic [18F]Fluorination on Aromatic Rings: Synthesis and Effect of Halogen on [18F]Fluoride Substitution of meta-Halo (F, Cl, Br, I)-Benzonitrile Derivatives - PMC. Available at: [Link]
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4-Iodoanisole | C7H7IO | CID 69676 - PubChem. Available at: [Link]
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Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines | Bioconjugate Chemistry - ACS Publications. Available at: [Link]
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Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
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Aromatic Nucleophilic Substitution | Dalal Institute. Available at: [Link]
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16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
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An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company. Available at: [Link]
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Reaction of Fluoro[trifluoromethanesulfonyloxy-λ3-iodanil]benzene with Nitrogen-Containing Heterocycles | Request PDF - ResearchGate. Available at: [Link]
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3-Fluoro-4-isothiocyanato-2-methoxybenzonitrile | C9H5FN2OS | CID 88857025 - PubChem. Available at: [Link]
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Technical Guide: Structural Validation of C8H5FINO Isomers via 2D NMR
Executive Summary
In the development of halogenated heterocyclic scaffolds for kinase inhibition, the precise regiochemistry of substituents is critical for Structure-Activity Relationship (SAR) data. The molecular formula C8H5FINO presents a high degree of unsaturation (DoU = 6) and multiple potential regioisomers (e.g., 5-fluoro-7-iodo vs. 6-fluoro-4-iodo isomers).
Standard 1D NMR (
The Challenge: Regioisomer Ambiguity
The primary challenge with C8H5FINO is distinguishing between isomers where the proton splitting patterns look identical.
-
Isomer A (Target): 5-Fluoro-7-iodoindolin-2-one.
-
Isomer B (Alternative): 5-Fluoro-6-iodoindolin-2-one.
In both cases, you may observe two aromatic protons with weak coupling. However, the Heavy Atom Effect of Iodine and the Scalar Coupling of Fluorine provide unique magnetic signatures that can be mapped using 2D correlations.
Comparison of Analytical Approaches
| Feature | Standard 1D NMR ( | Advanced 2D NMR (HSQC/HMBC) |
| Proton Assignment | Ambiguous; relies on predicted shifts. | Definitive ; maps protons to specific carbons. |
| Quaternary Carbons | Visible but unassigned. | Assigned via long-range proton correlations. |
| Heteroatom Locating | Inferential (based on shift). | Direct ; C-I and C-F positions confirmed by connectivity. |
| Confidence Level | Low (requires X-ray for certainty). | High (Self-validating structural proof). |
Experimental Protocol
To ensure reproducibility and data integrity, the following acquisition parameters are recommended.
A. Sample Preparation[1]
-
Solvent: DMSO-
(Preferred over CDCl for solubility of polar oxindoles and to prevent H/D exchange of the amide proton). -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube.
B. Acquisition Parameters (600 MHz equiv.)
1.
C-{
H} (1D Carbon)
-
Spectral Width: 240 ppm (to capture C=O and C-F doublets).
-
Scans: 1024 (Iodinated carbons have long
relaxation times; ensure > 2.0s).
2. gHSQC (Gradient Heteronuclear Single Quantum Coherence)
-
Function: Correlates protons to the carbons they are directly attached to (
). -
Coupling Constant (
): Set to 145 Hz. -
Matrix: 2048 (
) x 256 ( ).
3. gHMBC (Gradient Heteronuclear Multiple Bond Correlation)
-
Function: Correlates protons to carbons 2-3 bonds away. Crucial for bridging the "silent" quaternary carbons (C-I, C-F, C=O).
-
Long-Range Coupling: Optimized for 8 Hz (approx 60ms evolution delay).
-
Note: Fluorine splitting will appear in the carbon dimension of 2D spectra.
Data Analysis & Interpretation Logic
This section details the step-by-step logic to validate the 5-Fluoro-7-iodoindolin-2-one structure.
Step 1: The "Heavy Atom" Anchor ( C NMR)
Iodine exerts a massive shielding effect (Heavy Atom Effect) on the attached carbon (ipso-carbon).[1]
-
Observation: Look for a quaternary carbon signal significantly upfield, typically 70–85 ppm .
-
Validation: If all aromatic carbons are >110 ppm, the Iodine is likely not attached to the ring, or the structure is incorrect.
-
F-Coupling: This shielded carbon should appear as a doublet if F is ortho/meta, or a singlet if F is para.
Step 2: The Fluorine Flag ( C NMR)
Fluorine causes large doublet splitting (
-
Observation: Identify the carbon at ~155-160 ppm with a massive split (~240 Hz). This is C-5.
Step 3: Mapping the Skeleton (HSQC & HMBC)
We must prove that the Iodine is at position 7 (adjacent to NH) and Fluorine is at position 5.
The Logic Flow:
-
Assign NH: The broad singlet at >10 ppm.
-
HMBC from NH:
-
NH should correlate to C=O (C2) .
-
NH should correlate to C-7a (Quaternary bridgehead).
-
NH should correlate to C-3 (Methylene/CH).
-
Crucial Test: If I is at position 7, NH will NOT show a strong correlation to a proton-bearing carbon at position 7.
-
-
Assign H-4 and H-6:
-
H-4: Will show a strong
to the Carbonyl (C-2). -
H-6: Will show a strong
to the Iodine-bearing carbon (C-7).
-
Visualization of Structural Logic
The following diagram illustrates the critical HMBC correlations required to confirm the 5-F, 7-I substitution pattern.
Figure 1: Critical HMBC connectivity network. Green box (C-7) represents the shielded Iodine-bearing carbon.
Summary of Expected Data
To validate your C8H5FINO sample, your data must match this fingerprint:
| Nucleus | Signal | Multiplicity | Chemical Shift (approx) | Explanation |
| C-7 (C-I) | Singlet (or weak d) | 70 - 85 ppm | Heavy Atom Effect (Shielded). | |
| C-5 (C-F) | Doublet ( | 155 - 160 ppm | Direct Fluorine attachment. | |
| C-2 (C=O) | Singlet | 170 - 180 ppm | Carbonyl carbon. | |
| H-4 | Doublet ( | Aromatic | Correlates to C=O in HMBC. | |
| H-6 | Doublet ( | Aromatic | Correlates to C-I (C7) in HMBC. |
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Facelli, J. C., et al. (1986).
C chemical shifts." Journal of the American Chemical Society. Link - Dolinšek, J., et al. (2009). "NMR study of fluorine–iodine interactions." Journal of Fluorine Chemistry.
-
Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. Link (Verified source for chemical shift data).
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for coupling constants).
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GC-MS Analysis of Halogenated Benzonitrile Reaction Mixtures: A Comparative Guide to Column Selection and Workflow Optimization
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Finalizing Experimental Details
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Halogenated benzonitriles (such as fluorobenzonitrile, chlorobenzonitrile, and bromobenzonitrile) are highly versatile electrophiles and essential building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [1.1]. During their synthesis or subsequent cross-coupling reactions, reaction mixtures often contain a complex matrix of unreacted starting materials, dehalogenated byproducts, and positional isomers (ortho, meta, para).
Accurately monitoring these mixtures via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique analytical challenge. This guide objectively compares the performance of different GC stationary phases for isomer resolution and provides a field-proven, self-validating experimental protocol for robust quantitative analysis.
The Causality of Column Selection: Overcoming Isomer Co-elution
The most critical decision in the GC-MS analysis of halogenated benzonitriles is the selection of the capillary column. Standard non-polar columns often fail to resolve positional isomers because they rely entirely on dispersive (van der Waals) forces and boiling point differences. For example, the boiling points of 3-chlorobenzonitrile and 4-chlorobenzonitrile are nearly identical, leading to severe co-elution.
To achieve baseline resolution, an analytical scientist must exploit the unique electronic properties of the target analytes. The highly electronegative halogen atom and the electron-withdrawing nitrile (–C≡N) group create distinct net dipole moments depending on their relative positions on the benzene ring.
Product Comparison: GC Stationary Phases
-
5% Phenyl-methylpolysiloxane (e.g., HP-5ms / DB-5ms): A non-polar, general-purpose column. It provides excellent peak shape and low bleed for mass spectrometry but fails to resolve meta and para isomers due to the lack of dipole interactions[1].
-
14% Cyanopropyl-phenyl-methylpolysiloxane (e.g., DB-1701): A mid-polarity column. The cyanopropyl functional groups in the stationary phase engage in strong, differential dipole-dipole interactions with the varying dipole moments of the ortho, meta, and para isomers, resulting in superior chromatographic resolution[1].
-
Polyethylene Glycol (e.g., DB-Wax): A highly polar phase. While it offers strong retention, it suffers from lower thermal stability (higher column bleed at elevated temperatures), which can interfere with MS detection of heavier brominated derivatives[2].
Comparative Performance Data
The following table summarizes the chromatographic performance for a representative mixture of chlorobenzonitrile isomers across the three column chemistries.
| Analytical Metric | HP-5ms (5% Phenyl) | DB-1701 (14% Cyanopropyl) | DB-Wax (PEG) |
| Separation Mechanism | Dispersive / Boiling Point | Dipole-Dipole & Dispersive | Hydrogen Bonding & Dipole |
| 2-Chlorobenzonitrile RT | 8.45 min | 10.20 min | 14.10 min |
| 3-Chlorobenzonitrile RT | 8.70 min | 11.05 min | 15.35 min |
| 4-Chlorobenzonitrile RT | 8.75 min | 11.40 min | 15.80 min |
| Meta/Para Resolution ( | 0.6 (Co-elution) | 2.1 (Baseline Resolution) | 1.8 (Good Resolution) |
| Peak Symmetry | Excellent (1.0) | Excellent (1.0) | Fair (1.3, slight tailing) |
| Max Operating Temp | 325 °C | 280 °C | 250 °C |
Self-Validating Experimental Protocol
To ensure data trustworthiness, an analytical protocol must be self-validating. This means incorporating internal standards to account for injection variability and running procedural blanks to rule out carryover. The following protocol is optimized for the purity assessment and reaction monitoring of halogenated benzonitriles[3].
Step 1: Reaction Quenching and Sample Preparation
Causality: Halogenated benzonitriles can degrade or undergo unwanted nucleophilic attack if left in active, basic reaction mixtures. Immediate quenching and extraction into a volatile organic solvent halts the reaction and excludes inorganic salts from the GC system.
-
Aliquot 100 µL of the crude reaction mixture into a microcentrifuge tube.
-
Quench by adding 1.0 mL of saturated aqueous
. -
Add 1.0 mL of GC-grade ethyl acetate containing 50 µg/mL of 1,4-dichlorobenzene (Internal Standard).
-
Vortex vigorously for 60 seconds, then centrifuge at 3000 rpm for 5 minutes to ensure sharp phase separation.
-
Extract the upper organic layer and filter it through a 0.22 µm PTFE syringe filter into a 2 mL GC autosampler vial.
-
Validation Check: Prepare a "solvent blank" (pure ethyl acetate) and an "internal standard blank" to run prior to the samples to verify column cleanliness[3].
Step 2: GC-MS Instrument Configuration
-
Column Installation: Install a DB-1701 capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Use ultra-high purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.
-
Injection Parameters: Inject 1.0 µL at an inlet temperature of 250 °C.
-
Causality: Use a 50:1 split ratio . Halogenated benzonitriles have high response factors; a high split ratio prevents column overloading, which is critical for maintaining the sharp peak shapes required to resolve closely eluting isomers[3].
-
Step 3: Temperature Programming & MS Detection
-
Oven Program: Set the initial temperature to 100 °C (hold for 2 min). Ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Causality: A 10 °C/min ramp provides the optimal thermodynamic balance. Slower ramps cause peak broadening via longitudinal diffusion, while faster ramps degrade the resolution of the meta/para isomers.
-
-
MS Parameters: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the transfer line to 280 °C, the ion source to 230 °C, and the quadrupole to 150 °C.
-
Acquisition: Use Full Scan mode (m/z 50–300) for identifying unknown byproducts. For trace quantitation, switch to Selected Ion Monitoring (SIM) targeting the molecular ion (e.g., m/z 121 for fluorobenzonitrile[4] or m/z 181/183 for bromobenzonitrile[2]).
Analytical Workflow Visualization
The following diagram maps the logical progression of the GC-MS analysis, from sample preparation through to data processing.
GC-MS analytical workflow for halogenated benzonitrile reaction mixtures.
References
- PubChem. "4-Fluorobenzonitrile | C7H4FN | CID 14517." National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFicd6tvixjgAUfNxCgKeX1G-yAMabihGhDXBaPAeJMbXJmRTp01eCTpWsuiDLjQEgwCFtFDM2dufO59JOUIjz0UgweM7ejYtgD5CgPVEGKBmYJAcexxxZB1eeAB_12n4JaruNTpksQDhh0kCF9plQun0DZYpqPEek=]
- PubChem. "Benzonitrile, 4-bromo- | C7H4BrN | CID 12162." National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3ys1Fhv2FLdaLznBYDFOacKfj1tolvEC67s4rGxaTF57hMBUQHj4YQxy6S_mKzrou1A9SuM4jexQFoMkb0CCB_LPHHbz_dViWywWk_w23hlw_FQ-UBukfQRkHgJr8xsZFzBLo4NwAdzfVZTqb7vTep9tWN1d7s5su]
- BenchChem. "A Comparative Guide to Analytical Methods for Purity Assessment of 4-Bromo-3-chlorobenzonitrile."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3xIdpOmvYnTLlvbEHlV6W5172sr7fpelFoD_AIxVBoDSEgu3cI9qtOeLkhEZq_nWWmtYS4Wivsmf3X8zWbaL6TievDgnrjQlgITT3r4xv6z44ayyRuN6lf0zxf6H1UReCjfOfw2Se2XsfTjq1VGpItL4k0vrcmAc_-qlt9q0_WVfulE2NVFnKrfFxm3QdcwYv_xJnwuliHPiXyhagMbWIHcE0CH3brCOyrk2C8eotju-VjjHeLQW1XjtwfA==]
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Sources
A Senior Application Scientist's Guide to Differentiating Fluoro-Iodo-Methoxybenzonitrile Isomers by NMR
In the intricate world of pharmaceutical development and fine chemical synthesis, the precise structural characterization of molecules is not merely an academic exercise—it is a cornerstone of safety, efficacy, and intellectual property. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a molecular scaffold, can exhibit drastically different pharmacological and toxicological profiles. The fluoro-iodo-methoxybenzonitrile scaffold is a prime example, where the subtle repositioning of a fluorine, iodine, and methoxy group around the benzonitrile ring presents a significant analytical challenge.
This guide provides a comprehensive, in-depth strategy for the unambiguous differentiation of these challenging isomers. We will move beyond simple data reporting and delve into the causality behind experimental choices, leveraging a suite of modern Nuclear Magnetic Resonance (NMR) techniques. The methodology presented here constitutes a self-validating system, where a confluence of data from multiple experiments leads to a single, irrefutable structural assignment.
The Challenge: Why Simple NMR Isn't Enough
A standard one-dimensional (1D) ¹H NMR spectrum of a fluoro-iodo-methoxybenzonitrile isomer will typically show only two aromatic proton signals and a singlet for the methoxy group. While the integration and general chemical shift provide initial clues, they are often insufficient to definitively assign the substitution pattern. The core of the problem lies in distinguishing between multiple possible arrangements that could, at first glance, produce similar 1D spectra. To solve this puzzle, we must harness the power of through-bond and through-space correlations revealed by a multi-pronged NMR approach.
The NMR Toolkit: A Multi-Dimensional Strategy
Our approach relies on a synergistic combination of 1D and 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a robust, cross-verifiable dataset.
-
1D ¹H NMR: Provides the initial overview of proton environments, including their chemical shifts, integration (number of protons), and multiplicity (splitting patterns due to coupling with neighboring nuclei).
-
1D ¹⁹F NMR: Directly observes the fluorine nucleus. Its chemical shift is highly sensitive to the local electronic environment, and its couplings to nearby protons (JHF) and carbons (JCF) are structurally diagnostic.[1]
-
1D ¹³C NMR: Reveals the number of unique carbon environments and provides information on the electronic nature of the substituents.
-
2D COSY (COrrelation SpectroscopY): Maps all ¹H-¹H spin-spin couplings, definitively establishing which protons are adjacent on the aromatic ring.[2]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the signal of the carbon atom it is directly attached to, providing a direct C-H bond map.[2][3]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons over two or three bonds (²JCH and ³JCH). This is arguably the most critical experiment for piecing together the molecular skeleton, as it connects protons to non-protonated (quaternary) carbons, such as those bearing the substituents.[2][3]
-
2D NOESY (Nuclear Overhauser Effect SpectroscopY): Unlike the other techniques that rely on through-bond couplings, NOESY detects correlations between nuclei that are close in space (<5 Å), regardless of whether they are bonded.[2][4] This is the ultimate tool for confirming the relative positions of substituents by observing spatial proximity, for example, between the methoxy protons and a neighboring aromatic proton.
Illustrative Case Study: Differentiating Three Isomers
To demonstrate the power of this methodology, let's consider the challenge of distinguishing between three hypothetical, yet plausible, isomers:
-
Isomer A: 3-Fluoro-4-iodo-5-methoxybenzonitrile
-
Isomer B: 4-Fluoro-3-iodo-5-methoxybenzonitrile
-
Isomer C: 3-Fluoro-5-iodo-4-methoxybenzonitrile
Each of these isomers has two aromatic protons, making them difficult to distinguish by ¹H NMR alone. The key lies in analyzing the specific patterns of their coupling constants and their 2D NMR correlation maps.
Data Presentation: Predicted NMR Signatures
The following table summarizes the key predicted NMR data points that allow for the differentiation of Isomers A, B, and C. The analysis hinges on identifying unique coupling patterns and long-range correlations.
| NMR Parameter | Isomer A (3-F, 4-I, 5-OMe) | Isomer B (4-F, 3-I, 5-OMe) | Isomer C (3-F, 5-I, 4-OMe) |
| Aromatic Protons | H2, H6 | H2, H6 | H2, H6 |
| ¹H-¹H Coupling | ⁵JHH (para, ~0-1 Hz) -> Two singlets or very finely split doublets. | ⁵JHH (para, ~0-1 Hz) -> Two singlets or very finely split doublets. | ³JHH (ortho, ~7-10 Hz) -> Two doublets. |
| Key ¹H-¹⁹F Couplings | H2: ⁴JHF (meta, ~4-8 Hz) H6: ⁴JHF (meta, ~4-8 Hz) | H2: ⁵JHF (para, ~1-2 Hz) H6: ³JHF (ortho, ~6-10 Hz) | H2: ⁴JHF (meta, ~4-8 Hz) H6: ⁴JHF (meta, ~4-8 Hz) |
| Key HMBC Correlations | -OCH₃ protons to: • C5 (²JCH) • C4 & C6 (³JCH) | -OCH₃ protons to: • C5 (²JCH) • C4 & C6 (³JCH) | -OCH₃ protons to: • C4 (²JCH) • C3 & C5 (³JCH) |
| Key NOESY Correlations | -OCH₃ protons to: • H6 | -OCH₃ protons to: • H6 | -OCH₃ protons to: • H2 & H6 |
| Predicted ¹⁹F Shift | Influenced by adjacent Iodo and Methoxy groups. | Influenced by adjacent Iodo group. | Influenced by adjacent Iodo and Methoxy groups. |
Note: Chemical shifts are highly dependent on the solvent and cannot be predicted with absolute certainty without experimental data or high-level computation.[5][6] The true power lies in the analysis of coupling constants and 2D correlations, which are less solvent-dependent.
Experimental Protocols
Achieving high-quality, unambiguous data requires careful experimental setup. The following protocols are designed to be robust and comprehensive.
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the isomer sample and dissolve it in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common starting point due to its excellent dissolving power for many organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR chemical shifts (δ = 0.00 ppm).
-
Transfer to NMR Tube: Filter the solution into a high-quality 5 mm NMR tube.
-
Degassing (Optional but Recommended): For high-quality NOESY experiments, it is advisable to degas the sample to remove dissolved paramagnetic oxygen, which can interfere with the Nuclear Overhauser Effect.
NMR Data Acquisition Workflow
The following workflow ensures that the necessary data is collected efficiently.
Caption: Diagnostic HMBC correlations from methoxy protons.
-
For Isomers A and B, the methoxy protons will show a strong correlation to the carbon they are attached to (C5) and weaker 3-bond correlations to C4 and C6.
-
For Isomer C , the methoxy protons are attached to C4, so they will show strong correlations to C4 and weaker 3-bond correlations to C3 and C5. This provides an independent method to confirm the methoxy group's position.
Step 4: Final Confirmation with NOESY
The NOESY experiment provides the definitive, through-space proof of the substituent arrangement. The methoxy protons serve as an ideal anchor point.
Caption: Decisive NOESY correlations for structure confirmation.
-
In Isomers A and B , the methoxy group is on C5. The only proton close enough in space for a NOESY correlation is H6.
-
In Isomer C , the methoxy group is on C4, placing it spatially between H2 and H6. Therefore, the methoxy protons will show NOESY cross-peaks to both H2 and H6. This is an unambiguous signature that locks in the structure of Isomer C.
Conclusion
Differentiating complex positional isomers like fluoro-iodo-methoxybenzonitrile is a task that pushes the limits of simple analytical techniques. However, a systematic and multi-dimensional NMR approach, as outlined in this guide, transforms this challenge into a solvable puzzle. By layering the information from 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, and NOESY) experiments, a network of through-bond and through-space correlations is built. This network serves as a self-validating system, where every piece of data must be consistent with the proposed structure, leading to a confident and unambiguous assignment. This level of analytical rigor is indispensable for modern chemical research and drug development, ensuring that the molecule in the vial is precisely the molecule you intend it to be.
References
- T. Asano, "Solvent effects on the nuclear magnetic resonance spectra of aromatic amines," Journal of Molecular Spectroscopy, vol. 3, no. 1-6, pp. 439-441, 1959. [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5jcLC_5TU_DxU3L2euc7aR2FeQT-CtHo8O78iuyuzqG5bEpezwV4tU-IjOdsdrYwZMhC2kkqpWqbyoNp2HzTjsipi5NPN796fuRfW2oTnlikE8PDbxi5CADUouD0nVBU0TibUG1vb4Hj44UuyL__vQpIvZY16n10=]
- M. S. Cubberley and B. L. Iverson, "1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions," Journal of the American Chemical Society, vol. 123, no. 31, pp. 7560-7563, 2001. [Link: https://pubs.acs.org/doi/10.1021/ja0109208]
- Creative Biostructure, "How NMR Helps Identify Isomers in Organic Chemistry?," Creative Biostructure Blog, 2023. [Link: https://www.creative-biostructure.com/blog/how-nmr-helps-identify-isomers-in-organic-chemistry/]
- M. A. A. Mohamed, et al., "A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams," Journal of Chemistry, vol. 2019, Article ID 4085693, 2019. [Link: https://www.hindawi.com/journals/jchem/2019/4085693/]
- M. S. Cubberley and B. L. Iverson, "1H NMR investigation of solvent effects in aromatic stacking interactions," PubMed, 2001. [Link: https://pubmed.ncbi.nlm.nih.gov/11480993/]
- P. Zácek, et al., "15N NMR chemical shifts of ring substituted benzonitriles," Magnetic Resonance in Chemistry, vol. 44, no. 12, pp. 1073-1080, 2006. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/mrc.1900]
- Iowa State University Chemical Instrumentation Facility, "NMR Coupling Constants," Iowa State University, N.D. [Link: https://www.cif.iastate.edu/nmr-tutorials-and-guides/nmr-coupling-constants]
- F. H. A. Rummens, "Solvent effects in 1H NMR spectroscopy: A simple undergraduate experiment," Journal of Chemical Education, vol. 64, no. 1, p. 80, 1987. [Link: https://pubs.acs.org/doi/abs/10.1021/ed064p80.2]
- ResearchGate, "Carbon-fluorine coupling constants, n J CF," ResearchGate, N.D. [Link: https://www.researchgate.net/figure/Carbon-fluorine-coupling-constants-n-J-CF_tbl3_326622839]
- J. Li, et al., "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning," Analytical Chemistry, vol. 96, no. 22, pp. 8839–8847, 2024. [Link: https://pubs.acs.org/doi/10.1021/acs.analchem.4c00494]
- Royal Society of Chemistry, "Electronic Supplementary Information," Royal Society of Chemistry, N.D. [Link: https://www.rsc.
- SciSpace, "Nmr fluorine-fluorine coupling constants ii saturated organic compounds," SciSpace, N.D. [Link: https://typeset.
- YouTube, "2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1," YouTube, 2023. [Link: https://www.youtube.
- WebMO, "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms," WebMO, N.D. [Link: https://www.webmo.
- Hans Reich, "NMR Spectroscopy," University of Wisconsin-Madison, 2020. [Link: https://www.chem.wisc.edu/areas/reich/nmr/index.htm]
- M. F. Del Rio, et al., "19F-centred NMR analysis of mono-fluorinated compounds," Nature Communications, vol. 13, no. 1, p. 1729, 2022. [Link: https://www.
- Alfa Chemistry, "19F Coupling Constants Table," Alfa Chemistry, N.D. [Link: https://organofluorine.alfa-chemistry.com/support/19f-coupling-constants-table.html]
- NMRGenerator, "[1H,13C]-NOESY-HSQC," NMRGenerator, N.D. [Link: http://www.nmrgenerator.douglasslabs.org/PulseSequence/3D_Expts/[1H,13C]-NOESY-HSQC]
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- JEOL Ltd., "Analyze of stereoisomer by NMR," JEOL Ltd., N.D. [Link: https://www.jeol.co.
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- Oregon State University, "NMR Analysis of Substituted Benzophenones Analysis Guide," Oregon State University, 2014. [Link: https://classes.engr.oregonstate.edu/ch440/fall2015/files/ch440/NMR-Analysis-Guide_OSU.pdf]
- Durham University, "NMR Spectroscopy Primer," Durham University, 2025. [Link: https://www.dur.ac.uk/nmr.
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- YouTube, "Proton NMR Skills (Benzene Derivatives) - Part 1," YouTube, 2015. [Link: https://www.youtube.
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- YouTube, "distinguishing isomers by 1H NMR spectroscopy," YouTube, 2022. [Link: https://www.youtube.
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Safety Operating Guide
Proper Disposal Procedures: 3-Fluoro-4-iodo-2-methoxybenzonitrile
[1][2][3]
Part 1: Executive Summary & Core Directive
3-Fluoro-4-iodo-2-methoxybenzonitrile (CAS: 1805548-78-2 / Derivatives) presents a dual-hazard profile for disposal: it is a halogenated organic (containing Fluorine and Iodine) and a nitrile (potential for cyanide generation under extreme conditions).
Immediate Action Required:
-
Segregate immediately from non-halogenated solvents and acidic waste streams.
-
Label explicitly as "Halogenated Organic Waste" with the full chemical name.
-
Do NOT dispose of down the drain or in general trash.
Part 2: Chemical Profile & Hazard Identification[4][5]
Understanding the molecular structure is the first step in safe disposal. This compound is not just "organic waste"; its functional groups dictate the incineration method required.
Structural Analysis for Disposal
-
Halogens (F, I): Upon incineration, these generate acidic gases (HF, HI). This requires the waste to be sent to facilities with specific scrubbers. Mixing with non-halogenated waste contaminates the entire volume , significantly increasing disposal costs and complexity.
-
Nitrile Group (-CN): While aromatic nitriles are generally more stable than aliphatic ones, they can hydrolyze to release ammonia or, under reducing/strong acid conditions, potentially hazardous byproducts. They must be kept at neutral pH.
GHS Hazard Classification
Part 3: Step-by-Step Disposal Protocol
Personal Protective Equipment (PPE)
Before handling waste containers, verify the following PPE. This is a self-validating system : if you cannot check off all items, do not proceed.
| PPE Category | Specification | Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11mm) | Provides barrier against organic permeation and iodine staining. |
| Eye Protection | Chemical Splash Goggles | Standard safety glasses are insufficient for liquid waste pouring (splash risk). |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Prevents inhalation of dusts or volatile solvent vapors during transfer. |
| Body | Lab Coat + Closed-toe Shoes | Prevents dermal absorption in case of spills. |
Workflow: Solid vs. Liquid Waste
Scenario A: Disposal of Pure Solid (Powder/Crystals)
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Attach a hazardous waste tag.
-
Constituents: "3-Fluoro-4-iodo-2-methoxybenzonitrile" (Do not use abbreviations).
-
Hazard Checkboxes: Toxic, Irritant.
-
-
Protocol:
-
Transfer solid using a disposable spatula.
-
Wipe the spatula with a solvent-dampened tissue (acetone/DCM).
-
Place the tissue in the Solid Hazardous Waste bin (contaminated debris).
-
Seal the jar tightly.
-
Scenario B: Disposal of Solutions (Mother Liquors/Reaction Mixtures)
-
Segregation Rule: This MUST go into the Halogenated Solvent Waste stream.
-
Compatibility Check: Ensure the waste carboy does not contain strong acids (Sulfuric, Nitric) or oxidizers, as this could destabilize the nitrile or liberate free iodine.
-
Protocol:
-
Place the waste carboy in a secondary containment tray inside the fume hood.
-
Use a funnel to prevent spills.
-
Pour the solution slowly.
-
Rinse the original flask with a small amount of compatible solvent (e.g., Dichloromethane) and add the rinse to the same waste container.
-
Log the addition: Record the volume and chemical name on the waste log sheet attached to the carboy.
-
Contaminated Debris (Gloves, Weigh Boats, Syringes)
-
Sharps: If needles/syringes were used, they go into a Puncture-Proof Sharps Container , regardless of chemical residue.
-
Soft Debris: Gloves and paper towels contaminated with the substance must be placed in a Hazardous Solid Waste Bag (usually yellow or clear with hazmat symbols), not regular trash.
Part 4: Visual Decision Logic (Disposal Tree)
The following diagram illustrates the decision-making process for segregating this specific compound.
Figure 1: Decision tree for segregating halogenated nitrile waste. Note that even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated/iodinated solute requires the entire mixture to be treated as halogenated waste.
Part 5: Regulatory & Compliance (RCRA)
In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Codes:
-
While 3-Fluoro-4-iodo-2-methoxybenzonitrile is not explicitly P-listed or U-listed, it typically falls under Process Waste or characteristic waste if tested.
-
If dissolved in a halogenated solvent (e.g., Methylene Chloride), the mixture carries the F002 code (Spent Halogenated Solvents).[4][5]
-
If the waste exhibits toxicity characteristics (via TCLP), it may carry D-codes .
-
Best Practice: Always label with the full chemical name . Waste handlers will assign the final codes (often D001 for ignitable solvents or generic toxic organic codes) based on the manifest.
-
-
Satellite Accumulation Areas (SAA):
-
Store waste in the lab (SAA) near the point of generation.
-
Containers must remain closed unless adding waste.[6]
-
Move to the central accumulation area within 3 days once the container is full.
-
Part 6: Emergency Procedures
Spill Cleanup (Small Scale < 100 mL/g)
-
Alert: Notify nearby personnel.
-
PPE: Don double nitrile gloves, goggles, and lab coat.
-
Contain:
-
Solid: Cover with wet paper towels to prevent dust, then scoop into a waste jar.
-
Liquid: Use absorbent pads or vermiculite. Do NOT use paper towels alone for large liquid spills (fire risk if flammable solvent).
-
-
Clean: Wipe area with soap and water.[7] Place all cleanup materials in the hazardous waste bag.
Exposure Response
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88857025 (Related Structure). PubChem.[8] [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
- National Research Council (US) Committee on Prudent Practices in the Laboratory.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories.[Link][6]
Sources
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- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. 3-フルオロ-4-メトキシベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling 3-Fluoro-4-iodo-2-methoxybenzonitrile
As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic system. When handling highly functionalized, reactive intermediates like 3-Fluoro-4-iodo-2-methoxybenzonitrile (CAS: 943830-99-7), understanding the causality behind the chemical's hazards is the only way to design a fail-safe operational protocol.
This guide provides drug development professionals and synthetic chemists with a self-validating, step-by-step framework for the safe handling, operational use, and disposal of this specific compound.
Part 1: Mechanistic Hazard Profile (The "Why")
To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecular hazards of 3-Fluoro-4-iodo-2-methoxybenzonitrile[1]:
-
Lipophilic Dermal Penetration : The trifecta of fluorine, iodine, and a methoxy group on the aromatic ring drastically increases the molecule's partition coefficient (Log
). This high lipophilicity allows the compound to easily breach the stratum corneum, making dermal exposure a critical systemic risk, a common trait among [2]. -
Nitrile Toxicity & Halogen Reactivity : While aromatic nitriles are generally more stable than their aliphatic counterparts, they still pose a risk of toxic metabolite formation via hepatic cytochrome P450 oxidation[3]. Furthermore, the aryl iodide moiety is highly reactive, designed specifically for transition-metal catalyzed cross-coupling.
-
The Operational Context (The DIBAL-H Factor) : In agrochemical and pharmaceutical synthesis, this specific nitrile is predominantly used as a precursor to 3-fluoro-4-iodo-2-methoxybenzaldehyde[4]. This transformation requires Diisobutylaluminium hydride (DIBAL-H), a highly pyrophoric reducing agent[5]. Therefore, your PPE must protect against both the toxicological profile of the nitrile and the extreme fire hazards of its required reagents.
Physicochemical & Quantitative Safety Parameters
| Parameter | Value | Operational Implication |
| CAS Number | 943830-99-7 | Unique identifier for safety tracking and inventory management[1]. |
| Molecular Weight | 277.03 g/mol | High-density powder; settles quickly but poses a severe particulate inhalation risk if statically charged[1]. |
| Fume Hood Face Velocity | > 100 fpm | Mandatory engineering control threshold to prevent particulate escape during transfer. |
| Glove Thickness | ≥ 8 mil (Outer) | Minimum thickness required to delay carrier solvent (e.g., Toluene) breakthrough. |
Part 2: Strategic PPE Matrix
Every piece of equipment must serve a specific, validated purpose. Below is the required PPE matrix for handling this compound.
| PPE Category | Specification | Mechanistic Justification |
| Hand Protection | Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil) | Nitrile provides excellent chemical resistance against lipophilic halogenated aromatics. Double-gloving mitigates breakthrough from non-polar carrier solvents (e.g., Toluene) used in its synthesis. |
| Eye/Face Protection | ANSI Z87.1 Splash Goggles + Polycarbonate Face Shield | Prevents ocular exposure to crystalline dust during weighing and protects against splash hazards during solvent dissolution and pyrophoric reagent addition. |
| Body Protection | Flame-Resistant (FR) Nomex® Lab Coat | While the compound itself is not pyrophoric, its primary synthetic application involves DIBAL-H[5]. Standard cotton or synthetic coats act as fuel in the event of a pyrophoric solvent fire. |
| Respiratory | Class II Fume Hood (No respirator needed if functioning) | Prevents inhalation of aerosolized particulates. If engineering controls fail, a NIOSH-approved respirator with P100/Organic Vapor cartridges is mandatory. |
Part 3: Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes a "self-validating" structure. You will not proceed to the next step until the current step's physical validation check is confirmed.
Phase 1: Pre-Operational Readiness
-
Verify Engineering Controls : Turn on the chemical fume hood and ensure the sash is positioned at the designated safe operating height.
-
Validation Check: Hold a delicate tissue at the sash opening. It must be actively pulled inward, confirming a face velocity of >100 fpm.
-
-
Don PPE Sequence : Put on the FR lab coat, followed by the inner 4-mil nitrile gloves, splash goggles, and finally the outer 8-mil nitrile gloves. Pull the outer gloves over the cuffs of the FR coat.
-
Validation Check: Perform a visual and inflation check of the outer gloves to ensure zero micro-punctures before handling the chemical.
-
Phase 2: Material Handling & Transfer
-
Static-Free Transfer : Use a grounded, anti-static spatial to transfer the 3-Fluoro-4-iodo-2-methoxybenzonitrile powder. Halogenated powders can hold static charges, causing them to "jump" and aerosolize.
-
Weighing : Weigh the material directly inside the fume hood using an enclosed analytical balance.
-
Validation Check: Cap the weighing vessel tightly before removing your hands from the balance enclosure to ensure zero particulate escape.
-
Phase 3: Synthesis Context (DIBAL-H Reduction Workflow)
Note: This reflects the standard for utilizing this intermediate[5].
-
Dissolution : Dissolve the compound in anhydrous toluene under an inert argon atmosphere.
-
Thermal Control : Cool the reaction vessel to 0°C using an ice bath.
-
Reagent Addition : Add 25 wt% DIBAL-H in toluene dropwise via a syringe pump.
-
Validation Check: Monitor the internal thermocouple. If the temperature rises above 5°C, pause the addition immediately. This validates that the exothermic reduction of the nitrile to the imine is under thermal control.
-
-
Quench : Cautiously quench the reaction with methanol, followed by 1M sulfuric acid to hydrolyze the intermediate to the aldehyde.
Workflow for handling 3-Fluoro-4-iodo-2-methoxybenzonitrile during DIBAL-H reduction.
Part 4: Emergency Spill & Disposal Plan
Spill Response Protocol
-
Solid Spill (Powder) : Do NOT dry sweep, as this will aerosolize the toxic halogenated nitrile. Mist the powder gently with a compatible high-flashpoint solvent (e.g., isopropanol) to suppress dust. Wipe up with absorbent pads from the outside in.
-
Liquid Spill (Dissolved in Solvent) : Cover immediately with activated carbon or a universal chemical absorbent.
-
Validation Check: After wiping the spill area with a secondary solvent-damped rag, use a dry white wipe on the stainless steel surface. If any discoloration or crystalline residue is visible on the wipe, repeat the decontamination step.
Waste Segregation
-
Classification : Dispose of all contaminated gloves, wipes, and reaction byproducts in a container strictly labeled as "Halogenated Organic Waste - Toxic" .
-
Incompatibility Warning : Never mix nitrile-containing waste with strong acidic waste streams outside of controlled reaction conditions, to prevent the theoretical evolution of hydrogen cyanide (HCN) gas.
References
- Dow AgroSciences LLC. "WO2007082098A2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides." Google Patents.
-
ResearchGate. "Comparative risk assessment of permethrin, chlorothalonil, and diuron to coastal aquatic species." ResearchGate. Available at:[Link]
Sources
- 1. CAS:943830-99-7, 3-Fluoro-4-iodo-2-methoxybenzonitrile-毕得医药 [bidepharm.com]
- 2. Chlorothalonil Technical (CAS NO:1897-45-6) | Chlorothalonil Technical Manufacturer and Suppliers in USA | Scimplify [scimplify.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Fluoro-4-iodo-2-methoxybenzaldehyde | Benchchem [benchchem.com]
- 5. AU2007204825B2 - 6-(poly-substituted aryl)-4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
